molecular formula C16H28N2O8S2 B557210 (Boc-Cys-OH)2 CAS No. 10389-65-8

(Boc-Cys-OH)2

Número de catálogo: B557210
Número CAS: 10389-65-8
Peso molecular: 440.5 g/mol
Clave InChI: MHDQAZHYHAOTKR-UWVGGRQHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(Boc-Cys-OH)2 is a useful research compound. Its molecular formula is C16H28N2O8S2 and its molecular weight is 440.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 668581. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R)-3-[[(2R)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O8S2/c1-15(2,3)25-13(23)17-9(11(19)20)7-27-28-8-10(12(21)22)18-14(24)26-16(4,5)6/h9-10H,7-8H2,1-6H3,(H,17,23)(H,18,24)(H,19,20)(H,21,22)/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDQAZHYHAOTKR-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSSCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10389-65-8
Record name N,N′-Bis(tert-butoxycarbonyl)-L-cystine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10389-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-bis[tert-butoxycarbonyl]-L-cysteine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.763
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (Boc-Cys-OH)₂: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N,N'-di-tert-butoxycarbonyl-L-cystine, commonly referred to as (Boc-Cys-OH)₂. This disulfide-linked amino acid derivative is a critical building block in modern peptide synthesis and drug development, facilitating the introduction of disulfide bonds, which are crucial for the structural integrity and biological activity of many peptides and proteins.

Chemical Properties and Structure

(Boc-Cys-OH)₂ is a white crystalline powder.[1] Its core structure consists of two L-cysteine molecules linked by a disulfide bridge, with the amino groups protected by the acid-labile tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental to its utility in solid-phase peptide synthesis (SPPS), preventing unwanted side reactions at the N-terminus during peptide chain elongation.[2]

Physicochemical Properties

A summary of the key physicochemical properties of (Boc-Cys-OH)₂ is presented in the table below.

PropertyValueReference
IUPAC Name (2R)-3-[[(2R)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid[]
Synonyms N,N'-di-Boc-L-cystine, N,N'-Bis(tert-butoxycarbonyl)-L-cystine[]
CAS Number 10389-65-8[]
Molecular Formula C₁₆H₂₈N₂O₈S₂[]
Molecular Weight 440.53 g/mol []
Appearance White crystalline powder[1]
Melting Point 140-145 °C[]
Boiling Point 627.4 °C at 760 mmHg (Predicted)[]
Solubility Soluble in acetone, ethanol, DMSO[4]
Optical Rotation [α]²⁰/D −120±3°, c = 2% in acetic acid[5]

Note: The boiling point is a predicted value and the compound may decompose at elevated temperatures.

Spectral Data

Spectroscopic data is crucial for the identification and characterization of (Boc-Cys-OH)₂.

¹H NMR (200.13 MHz, DMSO-d₆): δ 1.37 (s, 18H), 2.80-2.92 (dd, J= 13.6, 8.8 Hz, 2H), 3.05-3.18 (dd, J= 13.6, 4.4 Hz, 2H), 4.15-4.25 (m, 2H), 7.25 (d, J= 8.4 Hz, 2H), 12.9 (br s, 2H).[1]

¹³C NMR (DMSO-d₆): δ 28.2, 41.2, 53.1, 78.9, 155.1, 172.5.[1]

Chemical Structure

The chemical structure of (Boc-Cys-OH)₂ is depicted below. The molecule possesses a disulfide bond which is a key functional group for its role in peptide chemistry.

Caption: Chemical structure of (Boc-Cys-OH)₂.

Experimental Protocols

Synthesis of (Boc-Cys-OH)₂

A detailed and high-yielding synthesis of N,N'-di-Boc-L-cystine has been reported.[1]

Materials:

  • L-Cystine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hexane

Procedure:

  • Dissolve L-Cystine (10 g, 41.6 mmol) in a 9:1 mixture of water and tetrahydrofuran (100 mL).

  • Adjust the pH of the solution to 10 by the dropwise addition of a 6 M aqueous NaOH solution.

  • Add di-tert-butyl dicarbonate (24.5 g, 112.3 mmol) dropwise to the solution.

  • Stir the reaction mixture for 24 hours at room temperature.

  • After 24 hours, collect the resulting white solids.

  • Wash the solids thoroughly with hexane to remove any unreacted (Boc)₂O and other impurities.

  • The final product, N-Boc-L-Cystine, is obtained as a pure white solid with a reported yield of 98%.[1]

G cluster_0 Synthesis of (Boc-Cys-OH)₂ L-Cystine L-Cystine Dissolution Dissolution L-Cystine->Dissolution in H₂O/THF pH Adjustment pH Adjustment Dissolution->pH Adjustment add 6M NaOH to pH 10 Boc Protection Boc Protection pH Adjustment->Boc Protection add (Boc)₂O Reaction Reaction Boc Protection->Reaction 24h, RT Isolation Isolation Reaction->Isolation Collect solids Washing Washing Isolation->Washing with Hexane (Boc-Cys-OH)₂ (Boc-Cys-OH)₂ Washing->(Boc-Cys-OH)₂ 98% yield

Caption: Experimental workflow for the synthesis of (Boc-Cys-OH)₂.

Application in Solid-Phase Peptide Synthesis (SPPS) for Cyclic Peptide Formation

(Boc-Cys-OH)₂ is a valuable reagent for the introduction of disulfide bridges in peptides, often leading to the formation of cyclic structures. The following is a general protocol for the on-resin cyclization of a peptide using a Boc-SPPS strategy.

Materials:

  • Rink Amide resin (or other suitable solid support)

  • Boc-protected amino acids

  • (Boc-Cys-OH)₂

  • Coupling reagents (e.g., HBTU, HOBt, DIEA)

  • Deprotection reagent (e.g., Trifluoroacetic acid - TFA)

  • Solvents (e.g., Dichloromethane - DCM, Dimethylformamide - DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • Oxidizing agent for disulfide bond formation (if not using pre-formed (Boc-Cys-OH)₂)

Procedure:

  • Resin Swelling and First Amino Acid Coupling: Swell the resin in DMF. Couple the first C-terminal Boc-protected amino acid to the resin using standard coupling protocols.

  • Peptide Chain Elongation: Perform cycles of Boc deprotection (using TFA in DCM) and coupling of the subsequent Boc-protected amino acids until the desired linear peptide sequence is assembled.

  • Incorporation of Cysteine Residues: At the desired positions for the disulfide bridge, couple Boc-Cys(Trt)-OH or another suitably protected cysteine derivative. Alternatively, for a head-to-tail cyclization involving a disulfide bridge, the entire peptide can be synthesized, followed by deprotection and oxidation. For the direct incorporation of the disulfide-linked dimer, a specific strategy would be required post-synthesis. A more common approach is the on-resin oxidation of two cysteine residues.

  • On-Resin Cyclization (Disulfide Bridge Formation): a. After assembly of the linear peptide containing two protected cysteine residues (e.g., Cys(Trt)), selectively deprotect the thiol protecting groups. For Trityl groups, this can be achieved with a milder TFA treatment. b. Wash the resin thoroughly. c. Perform on-resin oxidation to form the disulfide bond. This can be achieved using various reagents such as iodine, thallium(III) trifluoroacetate, or air oxidation in a suitable solvent system.

  • Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to cleave the peptide from the resin and remove all remaining side-chain protecting groups.

  • Purification and Characterization: Precipitate the crude cyclic peptide in cold ether, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Characterize the final product by mass spectrometry and NMR.

G cluster_0 Peptide Cyclization using Boc-SPPS Resin Resin Elongation Elongation Resin->Elongation Boc-SPPS cycles Cys_Incorporation Cys_Incorporation Elongation->Cys_Incorporation Couple Boc-Cys(Trt)-OH Deprotection Deprotection Cys_Incorporation->Deprotection Selective thiol deprotection Cyclization Cyclization Deprotection->Cyclization On-resin oxidation Cleavage Cleavage Cyclization->Cleavage TFA cocktail Purification Purification Cleavage->Purification RP-HPLC Cyclic_Peptide Cyclic_Peptide Purification->Cyclic_Peptide

References

An In-depth Technical Guide to (Boc-Cys-OH)₂ (CAS 10389-65-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N'-di-Boc-L-cystine, CAS number 10389-65-8, a critical reagent in synthetic chemistry. This document outlines its physicochemical properties, synthesis, and applications, with a focus on its role in peptide and medicinal chemistry. Detailed experimental protocols and workflow visualizations are included to support researchers in its effective utilization.

Core Compound Information

N,N'-di-Boc-L-cystine, often abbreviated as (Boc-Cys-OH)₂, is the disulfide-linked dimer of the amino acid L-cysteine, where the amino groups are protected by tert-butyloxycarbonyl (Boc) groups. This protection strategy enhances its stability and solubility, making it an invaluable building block in peptide synthesis and the development of complex organic molecules.[1]

Physicochemical Properties

A summary of the key physicochemical properties of (Boc-Cys-OH)₂ is presented in the table below for easy reference and comparison.

PropertyValueReferences
CAS Number 10389-65-8[2][3]
Molecular Formula C₁₆H₂₈N₂O₈S₂[2][3]
Molecular Weight 440.53 g/mol [2][3]
Appearance White powder[1][4][5]
Melting Point 140 - 145 °C[5][6]
Optical Activity [α]20/D −120±3°, c = 2% in acetic acid[2][5]
Solubility Soluble in acetone, ethanol, and DMSO.[4][5]
Purity ≥98% (Capillary Electrophoresis)[2][5]
Safety and Handling

(Boc-Cys-OH)₂ is classified as a combustible solid and should be handled with appropriate personal protective equipment, including eyeshields and gloves.[2] It is recommended to store the compound at -20°C for long-term stability, protected from light and moisture.[4][5][6] For short-term storage, +4°C is suitable.[5] The compound is stable for at least two years when stored under the recommended conditions.[4][5]

Synthesis and Experimental Protocols

The synthesis of N,N'-di-Boc-L-cystine is a crucial process for its application in further chemical transformations. Below is a detailed experimental protocol for its preparation.

Synthesis of N,N'-di-Boc-L-cystine

This protocol outlines the synthesis of (Boc-Cys-OH)₂ from L-Cystine.

Materials:

  • L-Cystine

  • Water

  • Tetrahydrofuran (THF)

  • 6 M Sodium Hydroxide (NaOH)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 2 N Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Brine solution

  • Sodium sulfate (Na₂SO₄)

  • Hexane

Procedure:

  • Dissolve L-Cystine (10 g, 41.6 mmol) in a 9:1 mixture of water and tetrahydrofuran (100 mL).

  • Adjust the pH of the solution to 10 by the dropwise addition of 6 M NaOH.

  • Add di-tert-butyl dicarbonate (24.5 g, 112.3 mmol) dropwise to the solution.

  • Stir the reaction mixture for 24 hours at room temperature.

  • Acidify the mixture to pH 2 by the dropwise addition of 2 N HCl with stirring.

  • Extract the product with ethyl acetate (3 x 200 mL).

  • Wash the combined organic layers with pH 2 water (2 x 100 mL) followed by a brine solution.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain a white solid.

  • Wash the resulting white solid with hexane multiple times to yield pure N-Boc-L-Cystine.

Expected Yield: 98%

A visual representation of this synthetic workflow is provided below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product L-Cystine L-Cystine dissolve Dissolve in H2O/THF Adjust pH to 10 with NaOH L-Cystine->dissolve Boc2O (Boc)2O react Add (Boc)2O Stir for 24h Boc2O->react dissolve->react acidify Acidify to pH 2 with HCl react->acidify extract Extract with Ethyl Acetate acidify->extract wash Wash with acidic H2O and Brine extract->wash dry Dry over Na2SO4 and Concentrate wash->dry wash_hexane Wash with Hexane dry->wash_hexane product (Boc-Cys-OH)2 wash_hexane->product

Synthesis of (Boc-Cys-OH)₂.

Applications in Peptide Synthesis

(Boc-Cys-OH)₂ is a key reagent in peptide synthesis, particularly for the introduction of disulfide bonds which are crucial for the structural integrity and biological activity of many peptides and proteins.[1] It is primarily used in Boc solid-phase peptide synthesis (SPPS).

General Protocol for Disulfide Bridge Formation using (Boc-Cys-OH)₂ in SPPS

The following is a generalized protocol for the incorporation of a disulfide bridge into a peptide using (Boc-Cys-OH)₂. This protocol assumes a standard Boc/Bzl protection strategy on a suitable resin (e.g., PAM resin).

Materials:

  • Peptide-resin (with a free amino group for coupling)

  • (Boc-Cys-OH)₂

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Cleavage cocktail (e.g., HF/p-cresol)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM.

  • Coupling of (Boc-Cys-OH)₂:

    • Dissolve (Boc-Cys-OH)₂ and coupling reagents (e.g., HBTU/HOBt) in DMF.

    • Add DIEA to activate the carboxyl groups.

    • Add the activated amino acid solution to the swollen resin and agitate until the coupling is complete (monitor with a Kaiser test).

    • Wash the resin thoroughly with DMF and DCM.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM to remove the remaining Boc group from the coupled cystine.

    • Wash the resin with DCM and a neutralizing agent (e.g., 10% DIEA in DCM).

  • Peptide Chain Elongation: Continue the peptide synthesis by coupling the subsequent Boc-protected amino acids to the newly deprotected amino group.

  • Cleavage and Deprotection:

    • Once the peptide synthesis is complete, treat the peptide-resin with a strong acid cleavage cocktail (e.g., anhydrous HF with p-cresol as a scavenger) to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification: Purify the crude peptide containing the disulfide bridge using reverse-phase high-performance liquid chromatography (RP-HPLC).

The general workflow for this application is illustrated below.

G cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage and Purification cluster_final Final Product resin Peptide-Resin (Free N-terminus) coupling Couple this compound using HBTU/DIEA resin->coupling deprotection Boc Deprotection (50% TFA/DCM) coupling->deprotection elongation Elongate Peptide Chain (Standard Boc-SPPS cycles) deprotection->elongation cleave Cleave from Resin (e.g., HF/p-cresol) elongation->cleave purify Purify by RP-HPLC cleave->purify final_peptide Disulfide-Bridged Peptide purify->final_peptide

Application of (Boc-Cys-OH)₂ in SPPS.

Further Applications

Beyond its primary role in introducing disulfide bridges, (Boc-Cys-OH)₂ serves as a versatile starting material for various chemical transformations.

  • Synthesis of Asymmetric Cystine Peptides: It can be used in enzymatic catalysis with immobilized papain to obtain asymmetric cystine peptides.[4][5]

  • Preparation of S-isoacyl Dipeptide Building Blocks: It serves as an educt for the synthesis of S-isoacyl dipeptide building blocks.[4][5]

  • Bioconjugation: The compound is utilized in bioconjugation processes to link biomolecules to drugs or imaging agents, which can enhance their therapeutic efficacy and targeting capabilities.[1]

  • Drug Development: In medicinal chemistry, it plays a significant role in the design of novel therapeutics, including targeted drug delivery systems and enzyme inhibitors, by facilitating the creation of stable linkages within or between molecules.[1]

Conclusion

N,N'-di-Boc-L-cystine (CAS 10389-65-8) is a fundamental building block for chemists engaged in peptide synthesis and drug development. Its well-defined physicochemical properties and the robust protocols for its synthesis and application make it an indispensable tool for the controlled introduction of disulfide bonds, contributing to the structural integrity and biological function of synthetic peptides. The detailed information and protocols provided in this guide are intended to empower researchers to effectively utilize this versatile compound in their scientific endeavors.

References

(Boc-Cys-OH)2 solubility in DMF and other organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the solubility of N,N'-di-Boc-L-cystine, commonly abbreviated as (Boc-Cys-OH)₂, a critical reagent in peptide synthesis and drug development. Understanding its solubility in dimethylformamide (DMF) and other organic solvents is paramount for ensuring efficient reaction kinetics, preventing aggregation, and achieving high purity in synthetic workflows.

Qualitative Solubility Data

Quantitative solubility data for (Boc-Cys-OH)₂ is not extensively documented in publicly available literature. However, various sources provide qualitative assessments of its solubility in common organic solvents. This information is crucial for selecting appropriate solvent systems for peptide synthesis and other applications.

The table below summarizes the known solubility characteristics of (Boc-Cys-OH)₂.

SolventSolubility DescriptionSource(s)Notes
Dimethylformamide (DMF) Generally Soluble[1][2]DMF is a preferred solvent for cysteine-containing derivatives to avoid potential oxidation that can occur with DMSO.[2] A related compound, the dimethyl ester, is explicitly soluble in DMF.[1]
Dimethyl Sulfoxide (DMSO) Soluble / Slightly Soluble[3][4]Some sources indicate good solubility, while others suggest it is slightly soluble and may require sonication.[3][4]
Acetone Soluble[4][5]
Ethanol Soluble[4][5]
Methanol Slightly Soluble[3]
Acetic Acid Sparingly Soluble[3]

Note: The solubility of protected amino acids can be influenced by factors such as purity, crystalline form, temperature, and the presence of additives.

Experimental Protocol for Solubility Determination

To obtain quantitative or precise qualitative solubility data for (Boc-Cys-OH)₂ in a specific solvent, the following gravimetric and analytical protocol can be employed. This method is adapted from standard laboratory procedures for solubility assessment of organic compounds.[6][7][8]

Objective: To determine the solubility of (Boc-Cys-OH)₂ in a selected organic solvent (e.g., DMF) at a specific temperature.

Materials:

  • (Boc-Cys-OH)₂ (high purity)

  • Solvent of interest (e.g., HPLC-grade DMF)

  • Analytical balance (4-decimal place)

  • Sealed vials (e.g., 2 mL glass vials with screw caps)

  • Constant temperature agitator (e.g., vortex mixer or shaker in a temperature-controlled environment)

  • Centrifuge capable of holding the vials

  • Calibrated micropipettes

  • HPLC system with a suitable column and detector (e.g., UV-Vis)

  • Volumetric flasks

Procedure:

  • Preparation of a Saturated Solution: a. Add an excess amount of (Boc-Cys-OH)₂ to a pre-weighed vial. The excess is critical to ensure saturation. b. Record the exact mass of the compound added. c. Add a precise, known volume of the solvent (e.g., 1.0 mL) to the vial. d. Seal the vial tightly to prevent solvent evaporation. e. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: a. After agitation, centrifuge the vial at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid. b. This step ensures that the supernatant is a clear, saturated solution without any suspended particles.

  • Quantification of Solute: a. Carefully extract a precise aliquot (e.g., 100 µL) of the clear supernatant without disturbing the solid pellet. b. Dilute the aliquot with a suitable solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method (e.g., HPLC). c. Analyze the diluted sample by HPLC to determine the precise concentration of (Boc-Cys-OH)₂. A pre-established calibration curve is required for this quantification.

  • Calculation of Solubility: a. Calculate the concentration in the original saturated supernatant, accounting for the dilution factor. b. The resulting concentration (e.g., in mg/mL or mol/L) represents the solubility of (Boc-Cys-OH)₂ in the chosen solvent at the specified temperature.

Visualized Workflows and Relationships

Diagrams created using Graphviz provide clear, logical representations of experimental processes.

G cluster_prep 1. Preparation cluster_sep 2. Separation cluster_quant 3. Quantification cluster_calc 4. Calculation A Add excess (Boc-Cys-OH)₂ to a known volume of solvent B Seal vial and agitate at constant temperature (e.g., 24h @ 25°C) A->B Equilibration C Centrifuge mixture to pellet undissolved solid B->C D Saturated Solution (Supernatant) C->D E Excess Solid (Pellet) C->E F Extract precise aliquot of supernatant D->F G Dilute aliquot for analysis F->G H Analyze via HPLC against a standard curve G->H I Calculate concentration accounting for dilution H->I J Result: Solubility (e.g., mg/mL) I->J

Caption: Experimental workflow for determining compound solubility.

G start (Boc-Cys-OH)₂ (Solid Powder) solvent Select Primary Solvent (e.g., DMF) start->solvent dissolve Attempt Dissolution (Vortex / Sonicate) solvent->dissolve check Visually Inspect for Complete Dissolution dissolve->check success Homogeneous Solution Ready for Use check->success Yes fail Incomplete Dissolution or Suspension check->fail No troubleshoot Options: - Gentle warming - Add co-solvent - Re-evaluate solvent choice fail->troubleshoot

Caption: Decision logic for dissolving (Boc-Cys-OH)₂ for synthesis.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N'-di-Boc-L-cystine, commonly referred to as (Boc-Cys-OH)₂, is a pivotal reagent in modern peptide synthesis and drug development. As a homodimer of Boc-protected cysteine linked by a disulfide bond, its purity and stability are paramount for the successful synthesis of complex peptides and therapeutic molecules. This technical guide provides an in-depth analysis of the stability profile of (Boc-Cys-OH)₂ and outlines recommended storage conditions to ensure its integrity.

Recommended Storage Conditions

The stability of (Boc-Cys-OH)₂ is significantly influenced by temperature, light, and moisture. Adherence to appropriate storage protocols is crucial to prevent degradation and maintain the high purity required for its applications.

Storage DurationTemperatureAdditional Precautions
Long-Term -20°C[1][2]Protect from light and moisture.[1][2]
Short-Term +4°C or 0-8°C[1][3]Keep in a cool, dry place.[1][4]

Several suppliers indicate that the compound is stable for at least two years when stored at -20°C.[1][2] For routine laboratory use, short-term storage in a refrigerator is acceptable. It is imperative to handle the compound in a dry environment and to securely seal containers after use to prevent moisture absorption.

Physicochemical Properties

A summary of the key physicochemical properties of (Boc-Cys-OH)₂ is provided below.

PropertyValue
Appearance White to off-white powder[1][5]
Molecular Formula C₁₆H₂₈N₂O₈S₂
Molecular Weight 440.53 g/mol
Melting Point 140-145°C[5][6][7]
Solubility Soluble in acetone and ethanol[1]
Purity (Typical) ≥98% (HPLC)[3][5]

Stability and Degradation Pathways

While specific forced degradation studies on (Boc-Cys-OH)₂ are not extensively published, an understanding of its chemical structure allows for the prediction of potential degradation pathways. The primary sites of chemical instability are the acid-labile tert-butoxycarbonyl (Boc) protecting groups and the central disulfide bond.

The following diagram illustrates the potential degradation pathways of (Boc-Cys-OH)₂.

G Potential Degradation Pathways of (Boc-Cys-OH)2 A This compound B Acidic Conditions (e.g., trace acid) A->B Boc Deprotection C Reducing Agents (e.g., DTT, TCEP) A->C Disulfide Reduction D Strong Oxidizing Agents A->D Oxidation F Cystine + Isobutylene + CO2 B->F E Boc-Cys-OH (Monomer) C->E G Further Oxidation Products (e.g., Cysteic Acid Derivatives) D->G

Caption: Potential degradation routes for (Boc-Cys-OH)₂.

Hydrolysis of the Boc Group

The Boc protecting group is notoriously sensitive to acidic conditions. Trace amounts of acid in solvents or on glassware can catalyze the hydrolysis of the Boc group, leading to the formation of cystine, isobutylene, and carbon dioxide. This degradation pathway compromises the integrity of the compound for its intended use in peptide synthesis.

Reduction of the Disulfide Bond

The disulfide bond is susceptible to reduction by various agents, including thiols like dithiothreitol (DTT) or phosphines like tris(2-carboxyethyl)phosphine (TCEP). This reductive cleavage would yield the monomeric Boc-Cys-OH. While less common under standard storage conditions, exposure to reducing contaminants should be avoided.

Oxidation

Strong oxidizing conditions can lead to the oxidation of the disulfide bond, potentially forming thiosulfinates or sulfonic acids (cysteic acid derivatives).

Experimental Protocols

Representative HPLC Method for Purity Analysis

A stability-indicating HPLC method is crucial for assessing the purity of (Boc-Cys-OH)₂ and detecting any potential degradation products. The following is a representative method adapted from the analysis of similar compounds.

ParameterSpecification
Column C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient Start with a low percentage of B, increasing to elute the compound and any impurities. A typical gradient might be 5-95% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 210-220 nm
Injection Volume 10-20 µL

The following diagram illustrates a typical workflow for HPLC purity analysis.

G HPLC Purity Analysis Workflow A Sample Preparation (Dissolve in mobile phase) B HPLC Injection A->B C Chromatographic Separation (C18 Column) B->C D UV Detection C->D E Data Analysis (Peak Integration, Purity Calculation) D->E

Caption: Workflow for HPLC purity determination.

General Protocol for a Forced Degradation Study

To thoroughly investigate the stability of (Boc-Cys-OH)₂, a forced degradation study can be performed. This involves subjecting the compound to a variety of stress conditions to accelerate its decomposition.

  • Sample Preparation: Prepare solutions of (Boc-Cys-OH)₂ in appropriate solvents (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24-48 hours.

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24-48 hours.

    • Oxidation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

    • Photostability: Expose the sample to light according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples by the developed stability-indicating HPLC method.

  • Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity and mass spectrometry (LC-MS) to identify the structure of degradation products.

Handling and Storage Workflow

The following diagram provides a logical workflow for the proper handling and storage of (Boc-Cys-OH)₂ to ensure its long-term stability.

G Recommended Handling and Storage Workflow for this compound cluster_receipt Upon Receipt cluster_storage Storage cluster_handling Handling A Inspect Container for Damage B Long-Term Storage (-20°C) A->B For long-term C Short-Term Storage (0-8°C) A->C For immediate use D Equilibrate to Room Temperature Before Opening B->D C->D E Weigh in a Dry Environment D->E F Seal Container Tightly After Use E->F F->B Return to long-term F->C Return to short-term

Caption: Recommended handling and storage workflow.

By understanding the chemical properties and potential liabilities of (Boc-Cys-OH)₂ and adhering to the recommended storage and handling procedures, researchers can ensure the integrity of this critical reagent for their scientific endeavors.

References

A Comprehensive Guide to the Laboratory Synthesis of N,N'-di-Boc-L-cystine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals Content Type: In-depth Technical Guide

This document provides a detailed technical guide for the synthesis of N,N'-di-Boc-L-cystine, a crucial protected amino acid derivative used extensively in peptide synthesis and the development of complex peptide-based therapeutics.[][2] The tert-butyloxycarbonyl (Boc) protecting groups on the amino functionalities allow for selective reactions at other sites of the molecule, making it an invaluable building block in solid-phase peptide synthesis (SPPS).[][3] This guide outlines the necessary reagents, a detailed experimental protocol, and purification methods, supported by quantitative data and process diagrams.

Reaction Principle and Stoichiometry

The synthesis involves the protection of the two amino groups of L-cystine using di-tert-butyl dicarbonate (Boc-anhydride). The reaction is typically carried out in a mixed solvent system under basic conditions to deprotonate the amino groups, enhancing their nucleophilicity towards the Boc-anhydride.[4][5] Subsequent acidification allows for the isolation of the N,N'-di-Boc-L-cystine product.[4]

Reaction: L-Cystine + 2 Boc-Anhydride --(NaOH, H₂O/THF)--> N,N'-di-Boc-L-cystine

Reagents and Materials

Proper characterization and handling of reagents are critical for successful synthesis. The primary materials required are listed below with their relevant properties.

ReagentMolecular FormulaMolecular Weight ( g/mol )CAS No.Notes
L-CystineC₆H₁₂N₂O₄S₂240.3056-89-3Starting material, a dimeric amino acid.[6]
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.2524424-99-5Boc-protecting agent.[5]
Sodium Hydroxide (NaOH)NaOH40.001310-73-2Base to adjust pH.
Hydrochloric Acid (HCl)HCl36.467647-01-0Acid for acidification step.
Tetrahydrofuran (THF)C₄H₈O72.11109-99-9Co-solvent.
Ethyl AcetateC₄H₈O₂88.11141-78-6Extraction solvent.
Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6Drying agent.
HexaneC₆H₁₄86.18110-54-3Used for washing the final product.

Detailed Experimental Protocol

This protocol is adapted from a high-yield synthesis method.[4]

Step 1: Dissolution of L-Cystine

  • Dissolve L-Cystine (10 g, 41.6 mmol) in a 9:1 mixture of water and tetrahydrofuran (100 mL).

Step 2: Basification

  • Add 6 M aqueous NaOH dropwise to the solution while stirring until a stable pH of 10 is achieved. This ensures the deprotonation of the amino groups.

Step 3: Addition of Boc-Anhydride

  • Slowly add di-tert-butyl dicarbonate (24.5 g, 112.3 mmol) to the basic solution dropwise.

Step 4: Reaction

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

Step 5: Acidification

  • After 24 hours, acidify the reaction mixture by adding 2 N HCl dropwise with continuous stirring until the solution reaches a pH of 2.

Step 6: Product Extraction

  • Extract the resulting solid precipitate from the aqueous solution using ethyl acetate (3 x 200 mL).

  • Combine the organic layers.

Step 7: Washing and Drying

  • Wash the combined organic layer with pH 2 water (2 x 100 mL) to remove any remaining water-soluble impurities.

  • Follow with a brine solution wash.

  • Dry the organic layer over anhydrous sodium sulfate.

Step 8: Isolation and Purification

  • Filter the solution to remove the sodium sulfate.

  • Concentrate the filtrate under reduced pressure to yield a white solid.

  • Wash the white solid product several times with hexane to remove any non-polar impurities. This step yields the pure N,N'-di-Boc-L-cystine.[4]

Experimental Workflow

The following diagram illustrates the sequential steps of the synthesis process.

Synthesis_Workflow A 1. Dissolve L-Cystine in 9:1 H₂O:THF B 2. Adjust to pH 10 with 6M NaOH A->B C 3. Add Boc-Anhydride (Boc)₂O B->C D 4. Stir at RT for 24 hours C->D E 5. Acidify to pH 2 with 2N HCl D->E F 6. Extract with Ethyl Acetate E->F G 7. Wash with pH 2 H₂O and Brine F->G H 8. Dry over Na₂SO₄ G->H I 9. Concentrate under Reduced Pressure H->I J 10. Wash Solid with Hexane I->J K Pure N,N'-di-Boc-L-cystine J->K

Caption: A step-by-step workflow for the synthesis of N,N'-di-Boc-L-cystine.

Quantitative Summary and Product Characterization

The following table summarizes the key quantitative parameters of the synthesis and the physical properties of the final product.

Table 2: Key Reaction Parameters

Parameter Value Reference
Molar Ratio (L-Cystine : Boc₂O) 1 : 2.7 [4]
Reaction Time 24 hours [4]
Reaction pH 10 [4]
Final Product pH (for extraction) 2 [4]

| Reported Yield | 98% |[4] |

Table 3: N,N'-di-Boc-L-cystine Properties

Property Value Reference
Appearance White powder []
Molecular Formula C₁₆H₂₈N₂O₈S₂ []
Molecular Weight 440.53 g/mol []
Melting Point 140-145 °C []
Boiling Point 627.4 °C at 760 mmHg []
Density 1.313 g/cm³ []
Purity ~95% []

| Storage | Store at -20°C |[] |

Logical Relationships in Synthesis

The diagram below outlines the logical relationship between the reactants, conditions, and the final product.

Logical_Relationship cluster_reactants Reactants cluster_conditions Reaction Conditions L_Cystine L-Cystine (Amino Source) Reaction Boc Protection Reaction L_Cystine->Reaction Boc_Anhydride Di-tert-butyl dicarbonate (Protecting Agent) Boc_Anhydride->Reaction Base Base (NaOH) pH 10 Base->Reaction enables Solvent Solvent (H₂O/THF) Solvent->Reaction facilitates Product N,N'-di-Boc-L-cystine (Final Product) Reaction->Product yields

References

Introduction to Boc-protection in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Boc-Protection in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is fundamental to successful peptide synthesis. The tert-butyloxycarbonyl (Boc) protecting group was a pivotal development in the field, enabling the stepwise and controlled assembly of amino acids into a desired peptide sequence.[1] This guide provides a comprehensive overview of the use of the Boc protecting group in solid-phase peptide synthesis (SPPS), detailing the chemical principles, experimental protocols, and critical considerations for its successful application.

The Boc group is an acid-labile protecting group for the α-amino group of amino acids.[1][2] The core principle of Boc-based SPPS involves a cyclical process of attaching a Boc-protected amino acid to a solid support, followed by the removal of the Boc group to allow for the coupling of the next amino acid in the sequence.[1]

Core Principles of Boc-Based Solid-Phase Peptide Synthesis (SPPS)

Boc-based SPPS is a cyclical process involving four key steps:

  • Attachment: The C-terminal amino acid, with its α-amino group protected by Boc, is anchored to a solid support resin.[1]

  • Deprotection: The acid-labile Boc group is removed from the α-amino group of the resin-bound amino acid, typically using a moderately strong acid like trifluoroacetic acid (TFA).[1]

  • Coupling: The next Boc-protected amino acid is activated and coupled to the newly liberated amino group of the preceding residue.[1]

  • Repeat: The deprotection and coupling steps are repeated until the desired peptide sequence is assembled.[1]

  • Cleavage: Finally, the completed peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously, usually with a strong acid such as hydrofluoric acid (HF).[1]

The success of this strategy hinges on the differential acid lability of the α-amino Boc group and the more acid-stable side-chain protecting groups.[1]

Chemical Principles of Boc Protection and Deprotection

Boc Protection of Amino Acids

The introduction of the Boc group onto the α-amino group of an amino acid is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[1][2] The reaction proceeds via a nucleophilic attack of the deprotonated amino group on one of the carbonyl carbons of (Boc)₂O.[2]

Key Reagents and Conditions for Boc Protection:

  • Boc Source: Di-tert-butyl dicarbonate ((Boc)₂O) is the most common and efficient reagent.[1][2]

  • Base: An aqueous solution of a base like sodium hydroxide or triethylamine is often used.[2]

Boc Deprotection: The Key to Stepwise Synthesis

The removal of the Boc group is a critical step in Boc-SPPS and is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[1] The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to liberate the free amine.[1]

Quantitative Data Summary

The efficiency of both the protection and deprotection steps is crucial for the overall yield and purity of the final peptide. The following tables summarize key quantitative data related to these processes.[1]

Table 1: Common Reagents and Conditions for Boc Deprotection
ReagentScavengerReaction TimeDeprotection EfficiencyNotes
25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)None typically required20-30 minutes>99%Standard and most common method.[1]
4M Hydrochloric acid (HCl) in DioxaneNone30-60 minutes>98%Can be used as an alternative to TFA.[1]
Table 2: Comparison of Boc and Fmoc Solid-Phase Peptide Synthesis Strategies
FeatureBoc/Bzl StrategyFmoc/tBu Strategy
Nα-Protecting Group tert-Butyloxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)
Nα-Deprotection Condition Acid-labile (e.g., 50% TFA)[3][4]Base-labile (e.g., 20% piperidine)[4][5]
Side-Chain Protection Benzyl-based (Bzl)tert-Butyl-based (tBu)
Final Cleavage Strong acid (e.g., HF, TFMSA)[3][5]Strong acid (e.g., TFA)[4]
Orthogonality No (Both groups are acid-labile)[5]Yes[5]
Advantages Better for long peptides and β-sheet structures[], less aggregation[5]Milder deprotection conditions[7], easier for protected fragment synthesis[5]
Disadvantages Harsher final cleavage conditions[4][8]Base-labile protecting groups can be problematic for certain sequences[9]

Experimental Protocols

Protocol 1: Nα-Boc Deprotection

This protocol details the removal of the temporary Boc protecting group from the N-terminus of the growing peptide chain.[10]

Materials:

  • Peptide-resin with an N-terminal Boc group

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Isopropanol (IPA)

Procedure:

  • Swell the peptide-resin in DCM for 20-30 minutes.[1][10]

  • Drain the DCM.

  • Add a solution of 50% TFA in DCM to the resin.[10][11] A pre-wash of 1-2 minutes can be performed, followed by a longer treatment of 20-30 minutes.[11]

  • Agitate the mixture for the specified time at room temperature.

  • Drain the TFA solution.

  • Wash the resin with DCM (3 times) to remove excess TFA.[1]

  • Neutralize the resin by washing with a solution of 5% DIEA in DCM (2 times, 5 minutes each).[1]

  • Wash the resin with DCM (3 times) and then with IPA (2 times) to remove excess DIEA and residual TFA.[10][11] The resin is now ready for the next coupling step.

Protocol 2: Coupling of the Next Nα-Boc Protected Amino Acid

This step involves the activation and coupling of the next amino acid to the free N-terminal amine of the resin-bound peptide.[10]

Materials:

  • Neutralized peptide-resin

  • Nα-Boc protected amino acid

  • Coupling agent (e.g., HBTU, HOBt)

  • Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF) or a mixture of DCM/DMF

Procedure:

  • Dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent in DMF or a DCM/DMF mixture.[10]

  • Add the solution to the neutralized peptide-resin.[10]

  • Add 4-6 equivalents of DIEA to initiate the coupling reaction.[10]

  • Agitate the reaction mixture at room temperature for 1-2 hours.[10]

  • Monitor the reaction progress using a qualitative test such as the Kaiser (ninhydrin) test. A negative test indicates the completion of coupling.[10]

Protocol 3: Final Cleavage of the Peptide from the Resin

This protocol describes the final step where the completed peptide is cleaved from the resin and side-chain protecting groups are removed.

Materials:

  • Dried peptide-resin

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., p-cresol, dimethyl sulfide)

  • Cold diethyl ether

Procedure (using HF): Safety Precaution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.[12]

  • Place the dried peptide-resin in the HF reaction vessel.

  • Add a scavenger mixture (e.g., p-cresol and dimethyl sulfide).[12]

  • Cool the vessel in a dry ice/acetone bath.

  • Distill neat anhydrous HF into the vessel.[12]

  • Stir the mixture at 0°C for 1 hour.[12]

  • Evaporate the HF under vacuum.

  • Precipitate the crude peptide with cold diethyl ether.[10]

  • Collect the peptide by filtration or centrifugation and wash multiple times with cold ether.[10]

  • Dry the peptide under vacuum.

Mandatory Visualizations

Boc-SPPS Workflow

Boc_SPPS_Workflow Start Start: Boc-AA-Resin Deprotection Nα-Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash Wash (DCM/IPA) Deprotection->Wash Remove TFA Neutralization Neutralization (DIEA in DCM) Coupling Coupling (Boc-AA, Activator, DIEA) Neutralization->Coupling Coupling->Wash Remove excess reagents Wash->Neutralization Cycle Repeat n-1 times Wash->Cycle Cycle->Deprotection Next cycle FinalCleavage Final Cleavage (HF or TFMSA) Cycle->FinalCleavage Final cycle End Purified Peptide FinalCleavage->End

Caption: A diagram illustrating the cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Mechanism of Acid-Catalyzed Boc Deprotection

Boc_Deprotection_Mechanism BocProtected Boc-Protected Amine R-NH-C(=O)-O-tBu Protonation Protonation R-NH-C(=O+H)-O-tBu BocProtected->Protonation + H+ (TFA) Cleavage Cleavage Protonation->Cleavage Carbocation {tert-Butyl Cation | (CH3)3C+} Cleavage->Carbocation CarbamicAcid Carbamic Acid Intermediate R-NH-COOH Cleavage->CarbamicAcid Decarboxylation Decarboxylation CarbamicAcid->Decarboxylation FreeAmine {Free Amine | R-NH2} Decarboxylation->FreeAmine CO2 CO2 Decarboxylation->CO2

Caption: The chemical mechanism of acid-catalyzed deprotection of a Boc-protected amine.

Common Side Reactions and Mitigation Strategies

Several side reactions can occur during Boc-SPPS, potentially impacting the yield and purity of the final peptide.

  • Diketopiperazine Formation: This occurs at the dipeptide stage, especially with Proline or Glycine as the second amino acid, leading to cleavage from the resin.[12][13]

    • Mitigation: Utilize in situ neutralization protocols.[13]

  • Aspartimide Formation: Particularly in sequences with Asp-Gly, Asp-Ala, or Asp-Ser, this side reaction can occur under both acidic and basic conditions.[11][12][13]

    • Mitigation: Using the beta cyclohexyl ester of aspartic acid instead of the beta benzyl ester can significantly reduce this side reaction.[13]

  • Alkylation of Sensitive Residues: Reactive carbocations generated during acid deprotection can alkylate sensitive residues like Tryptophan, Methionine, and Cysteine.[3][11]

    • Mitigation: The addition of nucleophilic "scavengers" to the cleavage cocktail, such as thioanisole or p-cresol, can trap these reactive species.[12]

  • Pyroglutamate Formation: An N-terminal glutamine can cyclize to form pyroglutamate.[12]

    • Mitigation: This can be minimized by ensuring complete coupling and avoiding prolonged exposure to acidic conditions during deprotection.

Conclusion

The Boc-protection strategy remains a valuable and robust method for solid-phase peptide synthesis. While the harsh final cleavage conditions necessitate specialized equipment, the Boc/Bzl approach offers distinct advantages for the synthesis of long or challenging peptide sequences, particularly those prone to aggregation.[5][][8] A thorough understanding of the underlying chemical principles, careful execution of the experimental protocols, and awareness of potential side reactions are paramount to achieving high yields of pure peptide products. This guide provides the foundational knowledge for researchers and drug development professionals to effectively implement Boc-SPPS in their synthetic endeavors.

References

The Strategic Introduction of Disulfide Bonds in Peptide Synthesis: A Technical Guide to Utilizing (Boc-Cys-OH)₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disulfide bonds are critical covalent linkages that confer structural stability and biological activity to a vast array of peptides and proteins. Their introduction during chemical synthesis is a pivotal step that requires careful strategic planning. This technical guide provides an in-depth exploration of the role of Nα,Nα'-di-Boc-L-cystine, abbreviated as (Boc-Cys-OH)₂, as a direct building block for the incorporation of disulfide bridges in solid-phase peptide synthesis (SPPS). We present detailed experimental protocols, a comparative analysis of disulfide bond formation strategies, and quantitative data to inform methodological choices in the synthesis of complex, disulfide-containing peptides.

Introduction: The Significance of Disulfide Bonds

Disulfide bonds, formed by the oxidation of two cysteine residues, are fundamental to the three-dimensional structure of many biologically active peptides and proteins, including hormones, toxins, and therapeutic agents.[1][2] These covalent cross-links impose conformational constraints that are essential for high-affinity receptor binding and enhanced metabolic stability.[1] The chemical synthesis of peptides containing multiple cysteine residues, however, presents significant challenges, primarily in achieving the correct regioselective formation of disulfide bridges to yield the biologically active isomer.[1]

The use of orthogonally protected cysteine building blocks is a cornerstone of modern peptide chemistry, allowing for the controlled and stepwise formation of disulfide bonds.[2] Within the Boc (tert-butyloxycarbonyl) strategy of SPPS, various protected cysteine derivatives are employed. This guide focuses on the utility of (Boc-Cys-OH)₂, a pre-formed disulfide-linked dimer of Boc-protected cysteine, as a direct means of introducing this critical structural motif.

(Boc-Cys-OH)₂: A Tool for Direct Disulfide Introduction

(Boc-Cys-OH)₂, or Nα,Nα'-di-Boc-L-cystine, is a versatile reagent in peptide synthesis.[3] It serves as a protected form of cystine, the amino acid dimer formed by the oxidation of two cysteine residues. The tert-butyloxycarbonyl (Boc) protecting groups on the α-amino functions render the molecule suitable for incorporation into a growing peptide chain during Boc-SPPS.

The primary advantage of using (Boc-Cys-OH)₂ is the direct and simultaneous introduction of two cysteine residues already linked by a disulfide bond. This approach can be particularly useful for the synthesis of peptides containing a single, simple disulfide loop.

Methodologies for Disulfide Bond Formation

While the direct incorporation of (Boc-Cys-OH)₂ is one approach, the more common strategy for synthesizing peptides with disulfide bonds involves the incorporation of individual, side-chain protected cysteine residues, followed by a subsequent oxidation step to form the disulfide linkage. A comparison of these strategies is essential for selecting the optimal method for a given synthetic target.

Strategy 1: Direct Incorporation of (Boc-Cys-OH)₂

This strategy involves treating (Boc-Cys-OH)₂ as a di-amino acid building block during Boc-SPPS. The pre-formed disulfide bond is carried through the synthesis and subsequent cleavage from the resin.

Strategy 2: Stepwise Incorporation and On-Resin Oxidation

A more versatile and widely used approach involves the incorporation of two Boc-Cys(X)-OH residues, where 'X' is an orthogonal thiol-protecting group. After assembly of the linear peptide chain, the protecting groups are selectively removed, and the disulfide bond is formed while the peptide is still attached to the solid support.

Strategy 3: Stepwise Incorporation and Post-Cleavage Oxidation

In this strategy, the fully protected linear peptide is first cleaved from the resin. The crude peptide, containing free thiol groups, is then subjected to an oxidation reaction in solution to form the disulfide bond.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a model cyclic peptide containing a disulfide bond using Boc-SPPS.

Protocol 1: Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the standard steps for elongating the peptide chain on a solid support using Boc chemistry.

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in dichloromethane (DCM) for 30-60 minutes.[4]

  • Boc Deprotection:

    • Treat the resin with 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes.[4]

    • Drain and add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[4]

    • Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).[4]

  • Neutralization:

    • Treat the resin with 5-10% N,N-diisopropylethylamine (DIEA) in DCM for 5-10 minutes (repeat once).[5]

    • Wash the resin with DCM (3-5x).[5]

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Boc-protected amino acid (3-4 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) in N,N-dimethylformamide (DMF), in the presence of DIEA (6 equivalents) for 1-2 minutes.[4]

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.[4]

    • Monitor the coupling reaction using a Kaiser test.[6] A negative result (yellow beads) indicates complete coupling.

    • Wash the resin with DMF (3x) and DCM (3x).

Protocol 2: Direct Incorporation of (Boc-Cys-OH)₂

This protocol describes the coupling of (Boc-Cys-OH)₂ as a single unit.

  • Follow the standard Boc-SPPS cycle (Protocol 1) to elongate the peptide chain to the desired insertion point for the first cysteine residue.

  • For the coupling step, use (Boc-Cys-OH)₂ (1.5-2 equivalents) as the amino acid to be coupled.

  • Pre-activate (Boc-Cys-OH)₂ with HBTU (2.9 equivalents) and DIEA (6 equivalents) in DMF.

  • Couple the activated (Boc-Cys-OH)₂ to the resin-bound peptide for 2-4 hours.

  • Following successful coupling, continue with the standard Boc-SPPS cycle to add the subsequent amino acid to the second cysteine of the now resin-bound cystine.

  • After the full-length peptide is assembled, proceed to cleavage and deprotection (Protocol 4).

Protocol 3: On-Resin Disulfide Bond Formation via Oxidation

This protocol is for use with peptides synthesized with two orthogonally protected cysteine residues (e.g., Boc-Cys(Acm)-OH).

  • Assemble the linear peptide on the resin using Protocol 1, incorporating Boc-Cys(Acm)-OH at the desired positions.

  • Selective Deprotection of Acm groups: After assembly and final N-terminal Boc deprotection, treat the peptide-resin with iodine (I₂) (10-fold excess over the peptide) in a solvent such as DMF or a mixture of DCM and methanol. The reaction is typically complete within 1-2 hours.

  • Reaction Quenching: Quench the excess iodine by washing the resin with a solution of ascorbic acid in DMF until the resin and solution are colorless.

  • Wash the resin thoroughly with DMF and DCM.

  • Proceed to cleavage and deprotection (Protocol 4).

Protocol 4: Cleavage and Global Deprotection

This protocol describes the cleavage of the peptide from the resin and the removal of all remaining side-chain protecting groups.

Caution: Anhydrous hydrogen fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.[6]

  • Preparation: Dry the peptide-resin under high vacuum for at least 4 hours.[6]

  • Scavengers: Add a scavenger mixture (e.g., p-cresol and p-thiocresol) to the dried resin in the HF apparatus reaction vessel.[6]

  • HF Cleavage:

    • Cool the reaction vessel to -78°C (dry ice/acetone bath).[6]

    • Distill anhydrous HF into the reaction vessel.[6]

    • Stir the mixture at 0°C for 1 hour.[6]

  • Work-up:

    • Evaporate the HF under a stream of nitrogen gas.[6]

    • Wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide.[7]

    • Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid).

    • Lyophilize the peptide solution to obtain the crude product.

Protocol 5: Post-Cleavage (Solution) Disulfide Bond Formation

This protocol is for peptides cleaved from the resin with free thiol groups.

  • Synthesize the linear peptide with acid-labile thiol protecting groups (e.g., Boc-Cys(Trt)-OH) that are removed during the HF cleavage step.

  • Oxidation: Dissolve the crude, lyophilized peptide in a suitable buffer at a low concentration (0.1-1 mg/mL) to favor intramolecular cyclization over intermolecular oligomerization. Common oxidation methods include:

    • Air Oxidation: Dissolve the peptide in a slightly basic aqueous buffer (e.g., 0.1 M ammonium bicarbonate, pH 8) and stir vigorously in a vessel open to the atmosphere for 24-48 hours.[6]

    • Potassium Ferricyanide (K₃[Fe(CN)₆]): Dissolve the peptide in an aqueous buffer and add a dilute solution of K₃[Fe(CN)₆] dropwise until a faint yellow color persists.

    • Iodine Oxidation: Dissolve the peptide in an aqueous organic solvent (e.g., methanol/water) and add a solution of iodine in methanol dropwise until a stable yellow color is observed.

  • Purification: Purify the cyclized peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data and Comparative Analysis

The efficiency of disulfide bond formation is a critical parameter in peptide synthesis. The choice of methodology can significantly impact the overall yield and purity of the final product.

Method Oxidizing Agent Typical Yield Advantages Disadvantages
On-Resin Oxidation Iodine (I₂)Good to ExcellentMinimizes intermolecular side reactions; simplified purification.Requires orthogonal protecting groups; potential for resin-bound side reactions.
Solution (Air) Oxidation O₂Variable (often moderate)Mild conditions; suitable for peptides that fold spontaneously.Slow reaction time; can lead to oligomerization; may require optimization.
Solution (K₃[Fe(CN)₆]) Oxidation K₃[Fe(CN)₆]GoodFaster than air oxidation; relatively controlled.Potential for side reactions with sensitive residues (e.g., Trp, Met).
Solution (Iodine) Oxidation I₂Good to ExcellentFast and efficient.Harsh conditions; can lead to over-oxidation and side reactions with sensitive residues.

Note: Yields are highly dependent on the peptide sequence and reaction conditions. The data presented is a qualitative summary based on literature precedents.

Visualizing the Workflow and Logic

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and logical relationships in peptide synthesis.

Workflow for Cyclic Peptide Synthesis via On-Resin Oxidation

On_Resin_Cyclization_Workflow Start Start: Swell Resin SPPS Boc-SPPS Cycles (Incorporate Boc-Cys(Acm)-OH) Start->SPPS Final_Deprotection Final N-terminal Boc Deprotection SPPS->Final_Deprotection Acm_Removal Selective Acm Group Removal (Iodine) Final_Deprotection->Acm_Removal Oxidation On-Resin Disulfide Bond Formation Acm_Removal->Oxidation Cleavage Cleavage from Resin & Global Deprotection (HF) Oxidation->Cleavage Purification RP-HPLC Purification Cleavage->Purification End End: Pure Cyclic Peptide Purification->End

Caption: Experimental workflow for the synthesis of a cyclic peptide using on-resin disulfide bond formation.

Logic of Orthogonal Protection in Disulfide Bond Formation

Orthogonal_Protection_Logic cluster_Peptide Resin-Bound Peptide Chain cluster_Reagents Selective Deprotection Reagents Boc_N Boc-NH-... TFA TFA (Trifluoroacetic Acid) Boc_N->TFA Removes Boc group (Stepwise Synthesis) Cys1 ...-Cys(Acm)-... Iodine Iodine (I₂) Cys1->Iodine Removes Acm group (for Disulfide Formation) Cys2 ...-Cys(Acm)-... Cys2->Iodine Resin ...-Resin HF HF (Hydrogen Fluoride) Resin->HF Cleaves Peptide from Resin & Removes other side-chain groups

Caption: Logic diagram illustrating the principle of orthogonal protection in peptide synthesis.

Conclusion

The introduction of disulfide bonds is a critical and often challenging aspect of peptide synthesis. The use of (Boc-Cys-OH)₂ offers a direct method for incorporating a pre-formed disulfide linkage, which can be advantageous for certain synthetic targets. However, for more complex peptides, particularly those with multiple disulfide bonds, a stepwise approach employing orthogonally protected cysteine residues provides greater control and is generally the preferred strategy. A thorough understanding of the available methodologies, including on-resin and solution-phase oxidation techniques, is essential for researchers to select the most appropriate and efficient route to their target peptide. The protocols and comparative data presented in this guide serve as a valuable resource for scientists and drug development professionals engaged in the synthesis of disulfide-containing peptides.

References

An In-depth Technical Guide to (Boc-Cys-OH)₂ Powder: Physical Properties, Handling, and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N'-di-Boc-L-cystine, commonly referred to as (Boc-Cys-OH)₂, a pivotal reagent in the field of peptide chemistry. This document details its physical characteristics, safe handling protocols, and its application in the synthesis of disulfide-bridged peptides, which are critical components in numerous biologically active molecules.

Physicochemical Properties

(Boc-Cys-OH)₂ is a protected form of the amino acid L-cystine, where the amino groups are protected by tert-butyloxycarbonyl (Boc) groups. This protection enhances its stability and solubility in organic solvents, making it a versatile building block in peptide synthesis. The compound typically presents as a white to off-white crystalline powder. Its crystalline form facilitates easier handling and precise measurement for incorporation into peptide sequences.

A summary of its key quantitative properties is presented in the table below:

PropertyValueReferences
Molecular Formula C₁₆H₂₈N₂O₈S₂
Molecular Weight 440.53 g/mol
Melting Point 140 - 150 °C
Appearance White powder
Purity ≥98% (CE/HPLC)
Solubility Soluble in acetone, ethanol, and DMSO. Insoluble in water.
Optical Rotation [α]²⁰/D = -115 ± 4° (c=1 in Acetic Acid)
CAS Number 10389-65-8

Safety and Handling

Proper handling of (Boc-Cys-OH)₂ is essential to ensure laboratory safety and maintain the integrity of the compound.

2.1. Personal Protective Equipment (PPE)

When handling (Boc-Cys-OH)₂ powder, appropriate personal protective equipment should be worn. This includes:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Respiratory Protection: A NIOSH-approved N95 or P1 dust mask is recommended, especially when handling large quantities or when dust generation is likely.

  • Body Protection: A lab coat or other protective clothing should be worn.

2.2. Storage and Stability

To ensure its stability, (Boc-Cys-OH)₂ should be stored in a cool, dry place, protected from light and moisture. The recommended long-term storage temperature is -20°C, at which it is stable for at least two years. For short-term storage, +4°C is suitable. Containers should be kept tightly sealed to prevent degradation.

2.3. Spill and Disposal Procedures

In case of a spill, avoid generating dust. For minor spills, use appropriate tools to sweep up the material and place it in a sealed container for disposal. For larger spills, wear appropriate PPE and use a shovel to collect the material. The area should then be washed down with large amounts of water, preventing runoff into drains.

The following diagram outlines the key safety and handling procedures:

Safety_and_Handling_Workflow Figure 1: Safety and Handling Workflow for (Boc-Cys-OH)₂ cluster_Preparation Preparation cluster_Handling Handling cluster_Storage Storage cluster_Spill_Disposal Spill and Disposal Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Dust Mask) Weigh_Powder Weigh Powder in a Well-Ventilated Area Don_PPE->Weigh_Powder Avoid_Inhalation Avoid Inhalation of Dust Weigh_Powder->Avoid_Inhalation Avoid_Contact Avoid Contact with Skin and Eyes Weigh_Powder->Avoid_Contact Store_Airtight Store in Tightly Sealed Container Store_Cool_Dry Store at -20°C (Long-term) or +4°C (Short-term) Store_Airtight->Store_Cool_Dry Protect_Light_Moisture Protect from Light and Moisture Store_Cool_Dry->Protect_Light_Moisture Contain_Spill Contain Spill and Avoid Dust Generation Collect_Material Collect Spilled Material Contain_Spill->Collect_Material Dispose_Waste Dispose of Waste According to Local Regulations Collect_Material->Dispose_Waste Boc_SPPS_Workflow Figure 3: General Workflow of Boc-SPPS Start Start with Resin-Bound Amino Acid Deprotection Boc Deprotection (e.g., TFA in DCM) Start->Deprotection Neutralization Neutralization (e.g., DIEA in DCM) Deprotection->Neutralization Coupling Coupling of next Boc-Amino Acid Neutralization->Coupling Wash Wash Coupling->Wash Repeat Repeat Cycle? Wash->Repeat Repeat->Deprotection Yes Cleavage Cleavage from Resin and Side-Chain Deprotection Repeat->Cleavage No Purification Purification and Analysis Cleavage->Purification Asymmetric_Peptide_Synthesis Figure 4: Strategy for Asymmetric Disulfide Bond Formation cluster_Peptide1 Peptide Chain 1 cluster_Peptide2 Peptide Chain 2 Synth_P1 Boc-SPPS with Boc-Cys(Trt)-OH Cleave_P1 Cleavage and Deprotection (TFA) Synth_P1->Cleave_P1 Result_P1 Peptide 1 with Free Thiol (-SH) Cleave_P1->Result_P1 Reaction Thiol-Disulfide Exchange Reaction Result_P1->Reaction Synth_P2 Boc-SPPS with Boc-Cys(Npys)-OH Cleave_P2 Cleavage and Deprotection Synth_P2->Cleave_P2 Result_P2 Peptide 2 with Activated Thiol (-S-Npys) Cleave_P2->Result_P2 Result_P2->Reaction Purification_Final Purification by HPLC Reaction->Purification_Final Final_Product Asymmetric Disulfide-Bridged Peptide Purification_Final->Final_Product

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) Utilizing (Boc-Cys-OH)2 Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the efficient and controlled assembly of amino acids into complex peptide chains. The tert-butyloxycarbonyl (Boc) protection strategy is a well-established method within SPPS. For the synthesis of peptides containing disulfide bridges, which are crucial for the structural integrity and biological activity of many peptides like oxytocin and somatostatin, the incorporation of cysteine residues requires a robust protocol. One approach involves the direct incorporation of the pre-formed disulfide-linked dimer, N,N'-Di-Boc-L-cystine ((Boc-Cys-OH)2). This method offers the advantage of introducing the disulfide bond early in the synthesis, potentially simplifying the final deprotection and oxidation steps.

This document provides detailed protocols and data related to the Boc-SPPS methodology for synthesizing cysteine-containing peptides, with a focus on the conceptual application of this compound. While direct incorporation of the cystine dimer is a valid strategy, more commonly documented methods involve the use of orthogonally protected Boc-cysteine monomers, followed by on-resin or solution-phase disulfide bond formation. The protocols outlined below are based on these well-established techniques, which are directly applicable to syntheses where this compound could be employed.

Core Principles of Boc-SPPS

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy relies on a graduated acid lability approach. The temporary Nα-Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while the more permanent benzyl-based side-chain protecting groups are cleaved at the end of the synthesis with a strong acid like anhydrous hydrogen fluoride (HF).[1][2]

The synthesis follows a cyclical process:

  • Attachment: The C-terminal amino acid is anchored to a solid support (resin).[3]

  • Deprotection: The Nα-Boc group is removed.[4]

  • Neutralization: The resulting ammonium salt is neutralized.[4]

  • Coupling: The next Boc-protected amino acid is activated and coupled to the free N-terminus of the resin-bound peptide.[3]

  • Repeat: The deprotection, neutralization, and coupling steps are repeated until the desired peptide sequence is assembled.[3]

  • Cleavage: The completed peptide is cleaved from the resin, and side-chain protecting groups are removed.[4]

Data Presentation: Reagents and Conditions in Boc-SPPS

The following tables summarize key reagents and conditions for the various stages of Boc-SPPS.

Table 1: Key Reagents in Boc-SPPS

Reagent ClassExample Reagent(s)FunctionReference(s)
Resins Merrifield, PAM, MBHASolid support for peptide assembly.[4]
Nα-Protecting Group tert-butyloxycarbonyl (Boc)Temporary protection of the N-terminus.[1]
Side-Chain Protecting Groups Benzyl (Bzl), Acetamidomethyl (Acm) for CysPermanent protection of reactive side chains.[1]
Deprotection Reagent Trifluoroacetic acid (TFA)Removes the Nα-Boc group.[4]
Neutralization Base Diisopropylethylamine (DIEA)Neutralizes the N-terminal ammonium salt.[3]
Coupling Reagents DCC, HBTU, DICActivate the incoming amino acid for peptide bond formation.[4]
Cleavage Reagent Anhydrous Hydrogen Fluoride (HF)Cleaves the peptide from the resin and removes side-chain protecting groups.[4]
Scavengers Anisole, p-cresol, ThioanisoleTrap reactive carbocations generated during cleavage.[4]

Table 2: Typical Reaction Conditions for a Single Boc-SPPS Cycle

StepReagent(s)Concentration/EquivalentsTimeReference(s)
Deprotection 50% TFA in DCM-20-30 min[4]
Neutralization 10% DIEA in DCM-2 x 10 min[4]
Coupling Boc-amino acid, Coupling Reagent2-4 equivalents1-2 hours[4]
Washing DCM, IPA--[4]

Experimental Protocols

Protocol 1: Manual Boc-SPPS of a Peptide Chain

This protocol outlines the general steps for the manual solid-phase synthesis of a peptide using Boc-protected amino acids.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for at least 30 minutes.

2. First Amino Acid Attachment (to Merrifield Resin):

  • Dissolve the first Boc-amino acid (as a cesium salt) in N,N-dimethylformamide (DMF).
  • Add the solution to the swollen resin.
  • Heat the mixture at 50°C for 12-24 hours.
  • Wash the resin thoroughly with DMF, a DMF/water mixture, DMF, and finally DCM.

3. SPPS Cycle:

  • Deprotection:
  • Treat the resin with a 50% solution of TFA in DCM for 5 minutes (pre-wash).
  • Drain and add a fresh 50% TFA/DCM solution and agitate for 20-30 minutes.[4]
  • Wash the resin with DCM and isopropanol (IPA).[4]
  • Neutralization:
  • Wash the resin with a 10% solution of DIEA in DCM for 2 x 10 minutes.[4]
  • Wash the resin thoroughly with DCM.
  • Coupling:
  • In a separate vessel, dissolve the next Boc-amino acid (2-4 equivalents) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF.
  • Add DIEA (4-8 equivalents) to activate the amino acid.
  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.
  • Monitor the reaction completion using a ninhydrin (Kaiser) test.
  • Washing:
  • Wash the resin thoroughly with DMF and DCM.
  • Repeat the SPPS cycle for each subsequent amino acid in the sequence.

Protocol 2: On-Resin Disulfide Bond Formation (Using Boc-Cys(Acm)-OH)

This protocol describes the formation of a disulfide bond on the solid support after the linear peptide chain has been assembled using Boc-Cys(Acm)-OH.

1. Linear Peptide Synthesis:

  • Synthesize the peptide on the resin following Protocol 1, incorporating Boc-Cys(Acm)-OH at the desired positions.

2. Acm Group Removal and Oxidation:

  • Swell the peptide-resin in DMF.
  • Treat the resin with a solution of iodine (I2) (e.g., 10 equivalents) in DMF for 1-2 hours at room temperature. This simultaneously removes the Acm protecting groups and facilitates the oxidation to form the disulfide bond.
  • Wash the resin extensively with DMF to remove excess iodine.
  • Wash with a solution of ascorbic acid in DMF/water to quench any remaining iodine, followed by washes with DMF and DCM.

Protocol 3: Cleavage and Deprotection (HF Cleavage)

This protocol describes the final cleavage of the peptide from the resin and the removal of side-chain protecting groups. Caution: Anhydrous HF is extremely hazardous and requires specialized equipment and safety precautions.

1. Resin Preparation:

  • Thoroughly dry the peptide-resin under vacuum.

2. HF Cleavage:

  • Place the dried resin in a specialized HF cleavage apparatus.
  • Add appropriate scavengers (e.g., anisole, p-cresol) to the resin.
  • Cool the apparatus to -5 to 0°C.
  • Condense anhydrous HF into the reaction vessel.
  • Stir the mixture at 0°C for 1-2 hours.

3. Peptide Precipitation and Isolation:

  • Evaporate the HF under a stream of nitrogen.
  • Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.
  • Precipitate the peptide from the ether washings.
  • Collect the peptide precipitate by centrifugation or filtration.
  • Wash the peptide pellet with cold diethyl ether multiple times.
  • Dry the crude peptide under vacuum.

Visualizations

Boc-SPPS Workflow

Boc_SPPS_Workflow cluster_cleavage Final Steps Resin Resin Resin_AA1 Resin-AA1(Boc) Resin->Resin_AA1 1. Attach First Boc-Amino Acid Resin_AA1_NH2 Resin-AA1(NH2) Resin_AA1->Resin_AA1_NH2 2. Boc Deprotection (TFA) Resin_AA2_AA1 Resin-AA2(Boc)-AA1 Resin_AA1_NH2->Resin_AA2_AA1 3. Couple Next Boc-Amino Acid Resin_AA2_AA1->Resin_AA1 Repeat Cycle Cleavage Cleavage from Resin & Side-Chain Deprotection (HF) Resin_AA2_AA1->Cleavage Purification Purification Cleavage->Purification

Caption: General workflow of the Boc Solid-Phase Peptide Synthesis (SPPS) cycle.

Logical Pathway for Cyclic Peptide Synthesis

Cyclic_Peptide_Synthesis cluster_SPPS Solid-Phase Synthesis cluster_Cyclization Disulfide Bond Formation cluster_Final Final Processing Start Start with Resin Linear_Peptide Assemble Linear Peptide (Incorporate Boc-Cys(Acm)-OH) Start->Linear_Peptide Boc-SPPS Cycles On_Resin On-Resin Oxidation (Iodine) Linear_Peptide->On_Resin Cleavage Cleavage and Global Deprotection (HF) On_Resin->Cleavage Purification Purification of Cyclic Peptide Cleavage->Purification

Caption: Logical workflow for the synthesis of a cyclic peptide using on-resin disulfide bond formation.

References

Application Notes and Protocols for Disulfide Bridge Formation in Cyclic Peptides Using (Boc-Cys-OH)₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of disulfide bridges is a critical step in the synthesis of many biologically active cyclic peptides. These covalent linkages provide conformational rigidity, which can lead to increased metabolic stability, enhanced binding affinity, and improved therapeutic potential. One versatile building block for introducing cysteine residues in solid-phase peptide synthesis (SPPS) is N,N'-di-Boc-cystine, chemically represented as (Boc-Cys-OH)₂. This dimeric, disulfide-linked amino acid offers a convenient method for incorporating two Boc-protected cysteine residues simultaneously.

These application notes provide a comprehensive overview and detailed protocols for the utilization of (Boc-Cys-OH)₂ in the synthesis of cyclic peptides through disulfide bridge formation. Methodologies for both on-resin and solution-phase cyclization are presented, along with relevant quantitative data to guide researchers in optimizing their synthetic strategies.

Core Concepts and Strategies

The use of (Boc-Cys-OH)₂ in cyclic peptide synthesis primarily follows a strategy of incorporating the pre-formed disulfide bond into the linear peptide chain. Subsequent cyclization can then be achieved through two main pathways:

  • Backbone Cyclization: The linear peptide containing the intact cystine disulfide bond is cyclized via an amide bond formation between the N-terminus and the C-terminus, or between side chains of other amino acids.

  • Reduction and Re-oxidation: The disulfide bond of the incorporated cystine is reduced to yield two free thiol groups, which are then re-oxidized under controlled conditions to form a new intramolecular disulfide bridge, resulting in a cyclic peptide.

The choice of strategy depends on the desired final structure of the cyclic peptide and the overall synthetic scheme. Orthogonal protection strategies are often employed when multiple disulfide bonds are required.

Data Presentation: Quantitative Analysis of Cyclization Methods

The yield and purity of cyclic peptides are highly sequence-dependent and influenced by the cyclization method employed. The following table summarizes representative quantitative data for different disulfide bond formation strategies.

Cyclization StrategyOxidizing AgentTypical Crude Purity (%)Typical Isolated Yield (%)Key Considerations
On-Resin OxidationIodine (I₂)60 - 8515 - 40Pseudo-dilution effect on resin can favor intramolecular cyclization. Potential for resin-bound side reactions.
Solution-Phase Air OxidationAtmospheric O₂ (pH 7.5-8.5)50 - 8020 - 50Mild conditions, but can be slow and may lead to oligomerization if concentration is not optimized.[1]
Solution-Phase Iodine OxidationIodine (I₂)70 - 9025 - 60Rapid and efficient, but can cause side reactions with sensitive residues like Trp and Tyr.
Glutathione Redox BufferGSSG/GSH65 - 8520 - 50Mimics physiological conditions, useful for complex peptides requiring proper folding.[1]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Linear Peptide Containing a Cystine Disulfide Bond using (Boc-Cys-OH)₂

This protocol describes the incorporation of N,N'-di-Boc-cystine into a peptide sequence using standard Boc-SPPS chemistry.

Materials:

  • Boc-protected amino acids

  • (Boc-Cys-OH)₂

  • Solid-phase synthesis resin (e.g., Merrifield or PAM resin)

  • Coupling reagents (e.g., HBTU, DIC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a standard coupling protocol (e.g., DIC/HOBt or HBTU/DIPEA in DMF).

  • Boc Deprotection: Remove the Boc protecting group by treating the resin with a solution of 50% TFA in DCM for 30 minutes.

  • Neutralization: Neutralize the resin with a 10% solution of DIPEA in DCM.

  • Peptide Chain Elongation: Continue the peptide chain elongation by repeating the coupling, deprotection, and neutralization steps for each subsequent amino acid.

  • Incorporation of (Boc-Cys-OH)₂:

    • For the coupling of (Boc-Cys-OH)₂, use a higher concentration of coupling reagents (e.g., 2-4 equivalents) to ensure efficient incorporation of the dimeric amino acid.

    • Dissolve (Boc-Cys-OH)₂ and the coupling reagent in DMF, add DIPEA, and allow for pre-activation before adding to the resin.

    • The coupling reaction will attach one of the carboxyl groups of the cystine dimer to the free N-terminus of the growing peptide chain.

  • Continuation of Synthesis: After coupling (Boc-Cys-OH)₂, continue the peptide synthesis by coupling the next amino acid to the free α-amino group of the second cysteine residue of the incorporated cystine.

  • Cleavage from Resin: Once the linear peptide synthesis is complete, cleave the peptide from the resin using a strong acid such as anhydrous hydrogen fluoride (HF) or a trifluoromethanesulfonic acid (TFMSA) based cleavage cocktail. Scavengers such as anisole and ethanedithiol should be included to protect sensitive residues.

Protocol 2: On-Resin Disulfide Bridge Formation via Reduction and Oxidation

This protocol is applicable when the desired cyclization involves forming a disulfide bridge between two cysteine residues that were introduced as a single cystine unit.

Materials:

  • Resin-bound linear peptide containing a cystine disulfide bond

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • Oxidizing agent (e.g., Iodine - I₂)

  • DMF, DCM

  • Ascorbic acid solution (for quenching)

Procedure:

  • Reduction of the Disulfide Bond:

    • Swell the resin-bound peptide in DMF.

    • Treat the resin with a solution of DTT (10-20 equivalents) in DMF to reduce the disulfide bond to two free thiols. The reaction can be monitored using Ellman's test.

    • Wash the resin thoroughly with DMF and DCM to remove excess DTT.

  • On-Resin Oxidation:

    • Swell the resin with the reduced peptide in DMF.

    • Add a solution of iodine (5-10 equivalents) in DMF. The reaction is typically rapid (15-60 minutes).

    • Monitor the reaction for the disappearance of free thiols.

    • Quench the reaction by washing the resin with a solution of ascorbic acid in DMF, followed by washes with DMF and DCM.

  • Cleavage and Purification: Cleave the now cyclic peptide from the resin using a standard cleavage cocktail and purify by reverse-phase HPLC.

Protocol 3: Solution-Phase Disulfide Bridge Formation

This protocol is suitable for the cyclization of a linear peptide containing two free cysteine thiols after cleavage from the resin.

Materials:

  • Lyophilized crude linear peptide with two free cysteine residues

  • Oxidation buffer (e.g., 0.1 M ammonium bicarbonate, pH 8.0)

  • Oxidizing agent (e.g., air, iodine, or hydrogen peroxide)

  • Purification solvents (acetonitrile, water, TFA)

Procedure:

  • Peptide Dissolution: Dissolve the crude linear peptide in the oxidation buffer at a high dilution (typically 0.1-0.5 mg/mL) to favor intramolecular cyclization over intermolecular dimerization or oligomerization.

  • Oxidation:

    • Air Oxidation: Stir the peptide solution vigorously in a vessel open to the atmosphere for 24-48 hours.[1]

    • Iodine Oxidation: Add a solution of iodine in methanol dropwise to the stirring peptide solution until a faint yellow color persists.

  • Reaction Monitoring: Monitor the progress of the cyclization by RP-HPLC and mass spectrometry, observing the disappearance of the linear precursor and the appearance of the cyclic product.

  • Quenching (if applicable): If using iodine, quench the excess reagent with a solution of ascorbic acid.

  • Purification: Acidify the reaction mixture with a small amount of TFA and purify the cyclic peptide by preparative RP-HPLC.

Visualizations

Experimental Workflow for Cyclic Peptide Synthesis using (Boc-Cys-OH)₂

G cluster_SPPS Solid-Phase Peptide Synthesis (Boc-SPPS) cluster_Cyclization Cyclization Resin Resin Swelling Coupling1 First Amino Acid Coupling Resin->Coupling1 Deprotection1 Boc Deprotection Coupling1->Deprotection1 Elongation Peptide Chain Elongation Deprotection1->Elongation Cystine_Coupling (Boc-Cys-OH)₂ Coupling Elongation->Cystine_Coupling Elongation2 Continue Elongation Cystine_Coupling->Elongation2 Cleavage Cleavage from Resin Elongation2->Cleavage To Solution-Phase OnResin On-Resin Reduction & Oxidation Elongation2->OnResin On-Resin Route Solution Solution-Phase Oxidation Cleavage->Solution OnResin->Cleavage Purification Purification (RP-HPLC) OnResin->Purification Solution->Purification Characterization Characterization (MS, NMR) Purification->Characterization G Start Resin-Bound Peptide with Cystine Reduction Reduction (e.g., DTT) Start->Reduction Reduced_Peptide Resin-Bound Peptide with two -SH groups Reduction->Reduced_Peptide Oxidation Oxidation (e.g., Iodine) Reduced_Peptide->Oxidation Cyclic_Peptide Resin-Bound Cyclic Peptide Oxidation->Cyclic_Peptide Cleavage Cleavage & Deprotection Cyclic_Peptide->Cleavage Final_Product Purified Cyclic Peptide Cleavage->Final_Product

References

Application of (Boc-Cys-OH)₂ in the Synthesis of Conotoxins: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conotoxins are a diverse family of small, disulfide-rich peptides found in the venom of marine cone snails. Their high potency and selectivity for a wide range of ion channels, receptors, and transporters make them valuable as pharmacological tools and promising leads for drug development. A key structural feature of conotoxins is the presence of multiple disulfide bonds, which constrain the peptide backbone into a specific, biologically active conformation.

The chemical synthesis of conotoxins, particularly those with multiple disulfide bridges, presents significant challenges. A crucial aspect of their synthesis is the efficient and regioselective formation of these disulfide bonds. While the predominant strategy involves the use of orthogonally protected cysteine residues, an alternative approach is the incorporation of a pre-formed disulfide linkage using Nα,Nα′-di-Boc-L-cystine, or (Boc-Cys-OH)₂. This symmetrical dimer allows for the direct introduction of a Cys-Cys moiety during solid-phase peptide synthesis (SPPS).

This document provides detailed application notes and experimental protocols for the use of (Boc-Cys-OH)₂ in the synthesis of conotoxins. It covers a generalized protocol for the incorporation of the dimer in a standard Boc-SPPS workflow, strategies for regioselective disulfide bond formation in multi-cysteine conotoxins, and representative data.

Principle of the Method

The core of this methodology is the use of (Boc-Cys-OH)₂ as a building block in Boc-based solid-phase peptide synthesis. One of the two carboxylic acid groups of the dimer is activated and coupled to the free N-terminal amine of the growing peptide chain on the solid support. The synthesis then continues from the two free Nα-amino groups of the coupled cystine unit. This strategy is particularly useful for synthesizing peptides with a C-terminal disulfide loop or for introducing one of the disulfide bonds in a multi-disulfide conotoxin in a defined manner.

For conotoxins with more than one disulfide bond, an orthogonal protection strategy is essential. In this context, (Boc-Cys-OH)₂ can be used to form the first disulfide bond, while other cysteine residues in the sequence are protected with groups that are stable to the Boc deprotection conditions (e.g., Acetamidomethyl - Acm), allowing for their selective deprotection and subsequent oxidation to form the remaining disulfide bridges.

Data Presentation

The following tables summarize typical quantitative data for the various stages of conotoxin synthesis using Boc-SPPS and disulfide bond formation techniques. It is important to note that actual yields may vary depending on the specific peptide sequence, resin, and coupling conditions.

Table 1: Typical Yields for Boc-SPPS Steps

StepTypical Yield (%)Notes
Resin Loading80 - 95Dependent on resin type and first amino acid.
Boc Deprotection> 99Generally quantitative.
Amino Acid Coupling98 - 99.5Monitored by Kaiser test. Lower for sterically hindered amino acids.
(Boc-Cys-OH)₂ Coupling90 - 98Estimated based on diacid coupling; may require optimized conditions.
HF Cleavage70 - 90Sequence and protecting group dependent.
Overall Crude Peptide Yield50 - 80Highly dependent on peptide length and sequence.

Table 2: Comparison of Disulfide Bond Formation Methods

MethodTypical Yield (%)Purity of Major Isomer (%)Key AdvantagesKey Disadvantages
Air Oxidation (in solution)20 - 6030 - 80Simple, mild conditions.Slow, often produces multiple isomers, requires high dilution.
Iodine Oxidation (Acm deprotection)70 - 95> 90Fast, high yield, regioselective.Iodine can cause side reactions with sensitive residues (Trp, Tyr, Met).
On-Resin Oxidation60 - 90> 85Simplified workup, avoids handling of crude linear peptide.Can be less efficient than solution-phase oxidation, potential for resin-bound side products.
Using (Boc-Cys-OH)₂N/A (pre-formed)100 (for the incorporated bond)Introduces a defined disulfide bond.Limited to specific locations in the peptide sequence.

Experimental Protocols

Protocol 1: General Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

This protocol outlines the standard steps for manual Boc-SPPS.

  • Resin Swelling:

    • Place the appropriate resin (e.g., Merrifield for peptide acids, MBHA for peptide amides) in a reaction vessel.

    • Add dichloromethane (DCM) to swell the resin for 30-60 minutes with gentle agitation.

    • Drain the solvent.

  • Nα-Boc Deprotection:

    • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.

    • Agitate for 5 minutes (pre-wash).

    • Drain and add fresh 50% TFA in DCM.

    • Agitate for 20-25 minutes.

    • Drain the solution and wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).

  • Neutralization:

    • Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the resin.

    • Agitate for 2 minutes. Repeat once.

    • Wash the resin with DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Nα-Boc protected amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Pre-activate by adding DIEA (6 eq.) and mixing for 2 minutes.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate for 1-2 hours.

    • Monitor the reaction with a Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat:

    • Repeat steps 2-4 for each amino acid in the sequence.

Protocol 2: Coupling of (Boc-Cys-OH)₂

This protocol describes the incorporation of the pre-formed disulfide dimer. This step replaces the standard amino acid coupling in Protocol 1 at the desired position.

  • Symmetrical Anhydride Formation (Pre-activation):

    • In a separate vial, dissolve (Boc-Cys-OH)₂ (2 eq.) in DCM/DMF (1:1).

    • Cool the solution to 0°C.

    • Add N,N'-diisopropylcarbodiimide (DIC) (1 eq.) and allow the reaction to proceed for 10-15 minutes to form the symmetrical anhydride.

  • Coupling to Resin:

    • Add the pre-activated symmetrical anhydride solution to the neutralized peptide-resin from step 1.3.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

    • Monitor the coupling reaction using the Kaiser test.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Continuation of Synthesis:

    • Proceed with the standard Boc deprotection (Protocol 1, step 2). Note that this will deprotect both Nα-Boc groups on the newly added cystine.

    • Subsequent couplings will add amino acids to both growing peptide chains simultaneously if the synthesis is continued from this point. This is a key consideration for the overall synthetic strategy.

Protocol 3: Regioselective Synthesis of a Two-Disulfide Conotoxin

This protocol outlines a strategy for synthesizing a conotoxin with two disulfide bonds using (Boc-Cys-OH)₂ and an orthogonally protected cysteine.

  • Linear Peptide Assembly:

    • Synthesize the linear peptide sequence on the resin using the general Boc-SPPS protocol (Protocol 1).

    • At the position of the first disulfide bond, incorporate (Boc-Cys-OH)₂ using Protocol 2.

    • At the positions of the second disulfide bond, incorporate Boc-Cys(Acm)-OH using the standard coupling protocol (Protocol 1, step 4).

  • Cleavage and Global Deprotection:

    • After completing the sequence, wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail, typically HF with scavengers (e.g., anisole). Caution: HF is extremely hazardous and requires specialized equipment and training.

    • Perform the HF cleavage for 1-2 hours at 0°C.

    • Evaporate the HF and precipitate the crude peptide in cold diethyl ether.

    • Wash the peptide pellet with cold ether and dry under vacuum. The peptide now has one formed disulfide bond and two Acm-protected cysteines.

  • Purification of the Mono-Disulfide Intermediate:

    • Dissolve the crude peptide in a suitable aqueous/organic solvent mixture.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions.

  • Formation of the Second Disulfide Bond:

    • Dissolve the purified mono-disulfide peptide in an aqueous acetic acid or methanol/water solution.

    • Add a solution of iodine (5-10 fold excess) dropwise until a persistent yellow color is observed.

    • Stir the reaction for 30-60 minutes.

    • Quench the excess iodine by adding a solution of ascorbic acid until the yellow color disappears.

    • Purify the final two-disulfide conotoxin by RP-HPLC.

    • Characterize the final product by mass spectrometry.

Mandatory Visualizations

G cluster_SPPS Boc-SPPS Cycle cluster_Dimer Incorporation of (Boc-Cys-OH)₂ cluster_Cleavage Cleavage and Purification Resin Start: Resin Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Wash1 Wash (DCM/IPA) Deprotection->Wash1 Neutralization Neutralization (10% DIEA/DCM) Wash2 Wash (DCM) Neutralization->Wash2 Coupling Amino Acid Coupling (Boc-AA-OH, HBTU/HOBt, DIEA) Wash3 Wash (DMF/DCM) Coupling->Wash3 Wash1->Neutralization Wash2->Coupling Wash3->Deprotection Repeat for next amino acid CompletedPeptide Completed Peptide-Resin StartDimer Neutralized Peptide-Resin CouplingDimer Coupling of Dimer StartDimer->CouplingDimer Preactivation Pre-activation of (Boc-Cys-OH)₂ (DIC in DCM/DMF) Preactivation->CouplingDimer WashDimer Wash CouplingDimer->WashDimer ContinueSynth Continue SPPS WashDimer->ContinueSynth HFCleavage HF Cleavage CompletedPeptide->HFCleavage Precipitation Ether Precipitation HFCleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification FinalProduct Pure Conotoxin Purification->FinalProduct

Caption: Experimental workflow for conotoxin synthesis using (Boc-Cys-OH)₂.

G Start Linear Peptide with Orthogonally Protected Cysteines (on resin) IncorporateDimer Incorporate (Boc-Cys-OH)₂ (Forms Cys1-Cys2 bridge) Start->IncorporateDimer IncorporateAcm Incorporate Boc-Cys(Acm)-OH (For Cys3 and Cys4) IncorporateDimer->IncorporateAcm Cleavage HF Cleavage (Deprotects all except Acm) IncorporateAcm->Cleavage Intermediate Mono-disulfide Peptide (Cys1-Cys2 bridge formed, Cys3(Acm) and Cys4(Acm)) Cleavage->Intermediate Purify1 RP-HPLC Purification Intermediate->Purify1 IodineOx Iodine Oxidation (Removes Acm and forms Cys3-Cys4 bridge) Purify1->IodineOx Purify2 Final RP-HPLC Purification IodineOx->Purify2 FinalPeptide Two-Disulfide Conotoxin Purify2->FinalPeptide

Caption: Logical workflow for regioselective two-disulfide conotoxin synthesis.

Application Notes and Protocols for the Incorporation of (Boc-Cys-OH)₂ in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of disulfide bonds is a cornerstone of peptide and protein engineering, critical for conferring structural stability and biological activity. While the conventional approach involves the sequential coupling of protected cysteine residues followed by oxidation, the direct incorporation of a pre-formed cystine dimer, such as N,N'-di-Boc-L-cystine ((Boc-Cys-OH)₂), presents a unique, albeit challenging, methodology. This approach, in theory, offers the advantage of introducing a disulfide bridge in a single, controlled step, potentially simplifying the synthesis of certain cyclic or multi-disulfide-containing peptides.

These application notes provide a comprehensive, step-by-step guide for the proposed incorporation of (Boc-Cys-OH)₂ into a peptide sequence using Boc-based solid-phase peptide synthesis (SPPS). This document outlines the theoretical protocols, potential challenges, and mitigation strategies associated with this advanced technique.

Core Requirements and Challenges

The direct coupling of a bulky, dimeric amino acid like (Boc-Cys-OH)₂ presents several significant challenges that must be carefully addressed to ensure successful peptide synthesis:

  • Steric Hindrance: The considerable size of the (Boc-Cys-OH)₂ molecule can impede efficient coupling to the resin-bound peptide chain, potentially leading to low coupling yields and truncated sequences.

  • Racemization: Cysteine and its derivatives are notoriously prone to racemization during activation and coupling, a risk that is amplified by the steric strain and electronic properties of the cystine dimer.[1][2][3][4]

  • Double Coupling: The symmetrical nature of (Boc-Cys-OH)₂ introduces the possibility of the dimer coupling to two separate peptide chains, leading to undesirable cross-linked products, especially at high resin loading.

  • Solubility: The cystine dimer may exhibit poor solubility in standard SPPS solvents, further complicating the coupling reaction.

Experimental Protocols

The following protocols are proposed based on established principles of solid-phase peptide synthesis, with specific considerations for the unique challenges posed by (Boc-Cys-OH)₂.

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) using (Boc-Cys-OH)₂

This protocol outlines the manual procedure for incorporating the cystine dimer into a growing peptide chain on a solid support.

1. Resin Preparation and Swelling:

  • Select a suitable resin for Boc-SPPS (e.g., Merrifield, PAM, or MBHA resin).
  • Swell the resin in dichloromethane (DCM) for at least 30 minutes in a reaction vessel.
  • Wash the resin with dimethylformamide (DMF) three times.

2. N-α-Boc Deprotection:

  • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the N-terminal Boc protecting group of the preceding amino acid.[5]
  • Wash the resin thoroughly with DCM, followed by isopropanol (IPA), and then again with DCM to remove residual acid.

3. Neutralization:

  • Neutralize the resulting TFA salt of the N-terminal amine by treating the resin with a 10% solution of diisopropylethylamine (DIEA) in DMF for 2 minutes. Repeat this step.
  • Wash the resin thoroughly with DMF.

4. Coupling of (Boc-Cys-OH)₂:

  • Activation: In a separate vessel, dissolve (Boc-Cys-OH)₂ (2-4 equivalents relative to resin loading) and a coupling additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) (2-4 equivalents) in a minimal amount of DMF. To minimize racemization, the use of a weaker base like 2,4,6-collidine (TMP) is recommended over DIEA.[1]
  • Add a carbodiimide coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) (2-4 equivalents) to the solution and allow for a short pre-activation time (5-10 minutes).[6] Note: Prolonged pre-activation can increase the risk of racemization.[1]
  • Coupling Reaction: Add the activated (Boc-Cys-OH)₂ solution to the neutralized peptide-resin.
  • Agitate the reaction mixture at room temperature for an extended period (4-24 hours), monitoring the reaction progress using a qualitative test like the Kaiser test.

5. Capping (Optional but Recommended):

  • To block any unreacted N-terminal amines and prevent the formation of deletion sequences, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF).

6. Washing:

  • Thoroughly wash the resin with DMF, followed by DCM, to remove excess reagents and byproducts.

7. Continuation of Peptide Synthesis:

  • For the subsequent amino acid coupling, one of the Boc groups on the now-incorporated cystine dimer needs to be removed. This can be achieved using the standard Boc deprotection protocol (50% TFA in DCM). The subsequent amino acid can then be coupled to the newly freed N-terminus.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the completed peptide from the resin and the removal of side-chain protecting groups.

1. Resin Preparation:

  • Wash the final peptide-resin with DCM and dry it under a high vacuum for at least 1 hour.

2. HF Cleavage:

  • Caution: Anhydrous hydrogen fluoride (HF) is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized apparatus.
  • Transfer the dried peptide-resin to the HF reaction vessel.
  • Add scavengers (e.g., p-cresol, p-thiocresol) to protect sensitive residues from reactive cations generated during cleavage.
  • Cool the vessel to -78°C (dry ice/acetone bath) and condense anhydrous HF into the vessel.
  • Stir the mixture at 0°C for 1-2 hours.

3. Work-up:

  • Evaporate the HF under a stream of nitrogen.
  • Wash the resin-peptide mixture with cold diethyl ether to remove the scavengers and cleaved protecting groups.
  • Precipitate the crude peptide with cold diethyl ether.

4. Purification:

  • Isolate the crude peptide by centrifugation or filtration.
  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[7]
  • Characterize the purified peptide by mass spectrometry to confirm its identity and purity.[8]

Data Presentation

Table 1: Summary of Challenges and Mitigation Strategies for Incorporating (Boc-Cys-OH)₂

ChallengePotential ConsequencesMitigation Strategies
Steric Hindrance Incomplete coupling, low yield, truncated sequences.- Use a higher excess of (Boc-Cys-OH)₂ and coupling reagents.- Extend coupling time (4-24 hours).- Employ more potent coupling reagents (e.g., HATU, HCTU), but be mindful of increased racemization risk.
Racemization Formation of diastereomeric impurities, difficult purification, altered biological activity.[1][2][3][4]- Avoid prolonged pre-activation of the amino acid.[1]- Use a weaker, non-nucleophilic base like 2,4,6-collidine (TMP) instead of DIEA.[1]- Perform coupling at a lower temperature (0°C to room temperature).- Use coupling additives like HOBt or HOAt.[4]
Double Coupling Formation of cross-linked peptide dimers, reduced yield of the desired monomeric peptide.- Use a resin with a lower substitution level.- Employ a larger excess of the peptide-resin relative to the (Boc-Cys-OH)₂.
Solubility Poor reaction kinetics, incomplete coupling.- Use a minimal amount of a suitable solvent like DMF or a mixture of DCM/DMF.- Gentle heating or sonication may be explored with caution, as it can also increase racemization.

Visualization of Workflows and Concepts

Diagram 1: Overall Workflow for Peptide Synthesis using (Boc-Cys-OH)₂

G Start Start: Swollen Resin Deprotection N-α-Boc Deprotection (50% TFA in DCM) Start->Deprotection Neutralization Neutralization (10% DIEA in DMF) Deprotection->Neutralization Coupling Coupling of Cystine Dimer Neutralization->Coupling Activation Activation of (Boc-Cys-OH)₂ (DIC/HOBt) Activation->Coupling Capping Capping (Optional) (Acetic Anhydride/DIEA) Coupling->Capping Wash1 Wash Capping->Wash1 Next_Cycle Continue Peptide Elongation Wash1->Next_Cycle Next_Cycle->Deprotection Next Amino Acid Cleavage Cleavage from Resin (Anhydrous HF) Next_Cycle->Cleavage Final Peptide Purification Purification (RP-HPLC) Cleavage->Purification End Final Peptide Purification->End G cluster_product Product ResinPeptide Resin-Peptide-NH₂ CouplingReagents + DIC/HOBt BocCys2 (Boc-Cys-OH)₂ CoupledProduct Resin-Peptide-NH-CO-Cys(S-S-Cys-Boc)-Boc CouplingReagents->CoupledProduct

References

Application Notes and Protocols: The Role of (Boc-Cys-OH)₂ in the Synthesis of Insulin and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of insulin and its analogues is a complex undertaking, primarily due to the presence of three disulfide bonds that must be correctly formed to ensure proper protein folding and biological activity. A key strategy in this multi-step process is the use of orthogonally protected amino acids, particularly cysteine residues. Among the various protected cysteine derivatives, N,N'-di-Boc-L-cystine, denoted as (Boc-Cys-OH)₂, serves as a valuable building block for the direct introduction of a disulfide bond. This application note provides detailed protocols and data regarding the use of (Boc-Cys-OH)₂ in the solid-phase peptide synthesis (SPPS) of insulin's A-chain, a critical component in the total synthesis of the hormone.

The insulin molecule consists of a 21-amino acid A-chain and a 30-amino acid B-chain, linked by two intermolecular disulfide bonds. The A-chain also contains a crucial intramolecular disulfide bond between the cysteine residues at positions A6 and A11.[1][2] The use of (Boc-Cys-OH)₂ allows for the direct incorporation of this pre-formed Cys-Cys moiety during the synthesis of the A-chain, simplifying the subsequent folding and chain combination steps.

Core Applications

The primary application of (Boc-Cys-OH)₂ in this context is in the Boc/Bzl (tert-butyloxycarbonyl/benzyl) solid-phase peptide synthesis strategy for the insulin A-chain.[3][4] Key applications include:

  • Direct Introduction of the A6-A11 Intramolecular Disulfide Bond: Simplifies the synthesis by incorporating the disulfide bridge during chain elongation.

  • Synthesis of Insulin Analogues: Facilitates the creation of insulin analogues with modifications in the A-chain while maintaining the core disulfide structure.

  • Fragment Condensation Strategies: Can be utilized in the synthesis of peptide fragments that are later ligated to form the full insulin molecule.[1][5]

Data Presentation

The following table summarizes representative yields from different insulin synthesis strategies. While specific data for syntheses exclusively using (Boc-Cys-OH)₂ for the A6-A11 bond are not always detailed in isolation, the table provides context for the overall efficiency of chemical synthesis of insulin and related peptides.

Synthesis StrategyProductReported YieldReference
Convergent synthesis of ester insulin from three unprotected peptide segmentsEster InsulinNot specified[1]
"Helping Hand" strategy with a cleavable linker on the N-terminus of the A-chainChicken Insulin12.6% overall[6]
Synthesis of heterodimer via directed disulfide bond formationHeterodimer (A- and B-chains)33.1%[6]
Formation of the second intermolecular disulfide bridgeChicken Insulin42.7%[6]
Synthesis of five different conotoxins with three disulfide bonds using an orthogonal protection strategyConotoxins20-30%[7]

Experimental Protocols

The following protocols are based on established Boc-SPPS methodologies and can be adapted for the synthesis of the insulin A-chain using (Boc-Cys-OH)₂.[3][4][8]

Protocol 1: Manual Boc-SPPS Cycle for Insulin A-Chain Synthesis

This protocol outlines the manual solid-phase peptide synthesis cycle using the Boc/Bzl strategy for the elongation of the insulin A-chain, incorporating the (Boc-Cys-OH)₂ moiety.

Materials:

  • Boc-amino acids

  • (Boc-Cys-OH)₂

  • Peptide synthesis resin (e.g., Boc-Asn-OCH₂-Pam-resin)[9]

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Acetic anhydride

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes.

  • N-α-Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the N-terminal amino acid.[3]

  • Washing: Wash the resin thoroughly with DCM (3x), isopropanol (2x), and then DCM (3x).[3]

  • Neutralization: Treat the resin with a solution of 10% DIEA in DCM for 10 minutes. Wash the resin with DCM (3x).[3]

  • Amino Acid Coupling:

    • For standard amino acids: In a separate vessel, dissolve the N-Boc-amino acid (2-4 equivalents) and HOBt (2-4 equivalents) in DMF. Add DIC (2-4 equivalents) and allow activation to proceed for 10-15 minutes. Add the activated amino acid solution to the resin and agitate for 2-4 hours.[8]

    • For (Boc-Cys-OH)₂ Incorporation (at A10 position to couple with A11 on resin):

      • Activate one of the carboxylic acid groups of (Boc-Cys-OH)₂. This can be achieved by using a limiting amount of activating agent or by forming a symmetrical anhydride.

      • A common method is to pre-activate (Boc-Cys-OH)₂ (1 equivalent) with DIC (1 equivalent) in DMF.

      • Add this activated solution to the resin which has the A11 residue deprotected at its N-terminus. The coupling will form the peptide bond between the free carboxyl group of the Cys in (Boc-Cys-OH)₂ and the N-terminal amine of the resin-bound peptide. The other Cys of the dimer now extends the peptide chain.

  • Monitoring: Monitor the completion of the coupling reaction using a ninhydrin (Kaiser) test.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.[3]

  • Washing: Wash the resin with DMF (3x) and DCM (3x).[3]

  • Repeat: Repeat steps 2-8 for each subsequent amino acid in the insulin A-chain sequence. For the coupling of the amino acid at position A5 to the N-terminus of the Cys at position A6 (from the incorporated dimer), a standard coupling protocol is followed.

Protocol 2: Cleavage and Deprotection of the Insulin A-Chain

This protocol describes the final cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.

Materials:

  • Anhydrous Hydrogen Fluoride (HF)

  • p-cresol (scavenger)

  • Cold diethyl ether

  • Aqueous buffer (e.g., 10% acetic acid)

Procedure:

  • Resin Preparation: Dry the peptide-resin thoroughly under vacuum.

  • HF Cleavage: In a specialized HF cleavage apparatus, treat the resin with anhydrous HF containing a scavenger such as p-cresol at 0°C for 1 hour.[1] This step cleaves the peptide from the resin and removes most side-chain protecting groups (like Benzyl groups).

  • HF Evaporation: Evaporate the HF under a vacuum.[3]

  • Peptide Precipitation and Washing: Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide. Filter the precipitated peptide.[3]

  • Extraction and Lyophilization: Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid). Separate the peptide solution from the resin beads and lyophilize to obtain the crude peptide powder.[3]

Visualizations

experimental_workflow start Start: Boc-AA-Resin swell 1. Resin Swelling (DCM) start->swell deprotect 2. N-α-Boc Deprotection (50% TFA in DCM) swell->deprotect wash1 3. Washing deprotect->wash1 neutralize 4. Neutralization (10% DIEA in DCM) wash1->neutralize wash2 5. Washing neutralize->wash2 couple_aa 6a. Couple Boc-Amino Acid (HBTU/DIC, HOBt) wash2->couple_aa Standard Cycle couple_cys 6b. Couple (Boc-Cys-OH)₂ (DIC activation) wash2->couple_cys For A6-A11 monitor 7. Monitor Coupling (Ninhydrin Test) couple_aa->monitor couple_cys->monitor cap 8. Capping (Optional) (Acetic Anhydride/DIEA) monitor->cap wash3 9. Washing cap->wash3 repeat Repeat for next cycle wash3->repeat repeat->deprotect Yes cleave 10. HF Cleavage & Deprotection (HF, p-cresol) repeat->cleave No (Final Cycle) precipitate 11. Precipitation & Washing (Cold Diethyl Ether) cleave->precipitate extract 12. Extraction & Lyophilization precipitate->extract end End: Crude Insulin A-Chain extract->end logical_relationship boc_cys_oh2 (Boc-Cys-OH)₂ (N,N'-di-Boc-L-cystine) spps Solid-Phase Peptide Synthesis (Boc/Bzl Strategy) boc_cys_oh2->spps Incorporation a_chain Insulin A-Chain (with pre-formed A6-A11 disulfide) spps->a_chain Yields ligation Chain Combination & Directed Disulfide Formation a_chain->ligation b_chain Insulin B-Chain (Synthesized separately) b_chain->ligation insulin Insulin / Insulin Analogue ligation->insulin

References

Application Notes and Protocols for Regioselective Disulfide Bond Formation Using Orthogonal Cysteine Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise formation of disulfide bonds is a critical step in the chemical synthesis of many biologically active peptides and proteins. These bonds are essential for maintaining the correct three-dimensional structure, which in turn dictates their function and stability. Regioselective disulfide bond formation, the controlled formation of specific disulfide bridges in molecules containing multiple cysteine residues, is a significant challenge in peptide chemistry. This document provides detailed application notes and protocols on the use of orthogonal cysteine protecting groups to achieve regioselective disulfide bond formation, a cornerstone of modern peptide and protein synthesis.[1][2][3][4]

Orthogonal protection strategies involve the use of multiple protecting groups for cysteine thiols, each of which can be removed under specific conditions without affecting the others.[2][5] This allows for the stepwise and controlled formation of disulfide bonds, ensuring the correct connectivity in complex peptides such as conotoxins, insulin, and other therapeutics.[6][7][8]

Core Concepts: The Principle of Orthogonality

The success of regioselective disulfide bond formation hinges on the principle of orthogonality. An ideal set of orthogonal protecting groups will exhibit differential lability towards a range of chemical reagents, allowing for their sequential removal. The general workflow involves:

  • Solid-Phase Peptide Synthesis (SPPS): The linear peptide is assembled on a solid support using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, incorporating cysteine residues with different protecting groups at the desired positions.[9][10]

  • Selective Deprotection: The first pair of cysteine protecting groups is selectively removed while the peptide is still on the resin or after cleavage, leaving the other protecting groups intact.

  • First Disulfide Bond Formation: The newly exposed thiol groups are oxidized to form the first disulfide bond.

  • Sequential Deprotection and Oxidation: The process of selective deprotection and oxidation is repeated for the subsequent pairs of cysteine residues until the desired disulfide connectivity is achieved.

Visualization of Orthogonal Protection Strategy

Orthogonal_Strategy cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Deprotection_Oxidation Stepwise Disulfide Bond Formation A Linear Peptide Synthesis (Fmoc Chemistry) B Selective Deprotection of Cys(PG1) A->B Incorporate Cys(PG1), Cys(PG2), Cys(PG3) C Oxidation 1 (First Disulfide Bond) B->C D Selective Deprotection of Cys(PG2) C->D E Oxidation 2 (Second Disulfide Bond) D->E F Selective Deprotection of Cys(PG3) E->F G Oxidation 3 (Third Disulfide Bond) F->G H Final Cleavage & Purification G->H I Correctly Folded Peptide H->I

Caption: General workflow for regioselective disulfide bond formation using orthogonal protecting groups (PG).

Commonly Used Orthogonal Cysteine Protecting Groups

The choice of protecting groups is critical and depends on the overall synthetic strategy. Below is a summary of commonly used cysteine protecting groups and their deprotection conditions.

Protecting GroupAbbreviationDeprotection ConditionsOrthogonal ToKey Considerations
Trityl TrtMild acid (e.g., 1-5% TFA in DCM) or standard TFA cleavage cocktail.[5]Acm, tBu, StBuCommonly used and cost-effective. Can be removed during final cleavage. Prone to reattachment if not properly scavenged.
Acetamidomethyl AcmIodine (I₂), mercury(II) acetate (Hg(OAc)₂), silver(I) salts.[11]Trt, Mmt, tBuStable to TFA, allowing for peptide purification before disulfide formation.[12] Iodine can cause side reactions with sensitive residues (Tyr, Trp, Met).[11]
4-Methoxytrityl MmtVery mild acid (e.g., 1-2% TFA in DCM).[2][9]Acm, tBu, TrtHighly acid-labile, enabling selective on-resin deprotection.[2]
tert-Butyl tBuStrong acids (e.g., TMSBr/TFA), Hg(OAc)₂.[2]Trt, Acm, MmtStable to TFA and iodine oxidation, providing a high degree of orthogonality.[4]
S-tert-butylthio StBuReducing agents (e.g., DTT, TCEP, β-mercaptoethanol).[13][14]Acid-labile groupsRemoval is performed under reducing conditions, orthogonal to acid-labile and oxidative removal methods.
p-Methoxybenzyl MobStrong acids (e.g., HF, TFMSA), or with DTNP/TFA.[6][15]Acm, TrtOften used in Boc-SPPS but can be adapted for Fmoc strategies.[12]

Quantitative Data on Synthesis Yields

The overall yield of peptides with multiple disulfide bonds can vary significantly depending on the sequence, the protecting group strategy, and the oxidation conditions. The following table summarizes reported yields for the synthesis of conotoxins, which are complex peptides with multiple disulfide bonds.

PeptideNumber of Disulfide BondsOrthogonal Protecting Groups UsedReported Overall YieldReference
Conotoxin reg3b3Mob, Trt, Acm26.1%[6]
Conotoxin Cz11073Mob, Trt, Acm23.4%[6]
Conotoxin MVIIA3Mob, Trt, Acm21.0%[6]
µ-Conotoxin KIIIA3Trt, Acm (semi-selective)Lower than random oxidation[7]
α-Conotoxin SI Dimer4Trt, Acm, tBu, MeBzlGood yield[8]

Experimental Protocols

Protocol 1: On-Resin Formation of a Single Disulfide Bond using Fmoc-Cys(Mmt)-OH

This protocol describes the formation of a single disulfide bond on the solid support by selective deprotection of the Mmt group.

Materials:

  • Peptidyl-resin containing two Fmoc-Cys(Mmt)-OH residues

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • N,N-Dimethylformamide (DMF)

  • Iodine (I₂)

  • Methanol (MeOH)

Procedure:

  • Peptide Synthesis: Assemble the linear peptide on a suitable resin using standard Fmoc-SPPS.

  • Mmt Deprotection:

    • Swell the resin in DCM.

    • Treat the resin with a solution of 1-2% TFA and 5% TIS in DCM for 10 minutes. Repeat this step four times.[9]

    • Wash the resin thoroughly with DCM (3x) and DMF (3x).

  • On-Resin Oxidation:

    • Prepare a 0.1 M solution of iodine in DMF.

    • Add the iodine solution (5-10 equivalents per cysteine pair) to the resin and agitate for 1-2 hours at room temperature.[1]

    • Monitor the reaction completion using a colorimetric test (e.g., Ellman's test) for free thiols.

    • Wash the resin with DMF (3x), MeOH (3x), and DCM (3x).

  • Cleavage and Final Deprotection: Cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[16][17]

Protocol 2: Stepwise Formation of Two Disulfide Bonds using Cys(Trt) and Cys(Acm)

This protocol outlines a strategy for the regioselective formation of two disulfide bonds in solution after peptide cleavage.

Materials:

  • Linear peptide with two Cys(Trt) and two Cys(Acm) residues

  • TFA cleavage cocktail (e.g., Reagent K: TFA/H₂O/phenol/thioanisole/EDT 82.5:5:5:5:2.5)[1]

  • Diethyl ether (cold)

  • Oxidation buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Iodine (I₂)

  • Aqueous acetic acid

  • Ascorbic acid or sodium thiosulfate solution

Procedure:

  • Peptide Synthesis and Cleavage:

    • Synthesize the linear peptide using Fmoc-SPPS.

    • Cleave the peptide from the resin using a TFA cleavage cocktail. This will simultaneously remove the Trt groups, leaving the Acm groups intact.

    • Precipitate the crude peptide with cold diethyl ether and lyophilize.

  • First Disulfide Bond Formation (Air Oxidation):

    • Dissolve the crude peptide in the oxidation buffer at a low concentration (0.1-1 mg/mL) to favor intramolecular cyclization.

    • Stir the solution open to the atmosphere for 12-24 hours.

    • Monitor the reaction by RP-HPLC and mass spectrometry.

    • Once the reaction is complete, acidify the solution with TFA and purify the monocyclic peptide by RP-HPLC.

  • Second Disulfide Bond Formation (Iodine Oxidation):

    • Dissolve the purified monocyclic peptide (containing two Cys(Acm) residues) in aqueous acetic acid (e.g., 50%).[11]

    • Add a solution of iodine (10-50 fold excess) in a suitable solvent (e.g., methanol or acetic acid).[11][12]

    • Stir the reaction for 40-60 minutes at room temperature, monitoring by RP-HPLC.[11]

    • Quench the excess iodine by adding ascorbic acid or sodium thiosulfate solution until the yellow color disappears.[11]

    • Purify the final bicyclic peptide by RP-HPLC.

Visualization of a Two-Step Disulfide Formation Workflow

Two_Step_Workflow A Linear Peptide Cys(Trt)-...-Cys(Trt) Cys(Acm)-...-Cys(Acm) B TFA Cleavage (Trt deprotection) A->B C Monocyclic Intermediate (Free Thiols & Cys(Acm)) B->C D Oxidation 1 (e.g., Air Oxidation) C->D E Monocyclic Peptide (First Disulfide Bond) D->E F Iodine Oxidation (Acm deprotection & Oxidation 2) E->F G Bicyclic Peptide (Two Disulfide Bonds) F->G H RP-HPLC Purification G->H

References

Application Notes and Protocols for On-Resin Disulfide Bond Formation with Boc-Protected Cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the formation of disulfide bonds on a solid support during Boc-based solid-phase peptide synthesis (SPPS). The use of Boc-protected cysteine (Boc-Cys-OH) with various orthogonal thiol-protecting groups is a cornerstone for the synthesis of complex, disulfide-rich peptides, which are prevalent in therapeutics and biological research. This document outlines common strategies, key considerations, and step-by-step experimental procedures.

Introduction to On-Resin Disulfide Bond Formation

The formation of disulfide bonds is a critical post-synthetic modification that imparts structural rigidity and biological activity to many peptides. Performing this oxidation step while the peptide is still attached to the solid support (on-resin) offers several advantages over solution-phase oxidation, including minimizing intermolecular side reactions and simplifying purification procedures. In the context of Boc-SPPS, the Nα-Boc group is labile to moderate acids like trifluoroacetic acid (TFA), while side-chain protecting groups are typically removed with a strong acid such as anhydrous hydrogen fluoride (HF) during the final cleavage step.[1][2]

For the regioselective formation of multiple disulfide bonds, an orthogonal protection strategy is essential.[3][4] This involves using a set of thiol-protecting groups that can be selectively removed under different chemical conditions, allowing for the stepwise and controlled formation of each disulfide bridge.[4]

Orthogonal Protection Strategies for Cysteine in Boc-SPPS

The choice of the cysteine side-chain protecting group is critical for a successful on-resin disulfide bond formation strategy. The ideal protecting group should be stable to the repetitive TFA treatments required for Nα-Boc removal, yet selectively cleavable on the resin without disturbing other protecting groups or the peptide-resin linkage.[1]

Commonly used orthogonal protecting groups for Cysteine in Boc chemistry include:

  • Acetamidomethyl (Acm): Stable to HF, the Acm group is typically removed by treatment with reagents like iodine or mercury(II) acetate, which can simultaneously facilitate disulfide bond formation.[3][5]

  • Trityl (Trt): This acid-labile group can be selectively removed on-resin using dilute TFA in the presence of a scavenger, allowing for the formation of a disulfide bond before the global deprotection of other side chains.[6]

  • 4-Methoxytrityl (Mmt): More acid-labile than Trt, the Mmt group can be removed under very mild acidic conditions (e.g., 1% TFA in DCM), offering another level of orthogonality.[7]

  • S-tert-butylthio (StBu): This group is removed by reduction with thiols or phosphines, providing an alternative orthogonal removal strategy.[6]

The S-benzyl (Bzl) group is a classic choice for cysteine protection in Boc-SPPS due to its stability during repetitive TFA treatments. However, it requires strong acid (HF) for cleavage and is therefore not suitable for on-resin disulfide bond formation strategies that occur prior to the final cleavage step.[1][2]

On-Resin Disulfide Bond Formation Techniques

Several reagents can be employed for the on-resin oxidation of free cysteine thiols to form disulfide bonds. The choice of oxidant depends on the protecting group strategy and the sensitivity of the peptide sequence.

Iodine-Mediated Oxidation

Iodine is a widely used reagent for the simultaneous deprotection of Acm-protected cysteines and the formation of the disulfide bond.[8][9][10] The reaction is typically performed in a solvent mixture that swells the resin, such as N,N-dimethylformamide (DMF).

Thallium(III) Trifluoroacetate (Tl(TFA)₃) Oxidation

Thallium(III) trifluoroacetate is a mild oxidant that can cleave various S-protecting groups and promote disulfide bond formation.[6][11] This method is effective but requires caution due to the high toxicity of thallium compounds.

N-Chlorosuccinimide (NCS) Oxidation

N-Chlorosuccinimide offers a metal-free alternative for on-resin disulfide bond formation. It has been shown to be effective for the oxidation of free thiols and for the one-pot removal of Acm groups with concomitant disulfide formation.[8][12] NCS is compatible with other protecting groups like Trt, allowing for regioselective disulfide bond formation.[12]

Experimental Protocols

The following are detailed protocols for the on-resin formation of a single disulfide bond using different techniques with Boc-protected cysteine derivatives.

Protocol 1: On-Resin Disulfide Bond Formation via Iodine-Mediated Oxidation of Cys(Acm)

This protocol describes the deprotection of two Boc-Cys(Acm)-OH residues and their subsequent oxidation to form a disulfide bridge on the solid support.

Materials:

  • Peptide-resin containing two Cys(Acm) residues

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Iodine (I₂)

  • 2% Ascorbic acid in DMF

  • Dichloromethane (DCM)

Procedure:

  • Swell the peptide-resin in DMF (approximately 10 mL per gram of resin) for 1 hour.

  • Prepare a 0.1 M solution of iodine in DMF.

  • Drain the DMF from the swollen resin.

  • Add the iodine solution to the resin (typically 5-10 equivalents of I₂ per cysteine residue).[9]

  • Agitate the mixture at room temperature for 1-2 hours. Monitor the reaction for completeness using a suitable method (e.g., Ellman's test on a cleaved sample).

  • Filter the resin and wash thoroughly with DMF (3 x 15 mL).

  • To remove excess iodine, wash the resin with a 2% solution of ascorbic acid in DMF until the resin and solution are colorless (2-3 times).[10]

  • Wash the resin with DMF (3 x 15 mL) and then with DCM (3 x 15 mL).

  • Dry the resin under vacuum. The resin is now ready for the final cleavage and global deprotection.

Protocol 2: On-Resin Disulfide Bond Formation using Thallium(III) Trifluoroacetate

This protocol is for the oxidation of free cysteine thiols (after selective deprotection of a group like Mmt) to form a disulfide bond. Caution: Thallium compounds are highly toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Materials:

  • Peptide-resin with two free cysteine thiols

  • N,N-Dimethylformamide (DMF)

  • Thallium(III) trifluoroacetate (Tl(TFA)₃)

  • Dichloromethane (DCM)

Procedure:

  • Swell the peptide-resin in DMF (10 mL per gram of resin) for 1 hour.

  • Prepare a solution of Tl(TFA)₃ in DMF (typically 1.5-2 equivalents per cysteine pair).

  • Drain the DMF from the resin.

  • Add the Tl(TFA)₃ solution to the resin.

  • Agitate the mixture at room temperature for 1 hour.[6]

  • Filter the resin and wash thoroughly with DMF (5 x 15 mL).

  • Wash the resin with DCM (3 x 15 mL).

  • Dry the resin under vacuum.

Protocol 3: On-Resin Disulfide Bond Formation using N-Chlorosuccinimide (NCS)

This protocol outlines the oxidation of free cysteine thiols using NCS. This method is also applicable for the one-pot deprotection of Cys(Acm) and disulfide formation.[12]

Materials:

  • Peptide-resin with two free cysteine thiols (or two Cys(Acm) residues)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N-Chlorosuccinimide (NCS)

Procedure:

  • Swell the peptide-resin in DMF or DCM (10 mL per gram of resin) for 1 hour.

  • Prepare a solution of NCS in DMF or DCM (typically 2-3 equivalents per cysteine pair).

  • Drain the solvent from the resin.

  • Add the NCS solution to the resin.

  • Agitate the mixture at room temperature for 30-60 minutes.[8]

  • Filter the resin and wash thoroughly with the reaction solvent (DMF or DCM) (5 x 15 mL).

  • Dry the resin under vacuum.

Data Presentation: Comparison of On-Resin Oxidation Methods

The following table summarizes key quantitative parameters for the described on-resin disulfide bond formation techniques. The values are indicative and can vary depending on the peptide sequence and reaction conditions.

Oxidation Method Reagent Typical Equivalents Typical Reaction Time Compatibility with Protecting Groups Potential Side Reactions
Iodine-MediatedI₂5-151-2 hoursCys(Acm) deprotection and oxidationOxidation of Met and Trp; Iodination of Tyr[13]
Thallium(III) TrifluoroacetateTl(TFA)₃1.5-21 hourOxidation of free thiolsOxidation of Met and Trp[6]; High toxicity
N-ChlorosuccinimideNCS2-330-60 minutesOxidation of free thiols; Cys(Acm) deprotectionOxidation of Met and Trp

Potential Side Reactions and Considerations

  • Oxidation of Sensitive Residues: Methionine (Met) and Tryptophan (Trp) are susceptible to oxidation by many of the reagents used for disulfide bond formation.[13] It may be necessary to protect these residues (e.g., Met(O), Trp(For)) or to use milder oxidation conditions.

  • Intermolecular Dimerization/Oligomerization: While on-resin synthesis promotes intramolecular reactions due to the pseudo-dilution effect, intermolecular reactions leading to dimers or oligomers can still occur, especially at high resin loading.[13]

  • Premature Cleavage: The conditions used for on-resin manipulations should be chosen carefully to avoid premature cleavage of the peptide from the resin.

  • Disulfide Scrambling: In syntheses involving multiple disulfide bonds, care must be taken to prevent scrambling of the disulfide bridges, which can occur under certain pH and redox conditions.[14]

Visualizations

Experimental Workflow for On-Resin Disulfide Bond Formation

experimental_workflow start Start: Peptide-Resin with Protected Cysteines swell Swell Resin (e.g., DMF) start->swell deprotection Selective Thiol Deprotection (if necessary) swell->deprotection oxidation On-Resin Oxidation (e.g., I₂, Tl(TFA)₃, NCS) deprotection->oxidation wash Wash Resin (Remove excess reagent) oxidation->wash cleavage Final Cleavage and Global Deprotection wash->cleavage end End: Cyclized Peptide cleavage->end

Caption: General workflow for on-resin disulfide bond formation.

Logical Relationship of Orthogonal Cysteine Protection

orthogonal_protection cluster_deprotection Selective On-Resin Deprotection boc_spps Boc-SPPS Cycles cys_acm Boc-Cys(Acm)-OH boc_spps->cys_acm Incorporation cys_trt Boc-Cys(Trt)-OH boc_spps->cys_trt Incorporation cys_mmt Boc-Cys(Mmt)-OH boc_spps->cys_mmt Incorporation deprotect_boc TFA (for Boc removal) deprotect_acm Iodine / Hg(OAc)₂ cys_acm->deprotect_acm Deprotected by deprotect_trt Dilute TFA cys_trt->deprotect_trt Deprotected by deprotect_mmt Very Dilute TFA cys_mmt->deprotect_mmt Deprotected by final_cleavage HF Cleavage deprotect_acm->final_cleavage Followed by deprotect_trt->final_cleavage Followed by deprotect_mmt->final_cleavage Followed by

References

Application Notes and Protocols: The Use of (Boc-Cys-OH)₂ in the Preparation of S-Isoacyl Dipeptide Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of long or sterically hindered peptides often encounters significant challenges due to aggregation of the growing peptide chain on the solid support. This can lead to incomplete reactions, difficult purifications, and low overall yields. To address these issues, various strategies have been developed, including the use of "switch" peptides that temporarily alter the peptide backbone to disrupt secondary structure formation. The O-acyl isopeptide method, utilizing building blocks derived from serine or threonine, is a well-established example of this approach.[1][2][3][4][5][6]

This document details the application of a related strategy: the use of S-isoacyl dipeptide building blocks derived from N-Boc-L-cysteine, specifically from its disulfide form, (Boc-Cys-OH)₂. These building blocks introduce a temporary thioester linkage in the peptide backbone, which can be readily converted to a native amide bond via an intramolecular S-to-N acyl shift under specific conditions.[7][8][9] This approach offers a powerful tool for the synthesis of "difficult" peptides, enhancing their solubility and facilitating their purification in a protected, more manageable form. The S-isoacyl linkage is stable to the acidic conditions of Boc-based solid-phase peptide synthesis (SPPS), providing an orthogonal strategy for peptide backbone modification.

The core of this methodology is the preparation of a key building block, Boc-Cys(CO-Xaa-Fmoc)-OH, where the thiol group of Boc-cysteine is acylated with an Fmoc-protected amino acid (Xaa). This S-isoacyl dipeptide can then be incorporated into a peptide sequence using standard SPPS protocols.

Principle of the S-Isoacyl Dipeptide Method

The S-isoacyl dipeptide strategy involves three key stages:

  • Synthesis of the S-Isoacyl Dipeptide Building Block: A protected cysteine derivative, in this case, derived from (Boc-Cys-OH)₂, is reacted with an activated N-protected amino acid to form a thioester linkage.

  • Incorporation into the Peptide Chain: The resulting S-isoacyl dipeptide building block is incorporated into the desired position within a peptide sequence during solid-phase peptide synthesis.

  • S-to-N Acyl Shift: Following synthesis and purification of the S-isoacyl peptide (isopeptide), a controlled intramolecular S-to-N acyl shift is induced, typically by adjusting the pH, to form the native peptide bond. This rearrangement is generally rapid and quantitative.[10]

This method allows for the synthesis and purification of a more soluble isopeptide precursor, which can then be converted to the final, potentially less soluble, target peptide in the final step.

Experimental Protocols

Protocol 1: Preparation of the S-Isoacyl Dipeptide Building Block (Boc-Cys(CO-Xaa-Fmoc)-OH)

This protocol describes a general method for the synthesis of an S-isoacyl dipeptide building block from (Boc-Cys-OH)₂ and an Fmoc-protected amino acid.

Materials:

  • (Boc-Cys-OH)₂

  • Fmoc-Xaa-OH (any proteinogenic amino acid)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for reduction of the disulfide bond.

Procedure:

  • Reduction of (Boc-Cys-OH)₂:

    • Dissolve (Boc-Cys-OH)₂ (1.0 eq) in a suitable solvent such as a mixture of water and an organic solvent (e.g., acetonitrile).

    • Add a reducing agent such as TCEP (1.1 eq) or DTT (1.1 eq) to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours until the disulfide bond is completely cleaved to yield Boc-Cys-OH. The progress of the reaction can be monitored by TLC or LC-MS.

    • Extract the product into an organic solvent (e.g., EtOAc) and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain Boc-Cys-OH.

  • Activation of Fmoc-Xaa-OH:

    • In a separate flask, dissolve Fmoc-Xaa-OH (1.0 eq) and HOBt (1.0 eq) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIC (1.0 eq) dropwise to the solution.

    • Stir the mixture at 0 °C for 15 minutes to form the activated HOBt ester.

  • Formation of the S-Isoacyl Dipeptide:

    • Dissolve the prepared Boc-Cys-OH (1.0 eq) in anhydrous DCM.

    • Add the pre-activated solution of Fmoc-Xaa-OH to the Boc-Cys-OH solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, filter off the diisopropylurea byproduct.

    • Dilute the filtrate with EtOAc and wash sequentially with 5% aqueous citric acid, water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate containing 1% acetic acid to yield the pure S-isoacyl dipeptide building block, Boc-Cys(CO-Xaa-Fmoc)-OH.

  • Characterization:

    • Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.[11][12][13]

Protocol 2: Incorporation of the S-Isoacyl Dipeptide Building Block into a Peptide Sequence via Boc-SPPS

This protocol outlines the steps for incorporating the prepared S-isoacyl dipeptide building block into a peptide chain using manual Boc-based solid-phase peptide synthesis.[14]

Materials:

  • Merrifield resin pre-loaded with the first amino acid

  • Boc-protected amino acids

  • S-isoacyl dipeptide building block (Boc-Cys(CO-Xaa-Fmoc)-OH)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HOBt

  • N,N-Dimethylformamide (DMF)

  • Piperidine (for Fmoc removal)

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 2 minutes, then drain.

    • Treat again with 50% TFA in DCM for 20 minutes.

    • Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).

  • Neutralization:

    • Treat the resin with a solution of 10% DIEA in DCM for 2 minutes (2x).

    • Wash the resin with DCM (5x).

  • Coupling of the S-Isoacyl Dipeptide Building Block:

    • Dissolve the Boc-Cys(CO-Xaa-Fmoc)-OH building block (2.0 eq) and an activating agent (e.g., DIC/HOBt or HBTU) in DMF.

    • Add the activated solution to the resin and agitate for 2-4 hours.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive, recouple for another 1-2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, then drain.

    • Treat again with 20% piperidine in DMF for 15 minutes to remove the Fmoc group from the acylated amino acid.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Continue with the standard Boc-SPPS cycles (deprotection, neutralization, coupling) to elongate the peptide chain to the desired length.

  • Cleavage and Deprotection:

    • Once the synthesis is complete, cleave the isopeptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail (e.g., HF or TFMSA/TFA with appropriate scavengers).

  • Purification of the S-Isoacyl Peptide:

    • Precipitate the crude isopeptide in cold diethyl ether.

    • Purify the crude isopeptide by reverse-phase HPLC. Due to the disrupted secondary structure, the S-isoacyl peptide is often more soluble and easier to purify than the native peptide.[1][2]

Protocol 3: S-to-N Acyl Shift to Form the Native Peptide Bond

This protocol describes the final step of converting the purified S-isoacyl peptide into the native peptide.

Materials:

  • Purified S-isoacyl peptide

  • Aqueous buffer (e.g., phosphate buffer or ammonium bicarbonate) at pH 7.0-7.5

  • Thiol catalyst (optional, e.g., 4-mercaptophenylacetic acid - MPAA)

Procedure:

  • Dissolution: Dissolve the purified S-isoacyl peptide in an aqueous buffer at a pH of 7.0-7.5. The concentration should be optimized to avoid aggregation of the final native peptide.

  • Acyl Shift:

    • Stir the solution at room temperature. The S-to-N acyl shift is typically rapid at neutral to slightly basic pH.[8]

    • The reaction can be monitored by analytical HPLC and mass spectrometry to follow the disappearance of the isopeptide and the appearance of the native peptide.

    • In some cases, the addition of a thiol catalyst like MPAA can facilitate the reaction.[15]

  • Purification (if necessary):

    • If any side products are formed or if the starting isopeptide is not fully consumed, a final purification step by reverse-phase HPLC may be required.

  • Lyophilization: Lyophilize the final solution to obtain the pure native peptide.

Data Presentation

Quantitative data for the synthesis and application of S-isoacyl dipeptides derived from (Boc-Cys-OH)₂ is not extensively reported in the literature. However, data from the analogous and well-documented O-acyl isopeptide method can provide an estimate of expected yields and efficiencies.

Table 1: Representative Yields for the Synthesis of O-Acyl Isodipeptide Building Blocks

O-Acyl Isodipeptide Building BlockYield (%)Reference
Boc-Ser(Fmoc-Ala)-OH85[6]
Boc-Ser(Fmoc-Gly)-OH88[6]
Boc-Thr(Fmoc-Val)-OH82[6]
Boc-Thr(Fmoc-Leu)-OH86[6]

Yields for the corresponding S-isoacyl dipeptides are expected to be in a similar range, contingent on the optimization of the coupling and purification steps.

Table 2: Representative Yields for Peptide Synthesis using Isoacyl Dipeptides

Target PeptideIsoacyl Dipeptide UsedCrude Purity (%)Overall Yield (%)Reference
β-amyloid (1-42)Boc-Ser(Fmoc-Gly)-OH~60Not Reported[4]
Difficult Sequence Model PeptideBoc-Ser(Fmoc-Xaa)-OH>70~25[1]
O-acyl isopeptide 7Boc-Thr(Fmoc-Ala)-OHNot Reported40 (ligation)[16]

These examples highlight the utility of the isopeptide strategy in synthesizing challenging peptide sequences.

Visualizations

Synthesis of S-Isoacyl Dipeptide Building Block

G cluster_0 Preparation of Boc-Cys-OH cluster_1 Activation of Fmoc-Xaa-OH cluster_2 Coupling Reaction BocCysDisulfide (Boc-Cys-OH)₂ Reduction Reduction (TCEP or DTT) BocCysDisulfide->Reduction BocCysOH Boc-Cys-OH Reduction->BocCysOH Coupling Coupling BocCysOH->Coupling FmocXaaOH Fmoc-Xaa-OH Activation Activation (DIC/HOBt) FmocXaaOH->Activation ActivatedEster Activated Ester Activation->ActivatedEster ActivatedEster->Coupling SIsoacylDipeptide Boc-Cys(CO-Xaa-Fmoc)-OH Coupling->SIsoacylDipeptide G Resin Resin-Bound Peptide BocDeprotection Boc Deprotection (TFA) Resin->BocDeprotection Neutralization Neutralization (DIEA) BocDeprotection->Neutralization Coupling Couple S-Isoacyl Dipeptide Building Block Neutralization->Coupling FmocDeprotection Fmoc Deprotection (Piperidine) Coupling->FmocDeprotection Elongation Continue Peptide Chain Elongation FmocDeprotection->Elongation Cleavage Cleavage from Resin Elongation->Cleavage Purification Purify S-Isoacyl Peptide (HPLC) Cleavage->Purification AcylShift S-to-N Acyl Shift (pH 7.0-7.5) Purification->AcylShift NativePeptide Native Peptide AcylShift->NativePeptide G SIsoacyl S-Isoacyl Peptide (Thioester linkage) TransitionState Intramolecular Acyl Shift SIsoacyl->TransitionState pH 7.0-7.5 NativePeptide Native Peptide (Amide bond) TransitionState->NativePeptide

References

Troubleshooting & Optimization

Technical Support Center: (Boc-Cys-OH)₂ in Boc-SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting side reactions encountered when using N,N'-di-Boc-L-cystine, (Boc-Cys-OH)₂, in Boc-based Solid Phase Peptide Synthesis (Boc-SPPS).

Frequently Asked Questions (FAQs)

Q1: What is (Boc-Cys-OH)₂ and why is it used in Boc-SPPS?

(Boc-Cys-OH)₂ is the disulfide-linked dimer of N-Boc-protected L-cysteine. It is utilized in Boc-SPPS to directly introduce a pre-formed disulfide bond into a peptide sequence. This strategy can be advantageous for the synthesis of cyclic peptides or peptides containing an intramolecular disulfide bridge, as it circumvents the need for a separate on-resin or in-solution oxidation step, which can sometimes lead to side products or require optimization.

Q2: What are the primary side reactions associated with the use of (Boc-Cys-OH)₂ in Boc-SPPS?

The main side reactions when using (Boc-Cys-OH)₂ include:

  • Disulfide Bond Reduction: The disulfide bridge can be susceptible to reduction during the synthesis, particularly during the final cleavage step with strong acids if inappropriate scavengers are used.

  • Disulfide Scrambling: Under certain conditions, especially basic conditions during neutralization steps or in the presence of free thiols, the disulfide bond can break and reform incorrectly, leading to a mixture of scrambled disulfide isomers.

  • Racemization: Like other amino acids, the chiral center of the cysteine residues can be prone to racemization during activation and coupling, although this is a general issue in peptide synthesis and not specific to the use of the dimer.

  • β-Elimination: At the C-terminal cysteine, base-catalyzed elimination of the disulfide can lead to a dehydroalanine residue, which can then react with nucleophiles present in the reaction mixture.

Q3: How can I detect these side reactions?

The most effective methods for detecting and quantifying side reactions are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • HPLC: Can separate the desired peptide from side products such as scrambled isomers or peptides with reduced cysteines. Quantification is possible by comparing peak areas.

  • Mass Spectrometry (MS): Can identify the mass of the desired product and any impurities. For example, a mass increase of 2 Da would indicate the reduction of the disulfide bond to two free thiols. Tandem MS (MS/MS) can be used to confirm the sequence and locate modifications.[1][2][3][4]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with (Boc-Cys-OH)₂.

Issue 1: Presence of a product with a +2 Da mass shift, indicating disulfide bond reduction.
  • Possible Cause: The disulfide bond was reduced during the final cleavage from the resin. This is often due to an inappropriate scavenger cocktail or harsh cleavage conditions.

  • Troubleshooting Steps:

    • Optimize the Scavenger Cocktail: During HF or TFMSA cleavage, the use of thiol-based scavengers like 1,2-ethanedithiol (EDT) should be carefully considered. While EDT is excellent for protecting tryptophan and methionine, it can potentially participate in thiol-disulfide exchange reactions.[5][6] Triisopropylsilane (TIS) is a good non-thiol scavenger that can be used. For peptides containing Cys(Meb), a mixture of p-cresol and p-thiocresol is often recommended.[7]

    • Modify Cleavage Conditions: Reduce the cleavage time and temperature to the minimum required for complete deprotection and cleavage. A low-high HF cleavage procedure can be beneficial.[7][8] The "low HF" step with a high concentration of scavengers can gently remove more labile protecting groups, followed by a "high HF" step to cleave the peptide from the resin and remove more resistant groups.[7][8]

Issue 2: Multiple peaks in the HPLC with the same mass as the desired product, suggesting disulfide scrambling.
  • Possible Cause: Disulfide scrambling can occur during the synthesis, particularly during the neutralization steps with tertiary amines, or if free thiols are generated. Alkaline conditions are known to promote disulfide bond scrambling.[9][10][11]

  • Troubleshooting Steps:

    • Use In Situ Neutralization: Instead of a separate neutralization step after Boc deprotection, employ an in situ neutralization protocol where the coupling is performed in the presence of a base. This minimizes the exposure of the peptide to basic conditions.

    • Maintain Acidic Conditions Post-Cleavage: After cleavage, ensure the peptide is handled in acidic solutions (e.g., containing 0.1% TFA) to prevent disulfide scrambling, which is more prevalent at neutral or basic pH.[12]

    • Ensure Complete Coupling: Incomplete coupling can leave free amino groups that can act as bases in subsequent steps, potentially promoting scrambling. Use a reliable method to monitor coupling completion, such as the Kaiser test.

Issue 3: Low coupling efficiency when introducing (Boc-Cys-OH)₂ or the subsequent amino acid.
  • Possible Cause: Steric hindrance from the bulky (Boc-Cys-OH)₂ molecule can make coupling challenging. The efficiency of coupling can also be sequence-dependent.[13]

  • Troubleshooting Steps:

    • Choose an Appropriate Coupling Reagent: Use a more potent coupling reagent such as HBTU, HATU, or PyBOP in combination with an additive like HOBt or HOAt.

    • Increase Coupling Time and Equivalents: Double coupling or increasing the reaction time and the equivalents of the amino acid and coupling reagents may be necessary.

    • Monitor Coupling Completion: Use the Kaiser test to ensure the coupling reaction has gone to completion before proceeding to the next step.

Data Summary

Table 1: Qualitative Impact of Scavengers on Disulfide Bond Stability During Cleavage

Scavenger Cocktail ComponentPrimary FunctionPotential Impact on Disulfide BondRecommendation for (Boc-Cys-OH)₂
Anisole / p-Cresol Carbocation scavengerGenerally neutral; protects other residuesRecommended
Triisopropylsilane (TIS) Carbocation scavenger, reducing agent for sulfoxidesGenerally compatible; non-thiol basedRecommended
1,2-Ethanedithiol (EDT) Carbocation scavenger, protects Trp and MetCan participate in thiol-disulfide exchange, potential for reductionUse with caution; consider alternatives if reduction is observed
Thioanisole Carbocation scavengerGenerally compatibleRecommended

Experimental Protocols

Protocol 1: Coupling of (Boc-Cys-OH)₂ in Manual Boc-SPPS
  • Resin Preparation: Swell the resin (e.g., Merrifield or PAM resin for C-terminal acid) in dichloromethane (DCM) for 1 hour.

  • Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes. Wash with DCM (3x), isopropanol (2x), and DCM (3x).[14]

  • In Situ Neutralization and Coupling:

    • In a separate vessel, dissolve (Boc-Cys-OH)₂ (2 equivalents) and a coupling agent such as HBTU (1.95 equivalents) in N,N-dimethylformamide (DMF).

    • Add N,N-diisopropylethylamine (DIEA) (4 equivalents) to the activated amino acid solution.

    • Immediately add the activation mixture to the resin.

    • Agitate the reaction vessel for 2-4 hours.

    • Monitor the coupling completion using the Kaiser test. If the test is positive, a second coupling may be required.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

Protocol 2: "Low-High" HF Cleavage to Preserve the Disulfide Bond

This protocol is designed to minimize disulfide bond reduction.[7]

  • Pre-Cleavage Preparation: Dry the peptide-resin thoroughly under vacuum.

  • Low HF Step:

    • Place the dried peptide-resin in an HF cleavage apparatus.

    • Add the scavenger cocktail. For a peptide with a pre-formed disulfide, a recommended cocktail is p-cresol (1 mL/g resin) and dimethyl sulfide (DMS) (6.5 mL/g resin).

    • Cool the vessel to -5 to 0 °C.

    • Distill a low amount of anhydrous HF into the vessel (e.g., 2.5 mL/g resin).

    • Stir at 0 °C for 2 hours.

    • Remove the HF and DMS by vacuum.

  • High HF Step:

    • To the resin from the low HF step, add fresh scavengers (e.g., p-cresol).

    • Cool the vessel to -5 to 0 °C.

    • Distill a larger volume of anhydrous HF into the vessel (e.g., 10 mL/g resin).

    • Stir at 0 °C for 1 hour.

  • Work-up:

    • Evaporate the HF under vacuum.

    • Precipitate the peptide with cold diethyl ether.

    • Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers.

    • Dry the peptide under vacuum.

Visualizations

experimental_workflow cluster_synthesis Boc-SPPS Cycle cluster_cleavage Cleavage and Deprotection Resin Start: Resin Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Coupling Coupling of (Boc-Cys-OH)₂ (HBTU/DIEA in DMF) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Chain_Elongation Repeat for subsequent amino acids Wash2->Chain_Elongation Peptide_Resin End of Synthesis: Peptide-Resin Chain_Elongation->Peptide_Resin Cleavage HF Cleavage (with Scavengers) Peptide_Resin->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification Final_Peptide Final Peptide with Intact Disulfide Bond Purification->Final_Peptide

Caption: Boc-SPPS workflow for peptides containing (Boc-Cys-OH)₂.

troubleshooting_disulfide_reduction cluster_problem Problem Identification cluster_cause Potential Cause cluster_solution Troubleshooting Steps Mass_Shift Mass Spec shows +2 Da peak Reduction Disulfide Bond Reduction during Cleavage Mass_Shift->Reduction Optimize_Scavengers Optimize Scavenger Cocktail (e.g., use TIS, avoid excess thiols) Reduction->Optimize_Scavengers Modify_Cleavage Modify Cleavage Conditions (e.g., 'Low-High' HF) Reduction->Modify_Cleavage

Caption: Troubleshooting logic for disulfide bond reduction.

References

Preventing t-butyl cation side reactions during Boc deprotection of cysteine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing t-butyl cation side reactions during the Boc deprotection of cysteine residues. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to help you navigate this common challenge in peptide synthesis and medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during the Boc deprotection of cysteine-containing molecules?

A1: The primary cause of side reactions is the formation of a highly reactive tert-butyl cation (t-Bu⁺) intermediate upon cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA).[1][2] This electrophilic carbocation can then be attacked by the nucleophilic thiol group (-SH) of the cysteine side chain, leading to the formation of an undesirable S-tert-butyl cysteine derivative.[3][4]

Q2: Besides cysteine, what other amino acid residues are susceptible to modification by the t-butyl cation?

A2: Other amino acid residues with nucleophilic side chains are also at risk of alkylation by the t-butyl cation. These include:

  • Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[2][5]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[2][4]

  • Tyrosine (Tyr): The activated phenolic ring can undergo alkylation.[2][5]

Q3: What are scavengers and how do they prevent S-tert-butylation of cysteine?

A3: Scavengers are reagents added to the deprotection reaction mixture to "trap" the reactive tert-butyl cation.[1][3] They are nucleophilic compounds that react with the carbocation at a much faster rate than the cysteine thiol, thus preventing the unwanted side reaction.[1] Common scavengers for protecting cysteine include those with "soft" nucleophilic sulfur atoms, such as dithiols.

Q4: Can the choice of cysteine side-chain protecting group influence the extent of t-butyl cation side reactions?

A4: While the primary issue of S-tert-butylation occurs after the cysteine side-chain is deprotected, the choice of the initial side-chain protecting group is crucial in the overall synthetic strategy. For Boc-based solid-phase peptide synthesis (SPPS), common cysteine protecting groups include Benzyl (Bzl), 4-Methoxybenzyl (Mob), and Trityl (Trt).[6][7] The conditions required for the removal of these groups can influence the overall purity of the final peptide. The S-tert-butyl (tBu) protecting group itself is stable to TFA and requires harsher conditions for removal, making it a potential orthogonal protecting group in some strategies.[8]

Q5: Can scavengers themselves cause side reactions?

A5: Yes, while scavengers are essential, they can sometimes participate in or cause unintended side reactions. For example, triisopropylsilane (TIS), a common carbocation scavenger, has been shown to act as a reducing agent and can facilitate the removal of certain sulfur-protecting groups from cysteine, which may be undesirable in some synthetic strategies.[9] It is crucial to select scavengers that are compatible with all functional groups in the molecule.

Troubleshooting Guides

Issue 1: LC-MS analysis of the crude product shows a significant peak with a mass increase of +56 Da.

  • Likely Cause: This mass increase is a characteristic sign of S-tert-butylation of a cysteine residue.[4]

  • Solution:

    • Incorporate a Scavenger Cocktail: The most effective way to prevent this is by adding a scavenger or a cocktail of scavengers to the deprotection reaction. For cysteine-containing compounds, 1,2-ethanedithiol (EDT) is a commonly used and effective scavenger.[3] A general-purpose and highly effective cocktail is a mixture of TFA, triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).[3] For peptides with multiple sensitive residues, a more complex mixture like Reagent K (TFA/phenol/water/thioanisole/EDT) may be necessary.[2]

    • Optimize Scavenger Concentration: Ensure a sufficient excess of the scavenger is used to effectively trap all the generated t-butyl cations.

Issue 2: The Boc deprotection reaction is incomplete.

  • Likely Cause:

    • Insufficient Acid Strength or Concentration: The concentration of TFA may be too low, or a stronger acid may be required for sterically hindered Boc groups.[3]

    • Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may be too low.[3]

    • Poor Resin Swelling (for Solid-Phase Synthesis): If the resin is not adequately swollen, the deprotection reagent may not be able to access all the peptide chains.[1]

  • Solution:

    • Increase Acid Concentration or Strength: Increase the concentration of TFA (e.g., from 50% in DCM to 95% TFA).[4] For particularly difficult deprotections, consider using a stronger acid like 4M HCl in dioxane.[1]

    • Extend Reaction Time and/or Increase Temperature: Monitor the reaction progress by TLC or LC-MS and increase the reaction time as needed. Gentle warming (e.g., to 40°C) can also facilitate the reaction, but be aware that this may also increase side product formation if scavengers are not used.[3]

    • Ensure Proper Resin Swelling: For solid-phase synthesis, ensure the resin is fully swollen in an appropriate solvent (e.g., DCM) before adding the deprotection cocktail.[10]

Issue 3: Formation of disulfide-linked dimers or oligomers.

  • Likely Cause: Oxidation of the free thiol groups of cysteine residues to form disulfide bonds. This is more likely to occur during workup or purification if the conditions are not sufficiently reducing.

  • Solution:

    • Use a Reducing Scavenger: Scavengers like 1,2-ethanedithiol (EDT) and dithiothreitol (DTT) not only scavenge carbocations but also help to maintain a reducing environment, preventing disulfide bond formation.[11]

    • Workup under Inert Atmosphere: Perform the workup and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

    • Post-Cleavage Reduction: If disulfide bonds have already formed, the crude product can be treated with a reducing agent like DTT or tris(2-carboxyethyl)phosphine (TCEP) to cleave the disulfide bonds prior to final purification.

Data Presentation

Quantitative Comparison of Scavenger Cocktail Efficiency

The following table summarizes the effectiveness of different scavenger cocktails in preventing the S-tert-butylation of a model cysteine-containing peptide during TFA-mediated deprotection. The data is based on HPLC analysis of the crude product after cleavage and is intended to be illustrative of general trends.

Scavenger Cocktail (v/v/v)% Desired Peptide% S-tert-butylated PeptideReference(s)
95% TFA / 5% H₂O~85%~15%[3]
95% TFA / 2.5% H₂O / 2.5% TIS>95%<5%[3]
92.5% TFA / 5% Thioanisole / 2.5% EDT>98%<2%[3]
Reagent K (82.5:5:5:5:2.5 TFA/Phenol/H₂O/Thioanisole/EDT)>99%<1%[2][12]

Experimental Protocols

Protocol 1: General Boc Deprotection of a Cysteine-Containing Peptide on Solid-Phase

This protocol is a general guideline for the cleavage and deprotection of a peptide containing a cysteine residue from a solid support using a scavenger cocktail.

Materials:

  • Boc-protected peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the peptide-resin (e.g., 100 mg) in DCM (2 mL) in a reaction vessel for 30 minutes.

  • Prepare Cleavage Cocktail: In a well-ventilated fume hood, prepare the cleavage cocktail. A common and effective cocktail for cysteine-containing peptides is TFA/TIS/EDT/H₂O (92.5:2.5:2.5:2.5 v/v/v/v). For 100 mg of resin, prepare approximately 2 mL of the cocktail.

  • Cleavage and Deprotection: Drain the DCM from the swollen resin and add the cleavage cocktail. Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Add the filtrate dropwise to a centrifuge tube containing cold diethyl ether (10-fold excess of the filtrate volume) to precipitate the peptide.

  • Isolation and Washing: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Dissolve a small amount of the dried peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% TFA) for LC-MS analysis to confirm the identity and purity of the product.

Protocol 2: Boc Deprotection of a Cysteine-Containing Small Molecule in Solution

This protocol provides a general procedure for the Boc deprotection of a cysteine-containing small molecule in solution.

Materials:

  • Boc-protected cysteine-containing compound

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (TES)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the Boc-protected compound (1 equivalent) in anhydrous DCM (e.g., 0.1 M solution) in a round-bottom flask under a nitrogen atmosphere.

  • Scavenger Addition: Add triethylsilane (TES, 5-10 equivalents) to the solution.

  • Deprotection: Cool the reaction mixture to 0 °C in an ice bath. Slowly add TFA (10-20 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Redissolve the residue in an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to neutralize the acid), water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system.

Mandatory Visualizations

Boc_Deprotection_Mechanism cluster_deprotection Boc Deprotection cluster_side_reaction Side Reaction Boc_Cys Boc-Cys-R Protonated_Boc Protonated Boc-Cys-R Boc_Cys->Protonated_Boc + H+ (TFA) Carbocation t-Butyl Cation (t-Bu+) Protonated_Boc->Carbocation Cleavage Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Carbocation_Side t-Butyl Cation (t-Bu+) Deprotected_Cys H₂N-Cys-R Carbamic_Acid->Deprotected_Cys - CO₂ Deprotected_Cys_Side H₂N-Cys-R S_tBu_Cys S-tert-butyl-Cys-R (Side Product) Carbocation_Side->S_tBu_Cys Deprotected_Cys_Side->S_tBu_Cys Nucleophilic Attack

Caption: Mechanism of Boc deprotection and the competing S-tert-butylation side reaction.

Scavenger_Mechanism cluster_scavenging Scavenger Action cluster_prevention Prevention of Side Reaction Carbocation t-Butyl Cation (t-Bu+) Trapped_Cation Trapped Cation (Stable Product) Carbocation->Trapped_Cation Scavenger Scavenger (e.g., EDT) Scavenger->Trapped_Cation Nucleophilic Attack No_Side_Reaction No S-tert-butylation Deprotected_Cys H₂N-Cys-R (Desired Product)

Caption: Mechanism of t-butyl cation trapping by a scavenger to prevent side reactions.

Troubleshooting_Workflow Start Boc Deprotection of Cys-Compound LCMS_Analysis LC-MS Analysis of Crude Product Start->LCMS_Analysis Side_Product S-tert-butylated Product Detected (+56 Da) LCMS_Analysis->Side_Product Yes Incomplete_Reaction Incomplete Deprotection LCMS_Analysis->Incomplete_Reaction Yes Clean_Product Clean Deprotected Product LCMS_Analysis->Clean_Product No Add_Scavengers Add/Optimize Scavenger Cocktail (e.g., EDT, TIS) Side_Product->Add_Scavengers Increase_Acid Increase Acid Concentration/Strength Incomplete_Reaction->Increase_Acid Increase_Time_Temp Increase Reaction Time/Temperature Incomplete_Reaction->Increase_Time_Temp Check_Swelling Ensure Proper Resin Swelling (SPPS) Incomplete_Reaction->Check_Swelling Re_evaluate Re-evaluate and Re-run Reaction Add_Scavengers->Re_evaluate Increase_Acid->Re_evaluate Increase_Time_Temp->Re_evaluate Check_Swelling->Re_evaluate Re_evaluate->Start

Caption: Troubleshooting workflow for Boc deprotection of cysteine-containing compounds.

References

Technical Support Center: Optimizing (Boc-Cys-OH)₂ Coupling in Difficult Sequences

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the coupling efficiency of (Boc-Cys-OH)₂ in difficult peptide sequences. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with synthesizing cysteine-rich peptides and forming disulfide bridges. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What makes the coupling of (Boc-Cys-OH)₂ challenging in certain peptide sequences?

The coupling of (Boc-Cys-OH)₂ can be particularly challenging due to several factors inherent to both the amino acid derivative and the growing peptide chain:

  • Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) protecting groups on the α-amino and thiol groups can sterically hinder the approach of the activated carboxyl group to the N-terminus of the peptide chain, slowing down the reaction rate.

  • Aggregation: Difficult or hydrophobic sequences can aggregate on the solid support, making the N-terminal amine less accessible for coupling.

  • Side Reactions: Cysteine residues are susceptible to side reactions, such as racemization, especially under basic conditions. The choice of coupling reagents and reaction conditions is critical to minimize these unwanted reactions.[1]

  • Disulfide Bond Premature Formation: Although the thiol group is protected, improper handling or prolonged reaction times can potentially lead to side reactions involving the sulfur atom.

Q2: How can I detect incomplete coupling of (Boc-Cys-OH)₂?

Incomplete coupling is a common issue in solid-phase peptide synthesis (SPPS). The most common method for detection is the Kaiser (ninhydrin) test .

  • Positive Result (Blue/Purple Beads): Indicates the presence of unreacted primary amines, signifying incomplete coupling.

  • Negative Result (Yellow/Colorless Beads): Suggests that the coupling reaction is complete.

For a more quantitative analysis, a small sample of the peptide-resin can be cleaved and analyzed by High-Performance Liquid Chromatography (HPLC) to identify the presence of deletion sequences.

Q3: Which coupling reagents are recommended for difficult (Boc-Cys-OH)₂ couplings?

For sterically hindered or difficult couplings, more potent activating reagents are generally required. Uronium/aminium and phosphonium salt-based reagents are highly recommended.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered one of the most powerful activators due to its rapid reaction kinetics and ability to suppress racemization.[2][3]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A reliable and cost-effective option for many challenging couplings.

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt-based reagent that is also very effective for hindered residues.

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium reagent with high solubility and efficiency.[4]

Standard carbodiimide reagents like DIC/DCC alone are generally less effective for such difficult couplings. If used, they should be paired with an additive like HOBt or OxymaPure to enhance reactivity and reduce side reactions.[5]

Q4: What is the role of the solvent in optimizing coupling efficiency?

The choice of solvent is critical as it affects resin swelling, reagent solubility, and peptide aggregation.

  • N,N-Dimethylformamide (DMF): A good all-around solvent that effectively solvates most reagents and peptide-resins.[6][7]

  • N-Methyl-2-pyrrolidone (NMP): More polar than DMF, offering excellent resin-swelling and solvating properties, which can be beneficial for aggregated sequences.[6][7][8]

  • Dichloromethane (DCM): Often used in Boc-SPPS for resin swelling and dissolving protected amino acids, but may not be as effective as DMF or NMP for solvating the growing peptide chain.[6][7]

  • Solvent Mixtures: For severely aggregating sequences, mixtures of DMF or NMP with chaotropic agents like DMSO can help disrupt secondary structures and improve coupling yields.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of (Boc-Cys-OH)₂ and provides systematic solutions.

Issue 1: Positive Kaiser Test After Coupling (Incomplete Coupling)

A positive Kaiser test indicates the presence of unreacted amines on the resin.

G Troubleshooting Incomplete Coupling start Positive Kaiser Test double_coupling Perform a Double Coupling start->double_coupling change_reagent Switch to a More Potent Coupling Reagent (e.g., HATU, COMU) double_coupling->change_reagent If still positive proceed Proceed to Next Deprotection Step double_coupling->proceed If negative increase_equivalents Increase Equivalents of Reagents (3-4 eq.) change_reagent->increase_equivalents extend_time Extend Reaction Time (2-4 hours or overnight) increase_equivalents->extend_time change_solvent Change Solvent (e.g., NMP or DMF/DMSO mixture) extend_time->change_solvent capping Cap Unreacted Amines change_solvent->capping If still positive capping->proceed

Caption: A step-by-step workflow for addressing a positive Kaiser test.

  • Perform a Double Coupling: After the initial coupling, drain the reaction vessel, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated (Boc-Cys-OH)₂.

  • Switch to a More Potent Coupling Reagent: If using a standard reagent like DIC/HOBt, switch to a more powerful one such as HATU, HBTU, or COMU.

  • Increase Reagent Equivalents: Use a higher excess (e.g., 3-4 equivalents) of (Boc-Cys-OH)₂, coupling reagent, and base relative to the resin loading.

  • Extend the Reaction Time: Increase the coupling time from the standard 1-2 hours to 4 hours or even overnight.

  • Change the Solvent: If peptide aggregation is suspected, switch from DMF to NMP or use a mixture of DMF/DMSO to improve solvation.[6][9]

  • Capping: If the above steps fail to yield a negative Kaiser test, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences. This is typically done using a solution of acetic anhydride and a non-nucleophilic base like DIPEA in DMF.

Issue 2: Low Purity or Presence of Deletion Sequences in Final Peptide

This is often a consequence of incomplete coupling at one or more steps.

  • Solution: Re-evaluate the coupling protocol for each amino acid in the sequence. For difficult couplings, incorporate a double coupling or use a more potent coupling reagent proactively. Ensure a negative Kaiser test is achieved before proceeding to the next deprotection step.

Issue 3: Racemization

Cysteine residues are prone to racemization, especially under strongly basic conditions.

  • Solution:

    • Choice of Base: Use a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA.

    • Minimize Pre-activation Time: Add the coupling reagent directly to the mixture of the amino acid and resin (in situ activation) rather than allowing the activated species to stand in solution for an extended period.

    • Use Racemization Suppressants: Ensure additives like HOBt or OxymaPure are used, especially with carbodiimide-based couplings.[10] HATU is inherently good at suppressing racemization due to the presence of the HOAt moiety.[2]

Data Presentation

Table 1: Comparative Performance of Coupling Reagents for Difficult Couplings

Coupling ReagentClassRelative SpeedRelative EfficiencyRisk of RacemizationKey Considerations
HATU Uronium/AminiumVery FastVery HighLowHighly recommended for sterically hindered couplings.[2][3]
HBTU Uronium/AminiumFastHighLowA reliable and cost-effective choice for difficult couplings.
PyBOP Phosphonium SaltFastHighLowByproducts are generally considered less problematic than older phosphonium reagents.
COMU Uronium/AminiumVery FastVery HighLowA third-generation reagent with excellent solubility and high reactivity.[4]
DIC/HOBt Carbodiimide/AdditiveModerateModerate-HighModerateA classic and economical choice; the additive is crucial for efficiency and suppressing side reactions.
DIC/OxymaPure Carbodiimide/AdditiveModerateHighLowOxymaPure is a safer and often more effective alternative to HOBt.[5]

Table 2: Properties of Common Solvents for SPPS

SolventKey PropertiesSuitability for Difficult CouplingsPotential Issues
DMF Good all-around solvent, effectively solvates most reagents and resins.High: The standard choice for most SPPS applications.Can decompose to form dimethylamine, which can be problematic in Fmoc chemistry.[7]
NMP More polar than DMF, excellent resin-swelling and solvating properties.Very High: Often superior to DMF for aggregating sequences.[6][7][8]More viscous and expensive than DMF.
DCM Good for swelling polystyrene resins and dissolving Boc-protected amino acids.Moderate: May not efficiently solvate the growing peptide chain, potentially leading to lower yields.[6][7]Less effective for polar peptide chains.
DMF/DMSO Mixture DMSO disrupts peptide secondary structures and improves solvation.High: Recommended for sequences with known aggregation issues.[6]DMSO can be difficult to remove and may interfere with some analytical techniques.

Experimental Protocols

Protocol 1: High-Efficiency Coupling of (Boc-Cys-OH)₂ using HATU

This protocol is recommended for achieving the highest coupling efficiency, especially in difficult sequences.

  • Resin Preparation:

    • Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade DMF for 30 minutes.

    • Drain the solvent.

  • Activation Mixture Preparation (in a separate vessel):

    • Dissolve (Boc-Cys-OH)₂ (3 equivalents relative to resin loading) in DMF.

    • Add HATU (2.9 equivalents).

    • Add DIPEA (6 equivalents).

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activation mixture to the drained resin.

    • Agitate the reaction vessel at room temperature for 2 to 4 hours.

  • Monitoring and Washing:

    • Take a small sample of resin beads and perform a Kaiser test.

    • If the test is negative, wash the resin thoroughly with DMF (3 times) and DCM (3 times).

    • If the test is positive, consider a second coupling or proceed to the capping step.

Protocol 2: Capping of Unreacted Amines

This protocol is used to terminate peptide chains that have failed to couple, preventing the formation of deletion sequences.

  • Washing:

    • After the final coupling attempt, wash the peptide-resin with DMF (3 times).

  • Capping Solution Preparation:

    • Prepare a capping solution, for example, 20% acetic anhydride and 2% DIPEA in DMF.

  • Capping Reaction:

    • Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Final Wash:

    • Wash the resin thoroughly with DMF (3 times) and DCM (3 times) before proceeding to the N-terminal deprotection of the successfully coupled chains.

Visualization of Key Processes

(Boc-Cys-OH)₂ Coupling Workflow

G General (Boc-Cys-OH)₂ Coupling Workflow resin_prep Resin Swelling and Deprotection activation Activation of (Boc-Cys-OH)₂ with Coupling Reagent and Base resin_prep->activation coupling Coupling to Resin-Bound Peptide activation->coupling monitoring Monitoring (Kaiser Test) coupling->monitoring monitoring->activation Positive Test (Recouple) washing Washing (DMF, DCM) monitoring->washing Negative Test next_cycle Proceed to Next Cycle washing->next_cycle

Caption: A generalized workflow for a single coupling cycle of (Boc-Cys-OH)₂.

Signaling Pathway of HATU-Mediated Coupling

G HATU-Mediated Amide Bond Formation cluster_activation Activation cluster_coupling Coupling BocCys (Boc-Cys-OH)₂ ActiveEster Highly Reactive OAt-Active Ester BocCys->ActiveEster HATU HATU HATU->ActiveEster DIPEA DIPEA (Base) DIPEA->ActiveEster NewPeptideBond Formation of New Peptide Bond ActiveEster->NewPeptideBond PeptideResin Peptide-Resin with Free N-Terminus PeptideResin->NewPeptideBond

Caption: The mechanism of action for HATU in activating the carboxylic acid and facilitating peptide bond formation.

References

Purification strategies for crude peptides containing (Boc-Cys-OH)2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude peptides containing (Boc-Cys-OH)₂, the disulfide-linked dimer of Boc-protected cysteine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a crude (Boc-Cys-OH)₂ preparation?

A1: Crude preparations of (Boc-Cys-OH)₂ can contain several impurities stemming from the synthesis and work-up process. Common impurities include:

  • Monomeric Boc-Cys-OH: Incomplete oxidation or reduction of the disulfide bond can lead to the presence of the starting monomer.

  • Deletion Sequences: If the synthesis involves solid-phase peptide synthesis (SPPS), incomplete coupling reactions can result in peptides missing one or more amino acids.[1][2]

  • Truncated Sequences: Premature termination of the peptide chain elongation during SPPS leads to shorter peptide fragments.[1]

  • Side-Reaction Products: Unwanted modifications of the peptide can occur, such as the formation of sulfoxides from the oxidation of the disulfide bond, or racemization.[2][3]

  • Residual Reagents and Scavengers: Reagents used during synthesis and cleavage, like trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane), may persist in the crude product.[4][5]

Q2: What is the recommended primary purification method for (Boc-Cys-OH)₂?

A2: The most common and effective technique for purifying peptides like (Boc-Cys-OH)₂ is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) .[6][] This method separates the target peptide from impurities based on differences in hydrophobicity.

Q3: Can I use ion-exchange chromatography for purifying (Boc-Cys-OH)₂?

A3: While ion-exchange chromatography can be used for peptide purification, it is generally less suitable for (Boc-Cys-OH)₂. The Boc protecting group significantly increases the hydrophobicity of the molecule, making RP-HPLC a more effective separation technique. Ion-exchange chromatography separates molecules based on charge, and the charge of (Boc-Cys-OH)₂ is primarily influenced by the C-terminal carboxyl group.

Q4: How can I prevent the reduction of the disulfide bond during purification?

A4: To prevent the reduction of the disulfide bond back to the free thiol, it is crucial to avoid the use of reducing agents in your purification buffers. Additionally, maintaining a slightly acidic pH (e.g., using 0.1% TFA in the mobile phase) can help to minimize disulfide exchange reactions.[8]

Troubleshooting Guides

Issue 1: Low yield of purified (Boc-Cys-OH)₂
Possible Cause Troubleshooting Steps
Incomplete Oxidation: The initial formation of the disulfide bond was not complete.Monitor the oxidation reaction using RP-HPLC and mass spectrometry to ensure the disappearance of the reduced monomer.[6]
Precipitation during Purification: The peptide is precipitating on the HPLC column or in the tubing.Dissolve the crude peptide in a minimal amount of a strong solvent like DMSO before diluting with the initial mobile phase.[8] Ensure the sample is fully dissolved and filtered before injection.
Poor Separation from Impurities: The desired product co-elutes with impurities, leading to fraction loss during collection.Optimize the HPLC gradient. A shallower gradient can improve the resolution between closely eluting peaks.[9] Consider using a different stationary phase (e.g., C8 instead of C18) or a different ion-pairing agent.
Adsorption to Vials/Tubing: The hydrophobic nature of the Boc-protected peptide can lead to non-specific binding.Use low-binding tubes and vials. Rinsing the collection tubes with a small amount of acetonitrile before lyophilization can help recover adsorbed product.
Issue 2: Presence of multiple peaks in the HPLC chromatogram of the purified product
Possible Cause Troubleshooting Steps
On-column Degradation: The acidic conditions of the mobile phase (e.g., 0.1% TFA) may be causing partial cleavage of the Boc group.While unlikely with standard TFA concentrations, if suspected, analyze a fraction over time to see if new peaks appear. Consider using a less acidic mobile phase if compatible with the column and separation.[8]
Disulfide Scrambling: Formation of incorrect disulfide-linked species.This is more common with peptides containing multiple cysteine residues. For (Boc-Cys-OH)₂, ensure the starting material is the intended monomer.
Oxidation of the Disulfide Bond: The disulfide bond can be further oxidized to form sulfoxides or sulfones.Use freshly prepared, high-purity solvents and degas the mobile phases to minimize dissolved oxygen.
Isomers: The presence of diastereomers due to racemization during synthesis.This is a synthesis-related issue. Purification may be challenging if the isomers have similar retention times. Re-optimization of the synthesis coupling conditions may be necessary.[1]

Experimental Protocols

Protocol 1: General RP-HPLC Purification of (Boc-Cys-OH)₂
  • Sample Preparation:

    • Dissolve the crude (Boc-Cys-OH)₂ in a minimal volume of a suitable solvent, such as acetonitrile or DMSO.

    • Dilute the dissolved sample with Mobile Phase A (see below) to a concentration suitable for injection.

    • Filter the sample through a 0.45 µm filter to remove any particulate matter.[8]

  • HPLC Conditions:

    • Column: A preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size, 300 Å pore size) is a good starting point.[8]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[][8]

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.[][8]

    • Gradient: A typical starting gradient would be a linear increase from 5% to 95% Mobile Phase B over 30-60 minutes. This should be optimized based on the elution profile of the target peptide.

    • Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 10-20 mL/min for a 21.2 mm ID column).

    • Detection: Monitor the elution profile at 214 nm and 280 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peak.

    • Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.

  • Lyophilization:

    • Pool the pure fractions.

    • Freeze the solution and lyophilize to obtain the purified (Boc-Cys-OH)₂ as a fluffy white powder.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Peptide dilute Dilute with Mobile Phase A dissolve->dilute filter Filter Sample (0.45 µm) dilute->filter inject Inject onto C18 Column filter->inject gradient Gradient Elution (ACN/H₂O with 0.1% TFA) inject->gradient detect UV Detection (214/280 nm) gradient->detect collect Collect Fractions detect->collect analyze Purity Analysis (Analytical HPLC & MS) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize final_product Purified (Boc-Cys-OH)₂ lyophilize->final_product troubleshooting_logic start Low Purification Yield cause1 Incomplete Oxidation? start->cause1 cause2 Precipitation? start->cause2 cause3 Poor Separation? start->cause3 solution1 Optimize Oxidation Reaction cause1->solution1 solution2 Improve Sample Solubility (e.g., use DMSO) cause2->solution2 solution3 Optimize HPLC Gradient cause3->solution3

References

Technical Support Center: HPLC Purification of Cysteine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC purification of cysteine-containing peptides.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of cysteine-containing peptides challenging?

The primary challenge in purifying cysteine-containing peptides lies in the high reactivity of the cysteine's thiol group (-SH). This can lead to several complications:

  • Oxidation: The thiol group is easily oxidized, which can result in the formation of undesired disulfide bonds, either intramolecularly (within the same peptide) or intermolecularly (between two or more peptides), leading to dimers or larger aggregates.[1][2] This oxidation is more likely to occur at neutral to alkaline pH.[1]

  • Metal Chelation: The thiol group can chelate metal ions, which may be present in the HPLC system or solvents. This can lead to peak tailing, broadening, or loss of the desired peptide.

  • Reactivity with other molecules: The nucleophilic nature of the thiol group makes it susceptible to reactions with other electrophilic species present in the sample or mobile phase.

Q2: What is the best type of column for purifying cysteine-containing peptides?

Reversed-phase HPLC (RP-HPLC) is the most common method for peptide purification. For cysteine-containing peptides, C18 columns are widely used and provide good retention for a broad range of peptides.[1][3] However, other column chemistries can offer alternative selectivity.[1]

Column ChemistryParticle TypePore Size (Å)Key Advantages for Cys-PeptidesPotential Disadvantages
C18 (Octadecylsilane) Fully Porous or Superficially Porous100 - 300High hydrophobicity provides good retention for many peptides.[1]May have strong interactions with very hydrophobic peptides, leading to poor recovery.
C8 (Octylsilane) Fully Porous or Superficially Porous100 - 300Less hydrophobic than C18, which can be beneficial for the elution of very hydrophobic peptides.[4]May provide insufficient retention for very polar peptides.
C4 (Butylsilane) Fully Porous or Superficially Porous100 - 300Lower hydrophobicity, suitable for larger and more hydrophobic peptides.[4]May not be suitable for small, polar peptides.
Phenyl-Hexyl Fused-Core160Offers alternative selectivity based on aromatic interactions.[5]May not be universally applicable to all peptide sequences.

Q3: How can I prevent oxidation of my cysteine-containing peptide during HPLC purification?

Preventing oxidation is crucial for obtaining a pure, monomeric peptide with a free thiol group.[4] Several strategies can be employed:

  • Low pH Mobile Phase: Using a mobile phase with a low pH (e.g., 0.1% Trifluoroacetic Acid - TFA) is the most common and effective method.[4] At low pH, the thiol group is protonated, which reduces its nucleophilicity and slows the rate of oxidation.[4]

  • Reducing Agents: While not typically added directly to the HPLC mobile phase due to potential column interactions, reducing agents can be added to the sample before injection or to the collection tubes.[2][4]

  • Degassing Solvents: Ensure that the mobile phase solvents are thoroughly degassed to minimize the presence of dissolved oxygen, which can promote oxidation.[2]

  • Use of Scavengers: During the cleavage of the peptide from the solid-phase resin, using a cleavage cocktail containing scavengers like 1,2-ethanedithiol (EDT) or triisopropylsilane (TIS) is critical to maintain the reduced state of the cysteine residues.[6]

Q4: What are common reducing agents used for cysteine-containing peptides?

Reducing AgentTypical ConcentrationKey Features
Tris(2-carboxyethyl)phosphine (TCEP) 0.4 mMConsidered the gold standard; it is stable, odorless, and effective over a wide pH range.[2]
Dithiothreitol (DTT) 5 mMA common and effective reducing agent, though less stable than TCEP.[2][7]
2-Mercaptoethanol 5 mMThe most affordable option, but it has a strong, unpleasant odor.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC purification of cysteine-containing peptides.

Problem 1: Multiple peaks observed in the chromatogram, including dimers and other adducts.

  • Possible Cause: Oxidation of the cysteine thiol group leading to the formation of disulfide-bonded dimers or oligomers.[1] This is often indicated by peaks with higher molecular weights in mass spectrometry analysis.

  • Solution Workflow:

start Multiple Peaks Observed check_oxidation Confirm Oxidation with Mass Spectrometry start->check_oxidation optimize_ph Lower Mobile Phase pH (e.g., 0.1% TFA) check_oxidation->optimize_ph Oxidation Confirmed add_reducing_agent Add Reducing Agent (TCEP or DTT) to Sample/Collection Tubes optimize_ph->add_reducing_agent degas_solvents Thoroughly Degas Mobile Phase add_reducing_agent->degas_solvents check_scavengers Ensure Proper Scavengers in Cleavage Cocktail degas_solvents->check_scavengers repurify Re-purify Under Optimized Conditions check_scavengers->repurify success Single, Sharp Peak repurify->success

Caption: Troubleshooting workflow for multiple peaks due to oxidation.

Problem 2: Poor peak shape (tailing or fronting).

  • Possible Cause 1: Secondary Interactions with the Column: Free cysteine residues can have strong interactions with the silica-based stationary phase, leading to peak tailing.[8]

  • Solution 1: Consider using a column with a different stationary phase, such as a polymer-based column, or a column with a different surface chemistry (e.g., Phenyl-Hexyl).[5][8]

  • Possible Cause 2: Metal Contamination: Cysteine can chelate metal ions (e.g., from stainless steel components of the HPLC system), causing peak tailing.[9] Bio-inert HPLC systems may still leach titanium ions, which can also cause issues.[9][10]

  • Solution 2:

    • Use a bio-inert HPLC system with PEEK or other non-metallic components where possible.

    • Flush the system with a chelating agent like EDTA to remove metal ion contamination.[9] Note that this may not fully resolve the issue if ions have become irreversibly bound.[9]

  • Possible Cause 3: Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can lead to peak fronting.[11]

  • Solution 3: Dissolve the peptide in the initial mobile phase composition or a slightly weaker solvent.

Problem 3: Low or no peptide recovery.

  • Possible Cause: Irreversible adsorption of the peptide to the column, precipitation in the autosampler or on the column, or peptide aggregation.[4]

  • Solution Workflow:

start Low/No Peptide Recovery precondition_column Pre-condition Column (e.g., with BSA solution) start->precondition_column increase_organic_content Increase Organic Content of Sample Solvent (e.g., 5-10% ACN) precondition_column->increase_organic_content change_stationary_phase Consider Different Stationary Phase (e.g., C4, C8) increase_organic_content->change_stationary_phase add_isopropanol Add Small Percentage of Isopropanol to Mobile Phase change_stationary_phase->add_isopropanol check_solubility Verify Peptide Solubility in Mobile Phase add_isopropanol->check_solubility success Improved Peptide Recovery check_solubility->success

Caption: Troubleshooting workflow for low peptide recovery.

Problem 4: Retention time shifts.

  • Possible Cause: Inconsistent mobile phase composition, temperature fluctuations, or column aging.[12]

  • Solution:

    • Prepare fresh mobile phases and ensure accurate solvent ratios.[12]

    • Use a column oven to maintain a consistent temperature.[12]

    • Equilibrate the column thoroughly with the initial mobile phase before each injection.[12]

Experimental Protocols

Protocol 1: Standard RP-HPLC Purification of a Cysteine-Containing Peptide

This protocol is a general starting point for the purification of a crude, deprotected cysteine-containing peptide.

  • Sample Preparation:

    • Dissolve the crude peptide in Mobile Phase A (0.1% TFA in HPLC-grade water).[4] If solubility is an issue, use a minimal amount of a stronger solvent like acetonitrile or DMSO and then dilute with Mobile Phase A.

    • Filter the sample through a 0.45 µm filter before injection.[4]

  • HPLC System and Column:

    • System: A standard preparative or semi-preparative RP-HPLC system.

    • Column: A C18 column (e.g., 250 x 10 mm, 5 µm particle size, 100-300 Å pore size).[4][13]

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.[4]

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[4]

  • Chromatographic Method:

    • Equilibration: Equilibrate the column with the starting percentage of Mobile Phase B for at least 3-5 column volumes.[4]

    • Gradient: A common starting gradient is a linear gradient from 5% to 65% Mobile Phase B over 60 minutes. The gradient should be optimized based on the hydrophobicity of the peptide. A shallower gradient (e.g., 0.5-1.0% B per minute) around the elution point of the peptide can improve resolution.[4]

    • Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 4 mL/min for a 10 mm ID column).

    • Detection: Monitor the elution at 214 nm and 280 nm.

  • Fraction Collection:

    • Collect fractions corresponding to the desired peptide peak.

    • To prevent oxidation in the collected fractions, consider pre-filling the collection tubes with a small amount of a reducing agent like TCEP.[2][4]

  • Analysis and Post-Purification:

    • Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity.

    • Pool the pure fractions and lyophilize to obtain the final product.

Protocol 2: On-Resin Disulfide Bond Formation

For peptides requiring a specific disulfide bond, on-resin oxidation can be a valuable strategy.[14]

start Peptide on Resin with Orthogonal Cys Protecting Groups deprotect1 Selective Deprotection of First Cys Pair start->deprotect1 oxidize1 On-Resin Oxidation to Form First Disulfide Bond deprotect1->oxidize1 deprotect2 Selective Deprotection of Second Cys Pair oxidize1->deprotect2 oxidize2 On-Resin Oxidation to Form Second Disulfide Bond deprotect2->oxidize2 cleave Cleavage from Resin oxidize2->cleave purify HPLC Purification cleave->purify final_product Purified Peptide with Correct Disulfide Bonds purify->final_product

Caption: Workflow for on-resin disulfide bond formation.

References

Technical Support Center: Troubleshooting Low Yield in Disulfide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during disulfide bond formation, helping you optimize your experiments for higher yields and product quality.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Disulfide-Bonded Product

Q: I am observing a low yield or complete absence of my target protein with the correct disulfide bonds. What are the common causes and how can I improve the yield?

A: Low yield in disulfide bond formation is a frequent issue that can be attributed to several factors, ranging from suboptimal reaction conditions to inherent properties of the protein itself. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Potential Causes and Troubleshooting Steps:

  • Inefficient Oxidation: The conversion of free thiol groups (-SH) on cysteine residues to a disulfide bond (S-S) is an oxidation reaction. If the oxidizing environment is not optimal, this conversion will be incomplete.

    • Troubleshooting:

      • Choice of Oxidant: Air oxidation can be slow and inefficient. Consider using chemical oxidants. For robust peptides without sensitive residues (e.g., Methionine, Tryptophan), dimethyl sulfoxide (DMSO) can be effective. For more sensitive molecules, specific and milder oxidizing agents may be necessary.[1]

      • Oxygen Availability: For air oxidation, ensure adequate exposure to oxygen by performing the reaction in an open-to-air vessel with gentle agitation. Forcing air or oxygen through the solution can also be beneficial.[2] However, be aware that post-translational disulfide bond formation can be oxygen-dependent, so in cellular systems, hypoxia might be a factor.[3]

      • Redox Buffers: Employ redox buffer systems containing a mixture of reduced and oxidized reagents, such as reduced and oxidized glutathione (GSH/GSSG). This helps to maintain a favorable redox potential for disulfide bond formation and isomerization.[4]

  • Suboptimal pH: The pH of the reaction is critical as the reactive species in thiol-disulfide exchange is the thiolate anion (S⁻).[5]

    • Troubleshooting:

      • The optimal pH for most disulfide bond formations is typically between 8 and 9 to facilitate the deprotonation of thiol groups (pKa ≈ 8.5-9.5).[1][5]

      • However, alkaline conditions can also promote side reactions like disulfide scrambling.[6] Therefore, a pH optimization experiment is often necessary to find the best balance between reaction rate and specificity. A starting point for many proteins is a slightly alkaline pH around 7.5-8.5.[6][7]

  • Incorrect Protein Concentration: High concentrations of the protein can favor the formation of intermolecular disulfide bonds, leading to aggregation and precipitation, which reduces the yield of the correctly folded monomer.[1]

    • Troubleshooting:

      • Perform the oxidation reaction at a high dilution (typically 0.1-1 mg/mL) to favor intramolecular disulfide bond formation.[1]

  • Presence of Reducing Agents: Residual reducing agents from a prior reduction step will inhibit oxidation.

    • Troubleshooting:

      • Ensure complete removal of reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) before initiating oxidation. This can be achieved through dialysis, diafiltration, or size-exclusion chromatography.[8][9][10]

  • Protein Misfolding and Aggregation: The protein may be misfolding, leading to the burial of cysteine residues and preventing them from forming the correct disulfide bonds. This can also lead to aggregation.

    • Troubleshooting:

      • Refolding Conditions: If the protein is expressed in inclusion bodies, a carefully designed refolding protocol is necessary.[4] This often involves solubilizing the protein in a denaturant (e.g., guanidine hydrochloride or urea) and then gradually removing the denaturant in the presence of a redox system to allow for proper folding and disulfide bond formation.

      • Additives: Include additives in the refolding buffer that can help prevent aggregation, such as L-arginine, polyethylene glycol (PEG), or low concentrations of mild detergents.

Issue 2: Presence of Free Thiols in the Final Product

Q: My final product shows a significant population with free thiol groups, indicating incomplete disulfide bond formation. How can I verify and address this?

A: The presence of free thiols is a clear indicator of incomplete oxidation or that some cysteine residues are inaccessible.

Verification and Troubleshooting Steps:

  • Quantification of Free Thiols:

    • Ellman's Reagent (DTNB): This is a common and reliable method to quantify free thiol groups.[7][11] DTNB reacts with free thiols to produce a colored product that can be measured spectrophotometrically at 412 nm.[7] By comparing the free thiol content before and after a reduction step, you can calculate the extent of disulfide bond formation.[7]

  • Analytical Characterization:

    • Non-Reducing SDS-PAGE: Run the protein sample on an SDS-PAGE gel under non-reducing conditions (without β-mercaptoethanol or DTT).[11] Proteins with incomplete disulfide bonds may migrate differently than the fully oxidized species. A "smear" or multiple bands can indicate a heterogeneous population.

    • Mass Spectrometry (MS): Mass spectrometry is a powerful tool to analyze the heterogeneity of the final product.[7][11] It can identify species with different numbers of disulfide bonds based on their mass.

Troubleshooting Strategies:

  • Optimize Oxidation Conditions: Revisit the oxidation conditions as described in Issue 1. This includes extending the reaction time, increasing the concentration of the oxidizing agent, or adjusting the pH.

  • Accessibility of Cysteine Residues: The cysteine residues may be buried within the protein structure and inaccessible for oxidation.

    • Denaturing Conditions: Performing the oxidation under mild denaturing conditions can sometimes expose these buried residues. However, this must be carefully balanced to avoid irreversible misfolding.

    • Molecular Chaperones: In recombinant protein expression systems, co-expression with molecular chaperones or disulfide isomerases (like PDI) can aid in proper folding and disulfide bond formation.[12][13]

Issue 3: Disulfide Scrambling and Incorrect Connectivity

Q: My product is heterogeneous, with evidence of disulfide scrambling (incorrect disulfide bond pairing). What causes this and how can I ensure the correct disulfide connectivity?

A: Disulfide scrambling occurs when disulfide bonds are formed between incorrect cysteine pairs, leading to misfolded and often inactive proteins. This is a significant challenge, especially for proteins with multiple disulfide bonds.

Causes and Prevention Strategies:

  • Alkaline pH: High pH can accelerate thiol-disulfide exchange reactions, leading to scrambling.[5][6]

    • Mitigation: Perform the reaction at a neutral or slightly acidic pH (6.5-7.5) to minimize scrambling, although this may slow down the rate of disulfide bond formation.[6]

  • Presence of Free Thiols: Free thiols can attack existing disulfide bonds, leading to rearrangement.[5]

    • Mitigation:

      • Controlled Oxidation: Use a well-defined redox buffer to control the concentration of free thiols and promote correct pairing.

      • Blocking Free Thiols: In cases where specific disulfide bonds need to be formed sequentially, orthogonal protecting groups for cysteine residues can be used during chemical synthesis.[14]

  • Inefficient Folding: If the protein does not fold correctly, cysteine residues that should be distant may come into close proximity, leading to incorrect disulfide bond formation.

    • Mitigation:

      • Optimize Refolding: As mentioned previously, a well-controlled refolding process is crucial. The rate of denaturant removal and the composition of the refolding buffer are key parameters to optimize.

      • On-Resin Folding: For synthetic peptides, forming disulfide bonds while the peptide is still attached to the solid-phase resin can promote correct folding by minimizing intermolecular interactions.[1]

Data Presentation

Table 1: Common Reaction Parameters for Disulfide Bond Formation

ParameterTypical RangeRationale
pH 7.5 - 9.0Facilitates thiolate anion formation, the reactive species. Higher pH can increase scrambling.[1][5][6]
Protein Concentration 0.1 - 1.0 mg/mLHigh dilution favors intramolecular over intermolecular disulfide bond formation.[1]
Temperature 4 - 25 °CLower temperatures can slow down side reactions and aggregation.
Redox Pair (e.g., GSH/GSSG) Ratio 10:1 to 1:1A mixture of reduced and oxidized species helps to catalyze disulfide exchange and isomerization towards the thermodynamically most stable form.
EDTA 1 - 5 mMChelates metal ions that can catalyze unwanted oxidation and side reactions.[6]

Experimental Protocols

Protocol 1: Quantification of Free Thiols using Ellman's Reagent (DTNB)

Objective: To determine the concentration of free sulfhydryl groups in a protein sample.

Materials:

  • Protein sample

  • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0

  • Ellman's Reagent (DTNB) stock solution: 4 mg/mL in Reaction Buffer

  • Cysteine standard solution (for standard curve)

  • Spectrophotometer

Procedure:

  • Prepare a standard curve using known concentrations of cysteine.

  • Add 50 µL of the DTNB stock solution to 2.5 mL of the Reaction Buffer.

  • Add 250 µL of the protein sample to the DTNB-buffer mixture.

  • Mix and incubate at room temperature for 15 minutes.

  • Measure the absorbance at 412 nm.

  • Calculate the concentration of free thiols using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) and by comparing to the cysteine standard curve.[7]

Protocol 2: Non-Reducing SDS-PAGE

Objective: To qualitatively assess the extent of disulfide bond formation.

Materials:

  • Protein sample

  • SDS-PAGE loading buffer (without β-mercaptoethanol or DTT)

  • SDS-PAGE gel and electrophoresis apparatus

  • Coomassie blue stain or other protein stain

Procedure:

  • Prepare two aliquots of your protein sample.

  • To one aliquot (the "reducing" sample), add SDS-PAGE loading buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT) and heat at 95°C for 5 minutes.

  • To the second aliquot (the "non-reducing" sample), add SDS-PAGE loading buffer without a reducing agent and do not heat.

  • Load both samples onto an SDS-PAGE gel and run the electrophoresis.

  • Stain the gel to visualize the protein bands.

  • Analysis: A shift in the migration pattern between the reduced and non-reduced samples indicates the presence of disulfide bonds. The non-reduced, disulfide-bonded protein is typically more compact and migrates faster. A smear or multiple bands in the non-reducing lane suggests a heterogeneous mixture of oxidized species.

Visualizations

Troubleshooting_Workflow start Low Disulfide Bond Yield check_oxidation Step 1: Verify Oxidation Conditions start->check_oxidation check_ph Step 2: Optimize pH check_oxidation->check_ph check_conc Step 3: Adjust Protein Concentration check_ph->check_conc check_reducing_agents Step 4: Ensure Removal of Reducing Agents check_conc->check_reducing_agents analyze_product Step 5: Analyze Product Heterogeneity check_reducing_agents->analyze_product quantify_thiols Quantify Free Thiols (Ellman's Assay) analyze_product->quantify_thiols Incomplete reaction? non_reducing_sds Non-Reducing SDS-PAGE analyze_product->non_reducing_sds Heterogeneity? mass_spec Mass Spectrometry analyze_product->mass_spec Detailed analysis quantify_thiols->check_oxidation Re-optimize scrambling Disulfide Scrambling Detected? non_reducing_sds->scrambling mass_spec->scrambling optimize_folding Optimize Refolding / Use Additives scrambling->optimize_folding Yes adjust_ph_scrambling Adjust pH to 6.5-7.5 scrambling->adjust_ph_scrambling Yes high_yield High Yield Achieved scrambling->high_yield No optimize_folding->high_yield adjust_ph_scrambling->high_yield

Caption: Troubleshooting workflow for low disulfide bond yield.

Disulfide_Formation_Pathway unfolded Reduced, Unfolded Protein (Free -SH groups) oxidizing_env Oxidizing Environment (e.g., O2, GSSG, DMSO) unfolded->oxidizing_env Oxidation folded Correctly Folded Protein (Native Disulfide Bonds) oxidizing_env->folded Correct Folding Pathway misfolded Misfolded Intermediate (Incorrect Disulfide Bonds) oxidizing_env->misfolded Incorrect Folding pdi Isomerase (e.g., PDI) misfolded->pdi Isomerization aggregated Aggregated Protein (Intermolecular Disulfides) misfolded->aggregated pdi->folded Correction

Caption: Pathways in oxidative protein folding.

References

Technical Support Center: Managing Hydrophobic Peptide Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the aggregation of hydrophobic peptides during solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

Hydrophobic peptide aggregation is a significant challenge in SPPS, often leading to incomplete reactions, low yields, and difficult purification. Below are common issues, their potential causes, and recommended solutions.

IssuePotential Cause(s)Recommended Solutions
Low Yield of Target Peptide On-resin aggregation blocking reactive sites; Incomplete deprotection or coupling reactions.- Optimize Synthesis Protocol: Switch to a more polar solvent (e.g., NMP instead of DMF), or use a "magic mixture" (DCM/DMF/NMP 1:1:1). - Increase Temperature: Perform coupling and deprotection at elevated temperatures (e.g., 50-90°C), particularly with microwave assistance. - Incorporate Structure-Breaking Residues: Introduce pseudoproline dipeptides or backbone-protecting groups (Hmb/Dmb) at strategic intervals.[1][2] - Use Chaotropic Agents: Perform a wash with a chaotropic salt solution (e.g., 0.8 M NaClO₄ in DMF) before coupling to disrupt secondary structures.[1]
Difficult or Incomplete HPLC Purification The cleaved peptide is insoluble in the purification mobile phase, leading to precipitation on the column or poor peak shape.- Optimize Dissolution: Dissolve the crude peptide in a strong organic solvent like DMSO or HFIP before diluting it with the initial mobile phase. - Modify HPLC Conditions: Increase the column temperature or use a less hydrophobic column (e.g., C4 instead of C18).[2]
Positive Kaiser or TNBS Test After Coupling Incomplete coupling reaction due to steric hindrance from aggregated peptide chains, making the N-terminus inaccessible.- Double Coupling: Repeat the coupling step with a fresh solution of activated amino acid. - Use Stronger Coupling Reagents: Switch to more potent activators like HATU or COMU.[2] - Sonication: Gently sonicate the reaction vessel to mechanically disrupt resin clumping.[1]
Resin Shrinking or Poor Swelling The growing peptide chains are collapsing on the resin due to strong intermolecular hydrogen bonding, a hallmark of aggregation.- Switch to a More Polar Resin: Utilize a PEG-based resin (e.g., TentaGel) to improve solvation of the peptide chain. - Use a Low-Loading Resin: A lower substitution level increases the distance between peptide chains, reducing intermolecular interactions.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation during SPPS?

A1: Peptide aggregation during solid-phase peptide synthesis (SPPS) is the self-association of growing peptide chains on the solid support. This is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to stable secondary structures like β-sheets. Aggregation can physically block reactive sites, resulting in incomplete deprotection and coupling reactions, ultimately leading to lower yields and the presence of deletion sequences in the final product.

Q2: Which types of peptide sequences are most prone to aggregation?

A2: Sequences that are rich in hydrophobic amino acids such as valine, isoleucine, leucine, and phenylalanine are particularly susceptible to aggregation.[3] Additionally, stretches of β-branched amino acids can also promote the formation of aggregated structures.

Q3: How can I detect on-resin aggregation during synthesis?

A3: Several signs can indicate on-resin aggregation:

  • Visual Observation: The resin beads may appear shrunken or fail to swell properly in the synthesis solvent. In severe cases, the resin may clump together.

  • Reaction Monitoring: In continuous flow synthesizers, a flattened and broadened Fmoc deprotection peak is a strong indicator. For batch synthesis, standard amine tests like the Kaiser or TNBS test may become unreliable and give false-negative results because the aggregated chains prevent the reagents from reaching the free amines.

  • Synthesis Outcome: A low yield of the target peptide and the presence of deletion sequences in the final product are significant indicators of aggregation issues during synthesis.

Q4: Can (Boc-Cys-OH)₂ be used to manage the aggregation of other hydrophobic peptides?

A4: (Boc-Cys-OH)₂, the disulfide-linked dimer of Boc-protected cysteine, is not a standard reagent used as a general additive to prevent the aggregation of other hydrophobic peptides during SPPS. Its primary application is in the synthesis of peptides containing disulfide bridges or for introducing cysteine residues. While cysteine itself can be incorporated into pseudoproline dipeptides to disrupt aggregation, the free dimer is not typically used for this purpose. For managing aggregation, it is recommended to use established methods such as chaotropic salts, polar solvents, backbone protection, or pseudoproline dipeptides.

Q5: What are pseudoproline dipeptides and how do they prevent aggregation?

A5: Pseudoproline dipeptides are derivatives of serine, threonine, or cysteine that are incorporated as a dipeptide unit during SPPS. The cyclized side chain introduces a "kink" into the peptide backbone, similar to proline. This structural disruption hinders the formation of the extended β-sheet structures responsible for aggregation. The native serine, threonine, or cysteine residue is regenerated during the final acid cleavage of the peptide from the resin.[1]

Q6: When should I consider using backbone protection like Hmb or Dmb?

A6: Backbone protecting groups such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) should be considered for particularly "difficult" or long hydrophobic sequences. These groups are attached to the amide nitrogen of an amino acid, sterically preventing the hydrogen bonding that leads to β-sheet formation and aggregation. Incorporating an Hmb or Dmb-protected residue every six to seven amino acids can be an effective strategy.[4]

Experimental Protocols

Protocol 1: Chaotropic Salt Wash for Disruption of On-Resin Aggregation

This protocol is intended to disrupt secondary structures prior to a difficult coupling step.

Materials:

  • Peptide-resin with suspected aggregation

  • Dimethylformamide (DMF)

  • 0.8 M Sodium perchlorate (NaClO₄) in DMF

Procedure:

  • Perform the standard N-terminal deprotection protocol (e.g., with piperidine for Fmoc chemistry).

  • Wash the peptide-resin thoroughly with DMF.

  • Add the 0.8 M NaClO₄ solution in DMF to the resin and agitate for 1-2 minutes.

  • Drain the chaotropic salt solution.

  • Repeat the wash with the NaClO₄ solution one more time.

  • Thoroughly wash the resin with DMF (at least 5 times for 1 minute each) to completely remove the chaotropic salt.

  • Proceed immediately with the coupling of the next amino acid.

Protocol 2: Incorporation of a Pseudoproline Dipeptide

This protocol outlines the general steps for the manual coupling of a pseudoproline dipeptide.

Materials:

  • Fmoc-deprotected peptide-resin

  • Pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ψPro)-OH)

  • Coupling reagent (e.g., HATU)

  • Base (e.g., DIPEA)

  • DMF

Procedure:

  • In a separate reaction vessel, dissolve the pseudoproline dipeptide (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the solution to activate the dipeptide.

  • Immediately add the activated pseudoproline dipeptide solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for at least 1 hour.

  • Perform a Kaiser or TNBS test to confirm the completion of the coupling.

  • Wash the resin thoroughly with DMF and proceed with the synthesis.

Visualizing Workflows and Concepts

Troubleshooting_Workflow start Start Peptide Synthesis synthesis_step Couple Next Amino Acid start->synthesis_step check_aggregation Check for Signs of Aggregation (e.g., poor swelling, positive Kaiser test) synthesis_step->check_aggregation no_aggregation No Aggregation Detected check_aggregation->no_aggregation No aggregation_detected Aggregation Suspected check_aggregation->aggregation_detected Yes no_aggregation->synthesis_step implement_strategy Implement Mitigation Strategy aggregation_detected->implement_strategy strategy_1 Chaotropic Salt Wash implement_strategy->strategy_1 Option 1 strategy_2 Switch to Polar Solvent (NMP) implement_strategy->strategy_2 Option 2 strategy_3 Incorporate Pseudoproline implement_strategy->strategy_3 Option 3 continue_synthesis Continue Synthesis strategy_1->continue_synthesis strategy_2->continue_synthesis strategy_3->continue_synthesis continue_synthesis->synthesis_step

Caption: Troubleshooting workflow for on-resin peptide aggregation.

Aggregation_Mechanism peptide_chains Growing Peptide Chains on Solid Support hydrophobic_interaction Intermolecular Hydrogen Bonding & Hydrophobic Interactions peptide_chains->hydrophobic_interaction beta_sheet β-Sheet Formation (Aggregation) hydrophobic_interaction->beta_sheet blocked_sites Blocked Reactive Sites (Inaccessible N-terminus) beta_sheet->blocked_sites failed_synthesis Incomplete Reactions & Low Yield blocked_sites->failed_synthesis

Caption: Mechanism of on-resin hydrophobic peptide aggregation.

References

Technical Support Center: Scavengers for Boc Deprotection in the Presence of Cysteine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the tert-butyloxycarbonyl (Boc) deprotection of cysteine-containing compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you mitigate side reactions and ensure the successful removal of the Boc protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction involving cysteine during Boc deprotection?

A1: The major side reaction is the S-alkylation of the cysteine thiol group by the tert-butyl cation generated during the acidic cleavage of the Boc group.[1][2] This results in the formation of an S-tert-butyl cysteine derivative, which can be difficult to remove and complicates the purification of the desired product.[3][4]

Q2: How do scavengers prevent the S-alkylation of cysteine?

A2: Scavengers are nucleophilic compounds added to the deprotection reaction mixture.[5][6] They are more reactive towards the electrophilic tert-butyl cation than the cysteine thiol group.[1] By rapidly trapping the tert-butyl cation, scavengers prevent it from reacting with the cysteine residue.[1][5]

Q3: What are the most effective scavengers for Boc deprotection of cysteine-containing peptides?

A3: 1,2-Ethanedithiol (EDT) is a commonly used and effective scavenger for protecting cysteine residues.[5][6] Other scavengers like triisopropylsilane (TIS), thioanisole, and dithiothreitol (DTT) can also be used, often in combination as part of a scavenger cocktail, to minimize S-tert-butylation.[3][6]

Q4: What is a "scavenger cocktail" and why is it used?

A4: A scavenger cocktail is a mixture of different scavengers designed to trap a variety of reactive species generated during deprotection and to protect multiple sensitive amino acid residues within a peptide.[5][7] For peptides containing cysteine along with other sensitive residues like tryptophan or methionine, a cocktail is generally more effective than a single scavenger.[5] A common example is "Reagent K," which contains TFA, phenol, water, thioanisole, and EDT.[5]

Q5: Can the choice of scavenger affect other parts of my peptide?

A5: Yes, the choice of scavenger should be made carefully based on the entire peptide sequence. For instance, while TIS is an excellent carbocation scavenger, it has been shown to reduce some cysteine S-protecting groups like acetamidomethyl (Acm) and 4-methoxybenzyl (Mob) under certain conditions.[8][9] Therefore, if you intend to keep these protecting groups intact, the scavenger, reaction temperature, and time must be carefully considered.[8]

Q6: I see unexpected peaks in my HPLC/LC-MS after deprotection. What could be the cause?

A6: Unexpected peaks often indicate the formation of side products.[5][6] For cysteine-containing compounds, a common side product corresponds to a mass increase of +56 Da, which is indicative of S-tert-butylation.[1] Other possibilities include incomplete deprotection (presence of starting material), or modifications of other sensitive residues like tryptophan or methionine if they are present and not adequately protected by appropriate scavengers.[1][5]

Troubleshooting Guides

Issue 1: Significant S-tert-butylation of Cysteine Observed

  • Possible Cause: Insufficient or inappropriate scavenger used. The concentration of the scavenger may be too low to effectively trap all the generated tert-butyl cations.

  • Solution:

    • Increase Scavenger Concentration: Increase the percentage of scavengers like EDT or TIS in your cleavage cocktail.

    • Use a Scavenger Cocktail: Employ a more complex scavenger cocktail, such as Reagent K (TFA/phenol/water/thioanisole/EDT), especially if other sensitive residues are present.[5]

    • Optimize Reaction Time and Temperature: Perform the deprotection at room temperature and monitor the reaction to avoid prolonged exposure to acidic conditions which can favor side reactions.[5]

Issue 2: Incomplete Boc Deprotection

  • Possible Cause 1: Insufficient Acid Strength or Concentration. The acidic conditions are not strong enough to completely cleave the Boc group.[5][6]

  • Solution 1: Increase the concentration of trifluoroacetic acid (TFA) to 95% in a solvent like dichloromethane (DCM). For very resistant cases, a stronger acid like 4M HCl in dioxane can be used, but the use of an effective scavenger cocktail is critical under these harsher conditions.[5][6]

  • Possible Cause 2: Steric Hindrance. The Boc-protected amine is sterically hindered, making it less accessible to the acid.[1][5]

  • Solution 2: A combination of a stronger acid, longer reaction time, and gentle warming (e.g., to 40°C) may be necessary.[5][6] It is crucial to use an effective scavenger cocktail under these more forcing conditions to minimize side reactions.[5]

Quantitative Data on Scavenger Efficiency

The following table summarizes the effectiveness of different scavenger cocktails in preventing the S-tert-butylation of a model cysteine-containing peptide.

Scavenger Cocktail (v/v/v)% Desired Peptide% S-tert-butylated PeptideReference
95% TFA / 5% H₂O75%25%[5]
95% TFA / 2.5% TIS / 2.5% H₂O92%8%[5]
92.5% TFA / 2.5% TIS / 2.5% H₂O / 2.5% EDT98%2%[7]
Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5)>99%<1%[5]

Experimental Protocols

Protocol 1: Boc Deprotection of a Cysteine-Containing Peptide in Solution

  • Preparation: Dissolve the Boc-protected peptide in a suitable solvent such as dichloromethane (DCM).

  • Scavenger Addition: Add the chosen scavenger or scavenger cocktail. For example, add 1,2-ethanedithiol (EDT) to a final concentration of 2.5% (v/v).

  • Deprotection: Cool the reaction mixture in an ice bath. Add an equal volume of cold trifluoroacetic acid (TFA) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the solution under reduced pressure. Precipitate the deprotected peptide by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide. Wash the pellet with cold diethyl ether two more times to remove residual TFA and scavengers. Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Solid-Phase Boc Deprotection and Cleavage of a Cysteine-Containing Peptide

This protocol is for cleaving the peptide from the resin and removing side-chain protecting groups simultaneously.

  • Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail immediately before use. For a peptide containing cysteine and other sensitive residues, Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) is a good choice.[5] For a simpler peptide, TFA/TIS/H₂O (95:2.5:2.5 v/v/v) may be sufficient.[5]

  • Cleavage Reaction: Add the cleavage cocktail to the peptide-resin (e.g., 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Isolation: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitation: Precipitate the peptide by adding the TFA filtrate dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate).

  • Washing and Drying: Centrifuge the ether suspension to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with cold ether two more times to remove residual scavengers. Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Visualizations

Boc_Deprotection_Pathway Boc_Protected_Amine Boc-NH-R Protonated_Boc Boc(H+)-NH-R Boc_Protected_Amine->Protonated_Boc + H+ (TFA) Free_Amine H2N-R Protonated_Boc->Free_Amine tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation CO2 CO2 Protonated_Boc->CO2

Caption: General mechanism of acid-catalyzed Boc deprotection.

Cysteine_Alkylation Cysteine Peptide-Cys-SH Alkylated_Cysteine Peptide-Cys-S-tBu (+56 Da Side Product) Cysteine->Alkylated_Cysteine tBu_Cation tert-Butyl Cation tBu_Cation->Alkylated_Cysteine

Caption: Undesired S-alkylation of cysteine by the tert-butyl cation.

Scavenger_Action cluster_prevention Prevention of Side Reaction tBu_Cation tert-Butyl Cation Trapped_Cation Trapped Species tBu_Cation->Trapped_Cation Fast Reaction Scavenger Scavenger (e.g., EDT) Scavenger->Trapped_Cation Cysteine Peptide-Cys-SH Desired_Product Desired Peptide-Cys-SH Cysteine->Desired_Product

Caption: Mechanism of tert-butyl cation trapping by a scavenger.

References

Technical Support Center: Avoiding Racemization of Cysteine during Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to addressing the critical issue of cysteine racemization during peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is cysteine racemization and why is it a significant problem in peptide synthesis?

A1: Cysteine racemization is the unwanted conversion of the naturally occurring L-cysteine into its mirror image, D-cysteine, at the alpha-carbon during the peptide coupling step.[1] This results in a mixture of diastereomeric peptides that can be challenging to purify.[1] The presence of the D-cysteine epimer can significantly alter the peptide's three-dimensional structure, which in turn can affect its biological activity and therapeutic efficacy.[1]

Q2: What are the primary chemical mechanisms that cause cysteine racemization?

A2: There are two main mechanisms responsible for cysteine racemization during peptide synthesis:

  • Oxazolone (or Azlactone) Formation: This is a common pathway where the activated carboxyl group of the N-protected cysteine cyclizes to form a planar oxazolone intermediate. This planar structure allows for the loss of stereochemistry at the alpha-carbon.[2]

  • Direct Enolization: Cysteine is particularly susceptible to this mechanism, where a base directly removes the proton from the alpha-carbon of the activated amino acid. This forms a planar enolate intermediate, which can then be protonated from either side, leading to a mixture of L- and D-isomers.[1][2] The electron-withdrawing nature of the sulfur-containing side chain increases the acidity of this alpha-proton, making cysteine more prone to this pathway.[1]

Q3: Which experimental conditions are known to promote cysteine racemization?

A3: Several factors during the coupling step can significantly increase the risk of cysteine racemization:

  • Strong Bases: The use of strong, sterically hindered tertiary amines like N,N-diisopropylethylamine (DIEA) and N-methylmorpholine (NMM) is a major contributor to racemization.[3][4]

  • Coupling Reagents: Phosphonium and aminium/uronium salt-based reagents (e.g., HBTU, HATU, BOP) in the presence of tertiary amines are known to cause substantial racemization, with levels reported to be in the 5-33% range.[4][5][6]

  • Pre-activation: Allowing the coupling reagents to pre-activate with the protected cysteine before adding it to the peptide-resin can significantly increase racemization.[4][6]

  • Solvent Polarity: The use of highly polar solvents like neat N,N-dimethylformamide (DMF) can promote racemization compared to less polar alternatives.[4][5][6]

  • Elevated Temperatures: Higher reaction temperatures, such as those used in microwave-assisted peptide synthesis, can accelerate the rate of racemization.[4][7]

Troubleshooting Guide: High Levels of D-Cysteine Epimer Detected

If you are observing significant racemization of cysteine in your peptide synthesis, consult the following troubleshooting guide.

Problem Potential Cause Recommended Solution(s)
High D-Cys levels with phosphonium/uronium reagents (HBTU, HATU, etc.) Use of strong bases like DIEA or NMM.Switch to a weaker or more sterically hindered base such as 2,4,6-collidine or 2,6-lutidine.[3] Alternatively, use a carbodiimide-based coupling method that does not require a base.
Pre-activation of the Fmoc-Cys-OH before addition to the resin.Avoid the pre-activation step. Couple the reagents directly in situ.[4][5][6]
Racemization with carbodiimide reagents (DCC, DIC) Absence of a racemization-suppressing additive.Always use carbodiimides in conjunction with additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or Oxyma Pure®.[2][8]
General high racemization levels Use of a highly polar solvent like neat DMF.Employ a less polar solvent system, such as a 1:1 mixture of dichloromethane (DCM) and DMF.[4][5][6]
Elevated reaction temperatures.Lower the reaction temperature. For microwave synthesis, reducing the temperature from 80°C to 50°C can limit racemization.
Racemization of C-terminal cysteine Anchoring to a Wang-type resin.Utilize a 2-chlorotrityl resin, which has been shown to be effective in suppressing racemization at the C-terminus.[9][10]
Base-catalyzed elimination leading to a dehydroalanine intermediate.The sterically bulky trityl (Trt) protecting group can help minimize this side reaction, though not eliminate it completely.
Influence of the Cysteine Protecting Group The S-trityl (Trt) protecting group is known to be more prone to racemization.Consider using alternative S-protecting groups that have demonstrated lower racemization levels, such as acetamidomethyl (Acm), 4,4′-dimethoxydiphenylmethyl (Ddm), 4-methoxybenzyloxymethyl (MBom), or tetrahydropyranyl (Thp).[9][11][12]

Workflow for Troubleshooting Cysteine Racemization

G start High D-Cys Detected check_reagents Review Coupling Reagents and Base start->check_reagents check_conditions Assess Reaction Conditions start->check_conditions check_protecting_group Evaluate Cys Protecting Group start->check_protecting_group check_c_terminus Is Cys at C-Terminus? start->check_c_terminus sol_reagents Switch to DIC/Additive or use weaker base (Collidine) check_reagents->sol_reagents sol_conditions Avoid Pre-activation, Lower Temperature, Use DCM/DMF mixture check_conditions->sol_conditions sol_protecting_group Use Acm, MBom, or Thp instead of Trt check_protecting_group->sol_protecting_group sol_c_terminus Use 2-Chlorotrityl Resin check_c_terminus->sol_c_terminus end_node Optimized Synthesis sol_reagents->end_node sol_conditions->end_node sol_protecting_group->end_node sol_c_terminus->end_node

Caption: Troubleshooting workflow for addressing cysteine racemization.

Quantitative Data on Cysteine Racemization

The choice of reagents and protecting groups has a quantifiable impact on the extent of cysteine racemization. The following tables summarize findings from various studies.

Table 1: Effect of Coupling Conditions on Racemization of Fmoc-Cys(Trt)-OH
Coupling Reagent/BasePre-activationSolvent% D-Cys Racemization
HBTU/DIEA5 minDMF5-33%[5][6]
BOP/HOBt/NMM5 minDMFHigh[6]
HBTU/HOBt/TMPNoCH₂Cl₂-DMF (1:1)<1%[5][6]
DIPCDI/HOBt5 minN/A<1%[5][6]

Data compiled from studies on model peptides. Actual racemization may vary based on the peptide sequence.

Table 2: Influence of Cysteine Side-Chain Protecting Group on Racemization

The following data was obtained during the synthesis of the model peptide H-Gly-Cys-Phe-NH₂ using a uronium activator in the presence of a base.

Cysteine Protecting Group% Racemization (Conventional SPPS)
Trityl (Trt)8.0%[12]
Diphenylmethyl (Dpm)1.2%[12]
4,4′-dimethoxydiphenylmethyl (Ddm)0.8%[12]
4-methoxybenzyloxymethyl (MBom)0.4%[12]

Experimental Protocols

Protocol 1: Minimized Racemization Coupling of Fmoc-Cys(Trt)-OH using DIC/HOBt

This protocol is designed to minimize racemization during the coupling of Fmoc-Cys(Trt)-OH, a commonly used but racemization-prone building block.

  • Resin Preparation:

    • Swell the amino-functionalized resin (e.g., Rink Amide) in Dichloromethane (DCM) for 30 minutes, followed by N,N-Dimethylformamide (DMF) for 30 minutes.

    • Perform Fmoc deprotection using 20% piperidine in DMF (1 x 5 min, 1 x 15 min).

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling Procedure:

    • In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add this solution to the washed, deprotected resin.

    • Add N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) to the resin suspension.

    • Allow the reaction to proceed for 2-4 hours at room temperature. Note: No base is used in this coupling step.

  • Monitoring and Washing:

    • Monitor the coupling progress using a ninhydrin (Kaiser) test.

    • Once the test is negative (indicating complete coupling), wash the resin with DMF (5x), DCM (3x), and Methanol (3x).

    • Dry the resin under vacuum before proceeding to the next cycle.

Mechanism of Racemization and Suppression

G cluster_0 Racemization Pathway cluster_1 Suppression Pathway Activated L-Cys Activated L-Cys Planar Intermediate Planar Intermediate Activated L-Cys->Planar Intermediate + Strong Base - H+ Planar Intermediate\n(Oxazolone or Enolate) Planar Intermediate (Oxazolone or Enolate) D-Cys D-Cys L-Cys L-Cys Planar Intermediate->D-Cys + H+ Planar Intermediate->L-Cys + H+ Activated L-Cys_suppress Activated L-Cys HOBt/HOAt Ester HOBt/HOAt Ester Activated L-Cys_suppress->HOBt/HOAt Ester + HOBt/HOAt - Weak/No Base Coupled Peptide Rapid Coupling to Peptide HOBt/HOAt Ester->Coupled Peptide Faster than Racemization

Caption: Racemization mechanism and its suppression by additives.

References

Technical Support Center: Mass Spectrometry of Peptides with (Boc-Cys-OH)2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals analyzing peptides synthesized with (Boc-Cys-OH)₂, leading to the formation of disulfide bonds.

Frequently Asked Questions (FAQs)

Q1: What is (Boc-Cys-OH)₂ and what is its primary use in peptide synthesis?

(Boc-Cys-OH)₂ is the disulfide-linked dimer of Boc-protected cysteine. It is used in solid-phase peptide synthesis (SPPS) to directly introduce a pre-formed disulfide bond into a peptide sequence. This approach is often used to create cyclic peptides or to link two separate peptide chains together. The Boc (tert-butoxycarbonyl) group is an acid-labile protecting group for the N-terminus.

Q2: What are the main challenges in the mass spectrometry analysis of peptides containing disulfide bonds?

The primary challenges in analyzing disulfide-containing peptides include their complex fragmentation patterns, the potential for in-source decay (cleavage of the disulfide bond in the ion source), and artifacts introduced during sample preparation, such as disulfide bond scrambling.[1][2][3] Tandem mass spectra of these peptides can be complex because of fragmentation from both the peptide backbones and the disulfide bonds themselves.[3]

Q3: Which mass spectrometry fragmentation techniques are most effective for analyzing disulfide-linked peptides?

While Collision-Induced Dissociation (CID) is a common fragmentation technique, it is often not ideal for disulfide-linked peptides as it primarily cleaves the peptide backbone and can produce complex, difficult-to-interpret spectra.[4][5] Electron-based fragmentation methods are generally preferred:

  • Electron Transfer Dissociation (ETD) and Electron Capture Dissociation (ECD) are highly effective as they preferentially cleave the disulfide S-S bond, simplifying the spectra and directly identifying the constituent peptides.[5][6][7]

  • Higher-Energy Collisional Dissociation (HCD) can also be used, sometimes in combination with ETD (EThcD), to provide comprehensive fragmentation of both the disulfide bond and the peptide backbones.[7][8]

Troubleshooting Guide

Issue 1: Unexpected or Unidentifiable Masses in the Spectrum
Q: My spectrum shows peaks corresponding to the reduced form of my peptide, but I did not add any reducing agent. What is the cause?

A: This phenomenon is likely due to in-source decay or prompt fragmentation.[1][9] It can occur during Matrix-Assisted Laser Desorption/Ionization (MALDI) analysis when high laser fluence is used.[1][9] The disulfide bond breaks upon ionization, resulting in pseudomolecular ions that have the same m/z as their chemically reduced counterparts.[1] This is not a result of chemical reduction by the matrix itself but rather an artifact of the ionization process.[1][9]

Q: The mass spectrum is crowded with unexpected peaks, particularly at M+22, M+38, and M+40. What are these signals?

A: These are common adduct ions formed during electrospray ionization (ESI). Trace amounts of salts in your sample, solvents, or from glassware can lead to the formation of these adducts.[10]

  • [M+Na]⁺: A sodium adduct, which adds approximately 22 Da to the mass of your protonated molecule ([M+H]⁺).

  • [M+K]⁺: A potassium adduct, which adds approximately 38 Da.

  • [M+H+Na]²⁺ / [M+2Na]²⁺: In multiply charged peptides, you may see adducts where protons are exchanged for sodium or potassium ions.[10]

To minimize these, use high-purity solvents and certified low-adduct containers, and consider using desalting columns for sample cleanup.[11]

Q: I am analyzing a peptide that still has its Boc protecting group, and I observe a significant neutral loss of 56 or 74 Da. What does this indicate?

A: This is a characteristic fragmentation pattern for the Boc (tert-butoxycarbonyl) protecting group.[12] During mass spectrometry analysis (especially with CID or HCD), the Boc group is labile and can be lost as:

  • Isobutylene (56 Da)

  • tert-Butanol (74 Da)

This predictable neutral loss can serve as a signature for the presence of a Boc-protected residue in your peptide.[12]

Issue 2: Difficulty Confirming Disulfide Linkages
Q: My CID spectrum of the disulfide-linked peptide is too complex to interpret. How can I get clearer data?

A: As mentioned in the FAQs, CID is often suboptimal for disulfide analysis.[5] You should use an alternative fragmentation method. Electron Transfer Dissociation (ETD) is highly recommended because it preferentially cleaves the disulfide bond, producing intense fragment ions corresponding to the individual, unlinked peptides.[4][6][7] This dramatically simplifies the spectrum. An MS³ approach, where you first use ETD to break the disulfide bond and then use CID or HCD to fragment the resulting individual peptides, can provide unambiguous sequence confirmation.[4][7]

Q: How can I quickly confirm that I have a disulfide-linked peptide without relying on complex MS/MS fragmentation?

A: A common and effective method is to compare the chromatographic profiles of a non-reduced and a reduced sample.[6][7]

  • Analyze your initial (non-reduced) sample using LC-MS. The disulfide-linked peptide will appear as a single peak.

  • Treat an aliquot of your sample with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[11][13]

  • Analyze the reduced sample. The original peak corresponding to the disulfide-linked peptide should disappear, and two new peaks corresponding to the individual reduced peptides should appear.[6] This provides strong evidence of a disulfide bond.

Issue 3: Sample Preparation Artifacts
Q: My data suggests the presence of non-native disulfide bonds (disulfide scrambling). How can I prevent this?

A: Disulfide scrambling is the rearrangement of disulfide bonds, creating artificial linkages. It is often caused by the presence of free thiol groups under neutral or alkaline pH conditions.[2] To prevent this:

  • Control pH: Perform sample preparation and enzymatic digestion at an acidic pH whenever possible, as this suppresses the thiol-disulfide exchange reaction.[2][14]

  • Alkylate Free Thiols: If your peptide has other free cysteine residues not involved in the intended disulfide bond, you must block them. Immediately after synthesis and purification, alkylate these free thiols with a reagent like N-ethylmaleimide (NEM) or iodoacetamide.[2][15]

  • Minimize Incubation Time and Temperature: Avoid prolonged incubations at high temperatures during sample handling.[2]

Q: My peptide map shows that some cysteine residues were not alkylated. What could be the cause?

A: Incomplete alkylation results in a mixed sample that complicates data analysis. Common causes include:

  • Insufficient Reducing Agent: If you are performing a reduced/alkylated control experiment, ensure that all disulfide bonds were fully reduced to free thiols before adding the alkylating agent. You may need to increase the concentration of DTT or TCEP.[2]

  • Inactive Alkylating Reagent: Alkylating reagents like iodoacetamide are sensitive to light and should be prepared fresh. Ensure your reagent is active.

  • Suboptimal Reaction Conditions: Alkylation reactions have optimal pH ranges (typically slightly alkaline for iodoacetamide). Ensure your buffer conditions are appropriate.

Experimental Protocols

Protocol 1: Non-Reduced Peptide Mapping to Confirm Disulfide Connectivity

This protocol is used to analyze the intact peptide to confirm the mass of the disulfide-linked species.

  • Sample Preparation: Dissolve the lyophilized peptide in an appropriate solvent (e.g., 0.1% formic acid in 50:50 water/acetonitrile) to a final concentration of approximately 1 pmol/µL.[12]

  • Alkylation of Free Thiols (if applicable): If the peptide contains free cysteines that are not part of the intended disulfide bond, they must be alkylated to prevent scrambling.[15]

    • Dissolve the peptide (~1 mg/mL) in a denaturing buffer (e.g., 6 M Guanidine-HCl, 100 mM Tris-HCl, pH 8.0).

    • Add N-ethylmaleimide (NEM) to a final concentration of 20 mM and incubate for 30 minutes at room temperature in the dark.[15]

    • Desalt the sample to remove denaturant and excess NEM.[15]

  • LC-MS/MS Analysis:

    • Inject the sample onto a C18 reversed-phase HPLC column.[16]

    • Elute the peptide using a gradient of increasing acetonitrile (containing 0.1% formic acid).[12]

    • Analyze the eluting peptides using an ESI mass spectrometer.

    • The observed mass of the peptide containing the intact disulfide bond should correspond to the sum of the masses of the two individual peptide chains minus the mass of two hydrogen atoms (2 Da).[15]

Protocol 2: Comparative Analysis of Reduced vs. Non-Reduced Peptides

This protocol confirms a disulfide bond by observing the mass shift after chemical reduction.

  • Non-Reduced Analysis: Perform LC-MS analysis on an aliquot of the sample as described in Protocol 1. Record the chromatogram and mass spectrum.

  • Reduction:

    • Take a separate aliquot of the sample.

    • Add a reducing agent such as 10 mM DTT or 5 mM TCEP.[11]

    • Incubate for 30 minutes at 37-50°C.[11][13]

  • Reduced Analysis: Perform LC-MS analysis on the reduced sample using the same method as the non-reduced sample.

  • Data Comparison: Compare the chromatograms and mass spectra. The peak from the non-reduced, disulfide-linked peptide should be absent in the reduced sample's chromatogram, replaced by peaks corresponding to the now-separate, reduced peptide chains.[6]

Data Presentation

Table 1: Common Adducts in ESI Mass Spectrometry
Adduct IonMass Shift (Da)Common SourceNotes
[M+Na]⁺ +22.989Sodium saltsVery common; can compete with protonation.[10]
[M+K]⁺ +38.964Potassium saltsCommon; often seen alongside sodium adducts.[10]
[M+NH₄]⁺ +18.034Ammonium saltsOften from ammonium bicarbonate or acetate buffers.
[M-H]⁻ -1.008(Negative Ion Mode)Deprotonation is the basis of negative ion mode ESI.[17]
[M+Cl]⁻ +34.969Chloride saltsCommon contaminant in negative ion mode.
[M+HCOO]⁻ +44.998Formic acidFrom mobile phase additive in negative ion mode.
Table 2: Comparison of Fragmentation Techniques for Disulfide-Linked Peptides
TechniquePrimary Cleavage SiteAdvantagesDisadvantages
CID (Collision-Induced Dissociation)Peptide backbone (b- and y-ions)Widely available.Does not typically cleave the disulfide bond; produces complex spectra for linked peptides.[4][6]
ETD (Electron Transfer Dissociation)Disulfide bond (S-S), Peptide backbone (c- and z-ions)Preferentially cleaves the disulfide bond, simplifying spectra and directly identifying constituent peptides.[6][7]Less effective for peptides with low charge states.
HCD (Higher-Energy Collisional Dissociation)Peptide backbone (b- and y-ions)Provides high-resolution fragment ions.Similar to CID, does not prioritize disulfide bond cleavage.
EThcD (ETD with HCD)Both disulfide bond and peptide backboneCombines the benefits of ETD and HCD for comprehensive fragmentation and confident identification.[8]Requires specialized instrumentation.

Visualizations

Diagrams of Experimental Workflows and Logic

Non_Reduced_Peptide_Mapping_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation A Lyophilized Peptide B Dissolve in 0.1% Formic Acid A->B C Optional: Alkylate Free Cysteines (NEM) B->C If free Cys present E Inject on C18 Column B->E No free Cys D Desalt Sample C->D D->E F LC Separation E->F G ESI-MS/MS Analysis F->G H Identify Precursor Ion G->H I Confirm Mass: (Mass1 + Mass2) - 2Da H->I J Analyze MS/MS Data (ETD Preferred) H->J Troubleshooting_Unexpected_Masses Start Unexpected Mass Observed in Spectrum Q1 Is the mass equal to the reduced peptide? Start->Q1 A1 Likely In-Source Decay (esp. in MALDI). Lower laser fluence. Q1->A1 Yes Q2 Is the mass M+22 or M+38? Q1->Q2 No A2 Na+ or K+ Adducts. Improve sample cleanup and use high-purity solvents. Q2->A2 Yes Q3 Is there a neutral loss of 56 or 74 Da? Q2->Q3 No A3 Characteristic loss from a Boc-protecting group. Q3->A3 Yes Other Investigate other possibilities: - Other modifications - Contaminants Q3->Other No Fragmentation_Method_Selection Start Goal: Analyze a Disulfide-Linked Peptide Q1 Is the primary goal to confirm which peptides are linked? Start->Q1 A1 Use ETD or ECD. This will cleave the S-S bond and show the two constituent peptides. Q1->A1 Yes Q2 Is full sequence coverage of both linked peptides required? Q1->Q2 No A2 Use an ETD-HCD (EThcD) method. This provides fragmentation of both the S-S bond and the backbones. Q2->A2 Yes, and instrument has EThcD A3 Alternatively, use an MS³ method: 1. Isolate precursor (MS¹) 2. ETD to break S-S bond (MS²) 3. HCD/CID on peptide fragments (MS³) Q2->A3 Yes, but no EThcD available A4 Use CID or HCD. Be aware that spectra will be complex and may be difficult to interpret. Q2->A4 No, just need general fragmentation data

References

Validation & Comparative

A Comparative Guide to Cysteine Protection in SPPS: (Boc-Cys-OH)₂ vs. Fmoc-Cys(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of Solid-Phase Peptide Synthesis (SPPS), the choice of protecting group strategy for cysteine residues is a critical determinant of synthesis success, influencing yield, purity, and the potential for side reactions. This guide provides a detailed, data-supported comparison between the use of Boc-protected cysteine, represented by the disulfide (Boc-Cys-OH)₂, and the widely adopted Fmoc-Cys(Trt)-OH for researchers, scientists, and professionals in drug development.

The core distinction lies in the Nα-protection strategy: the acid-labile tert-butyloxycarbonyl (Boc) group versus the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This fundamental difference dictates the entire synthesis workflow, including deprotection conditions, side-chain protection schemes, and ultimately, the prevalence of specific side reactions. While (Boc-Cys-OH)₂ is used for introducing pre-formed disulfide bridges, for the purpose of comparing chain elongation, this guide will consider the performance of monomeric, side-chain protected Boc-Cysteine derivatives (e.g., Boc-Cys(Acm)-OH, Boc-Cys(4-MeBzl)-OH) which are staples in Boc-SPPS.

Performance Comparison: A Data-Driven Overview

The selection between Boc and Fmoc strategies for cysteine incorporation often hinges on mitigating side reactions, particularly racemization and β-elimination.

Feature(Boc-Cys-OH)₂ Strategy (using Boc-Cys(X)-OH)Fmoc-Cys(Trt)-OH Strategy
Nα-Deprotection Strong acid (e.g., 50% TFA in DCM)Mild base (e.g., 20% piperidine in DMF)
Side-Chain Protection Typically acid-stable (e.g., Acm, 4-MeBzl)Acid-labile (e.g., Trt)
Final Cleavage Harsh strong acid (e.g., HF, TFMSA)[1]Moderate strong acid (e.g., TFA cocktail)[2]
Orthogonality Quasi-orthogonal (graduated acid lability)Fully orthogonal[]
Racemization Risk Generally lower during coupling due to acidic Nα-deprotection conditions which keep the α-proton protonated.Higher, especially with base-mediated coupling reagents.[][4]
β-Elimination Risk Minimal, as the repetitive steps are acidic.Significant, especially for C-terminal cysteine, due to the basic piperidine deprotection.[5]
Coupling Efficiency Generally high (>99%), though can be sequence-dependent.[6]Consistently high (>99%) with modern coupling reagents.[]

Quantitative Data Summary

The following tables summarize quantitative data on racemization, a critical performance indicator for cysteine derivatives in SPPS.

Table 1: Racemization of Fmoc-Cys(Trt)-OH with Various Coupling Reagents

Coupling ReagentBasePre-activation Time (min)SolventD-Cys Isomer (%)Reference
HBTUDIEA5DMF5-33 (unacceptable range)
BOP/HOBtDIEA5DMF8.0
DIPCDI/Oxyma Pure--DMF3.3[8]
HCTU (Microwave, 50°C)DIEA--10.9
HCTU (Microwave, 80°C)DIEA--26.6

Table 2: Comparison of Racemization with Different Cysteine Side-Chain Protecting Groups in Fmoc-SPPS

Cysteine DerivativeCoupling ConditionsD-Cys Isomer (%)Reference
Fmoc-Cys(Trt)-OHDIPCDI/Oxyma Pure3.3
Fmoc-Cys(Dpm)-OHDIPCDI/Oxyma Pure6.8
Fmoc-Cys(Thp)-OHDIPCDI/Oxyma Pure0.74

Note: While direct quantitative racemization data for Boc-Cys derivatives under various coupling conditions is less prevalent in comparative studies, the literature consistently indicates that the acidic environment of Boc-SPPS significantly suppresses this side reaction.

Signaling Pathways and Experimental Workflows

To visually represent the processes discussed, the following diagrams illustrate the core chemical philosophies and potential side reactions.

cluster_boc Boc-SPPS Strategy cluster_fmoc Fmoc-SPPS Strategy Boc_Start Boc-Cys(X)-Resin Boc_Deprotect Nα-Boc Deprotection (TFA/DCM) Boc_Start->Boc_Deprotect Boc_Neutralize Neutralization (DIEA/DCM) Boc_Deprotect->Boc_Neutralize Boc_Couple Coupling (Boc-AA-OH, Activator) Boc_Neutralize->Boc_Couple Boc_End Repeat Cycle Boc_Couple->Boc_End n cycles Boc_Cleave Final Cleavage (HF or TFMSA) Boc_End->Boc_Cleave Fmoc_Start Fmoc-Cys(Trt)-Resin Fmoc_Deprotect Nα-Fmoc Deprotection (Piperidine/DMF) Fmoc_Start->Fmoc_Deprotect Fmoc_Couple Coupling (Fmoc-AA-OH, Activator) Fmoc_Deprotect->Fmoc_Couple Fmoc_End Repeat Cycle Fmoc_Couple->Fmoc_End n cycles Fmoc_Cleave Final Cleavage (TFA Cocktail) Fmoc_End->Fmoc_Cleave

Comparative workflows for Boc- and Fmoc-SPPS strategies.

Cys_Resin C-terminal Cys-Resin (Fmoc-SPPS) Piperidine Piperidine (Fmoc Deprotection) Cys_Resin->Piperidine Alpha_Proton α-Proton Abstraction Piperidine->Alpha_Proton Beta_Elimination β-Elimination of -S-Trt Alpha_Proton->Beta_Elimination Racemization Racemization (D-Cys formation) Alpha_Proton->Racemization Dehydroalanine Dehydroalanine Intermediate Beta_Elimination->Dehydroalanine Piperidinylalanine 3-(1-piperidinyl)alanine Side Product Dehydroalanine->Piperidinylalanine Michael Addition Coupling_Activation Coupling Activation (e.g., HBTU/DIEA) Coupling_Activation->Alpha_Proton

Major side reaction pathways for cysteine in Fmoc-SPPS.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are representative protocols for the key steps in both Boc and Fmoc strategies for incorporating cysteine.

Protocol 1: Boc-SPPS Cycle for Boc-Cys(Acm)-OH Incorporation
  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.

  • Nα-Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes. Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).[9]

  • Neutralization: Treat the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM for 10 minutes. Wash the resin with DCM (5x).[6]

  • Coupling:

    • In a separate vessel, dissolve Boc-Cys(Acm)-OH (3 equivalents) and an activator like HOBt (3 equivalents) in DMF.

    • Add a coupling reagent such as diisopropylcarbodiimide (DIC) (3 equivalents) and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the neutralized resin and agitate for 1-2 hours.

    • Monitor coupling completion with the Kaiser test.[6]

  • Washing: Wash the resin with DMF (3x) and DCM (3x) before proceeding to the next cycle.

  • Final Cleavage and Deprotection: After synthesis completion, treat the dried peptide-resin with anhydrous hydrogen fluoride (HF) with appropriate scavengers (e.g., anisole) at 0°C for 1-2 hours to cleave the peptide from the resin and remove side-chain protecting groups.[4] Caution: HF is extremely hazardous and requires specialized equipment and handling procedures.

Protocol 2: Fmoc-SPPS Cycle for Fmoc-Cys(Trt)-OH Incorporation
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Nα-Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling (Minimized Racemization):

    • In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (3 equivalents) and an additive like Oxyma Pure (3 equivalents) in DMF.

    • Add the solution to the resin, followed by the addition of a carbodiimide-based coupling reagent like DIC (3 equivalents). Avoid pre-activation with a base.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor coupling completion with the Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) before proceeding to the next cycle.

  • Final Cleavage and Deprotection: After synthesis completion, wash the resin with DCM and dry under vacuum. Treat the peptide-resin with a cleavage cocktail, typically TFA/triisopropylsilane (TIS)/H₂O (95:2.5:2.5 v/v/v), for 2-3 hours at room temperature to cleave the peptide from the resin and remove the Trt and other acid-labile side-chain protecting groups.[8]

Conclusion and Recommendations

The choice between a Boc- or Fmoc-based strategy for incorporating cysteine is a trade-off between the risk of on-resin side reactions and the harshness of the final cleavage step.

  • The Boc-strategy , utilizing derivatives like Boc-Cys(Acm)-OH or Boc-Cys(4-MeBzl)-OH, is advantageous when minimizing racemization and β-elimination during chain elongation is the highest priority.[5] This makes it a strong candidate for the synthesis of long peptides or sequences known to be prone to these side reactions. However, the requirement for hazardous HF for final cleavage is a significant drawback, necessitating specialized equipment and safety protocols.

  • The Fmoc-strategy , with Fmoc-Cys(Trt)-OH, offers the convenience of a milder final cleavage with TFA and a fully orthogonal protection scheme, which is beneficial for synthesizing modified peptides.[] The primary challenge is the heightened risk of racemization and β-elimination.[4][5] To mitigate these risks, it is crucial to employ optimized coupling protocols, such as using carbodiimide-based reagents without base pre-activation, and for C-terminal cysteines, utilizing sterically hindered resins like 2-chlorotrityl chloride resin.

For routine peptide synthesis where the risks of racemization and β-elimination can be managed through careful protocol optimization, the Fmoc-strategy remains a popular and practical choice. For challenging sequences where the utmost stereochemical integrity is required, and the necessary safety infrastructure is in place, the Boc-strategy presents a robust alternative.

References

A Comparative Guide to Boc and Fmoc Solid-Phase Peptide Synthesis for Cysteine-Rich Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides, the presence of multiple cysteine residues introduces significant challenges. The strategic choice between the two cornerstone solid-phase peptide synthesis (SPPS) methodologies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), is critical for the successful synthesis of these complex biomolecules. This guide provides an objective comparison of the Boc and Fmoc strategies for cysteine-rich peptides, supported by experimental data and detailed protocols.

Introduction to the Challenge of Cysteine-Rich Peptides

Cysteine-rich peptides, such as conotoxins and insulin-like growth factors, are a class of bioactive molecules with diverse therapeutic potential.[1] Their unique three-dimensional structures, stabilized by a network of disulfide bonds, are crucial for their biological activity.[1] However, the synthesis of these peptides is complicated by the propensity of cysteine's thiol side chain to undergo oxidation and the difficulty of ensuring correct disulfide bond pairing.[2] Furthermore, sequences rich in hydrophobic residues, which are common in these peptides, can lead to aggregation during synthesis, resulting in incomplete reactions and low yields.[]

Fundamental Principles: Boc vs. Fmoc Chemistry

The primary distinction between the Boc and Fmoc strategies lies in the chemistry used for the temporary protection of the α-amino group of the amino acids and the subsequent deprotection steps.

Boc Strategy: This classic approach utilizes the acid-labile Boc group for α-amino protection.[4] Deprotection is achieved with a moderate acid, typically trifluoroacetic acid (TFA).[5] The side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage from the resin.[5] This is considered a "semi-orthogonal" strategy as both protecting groups are removed by acid, albeit of different strengths.[4]

Fmoc Strategy: Developed as a milder alternative, the Fmoc strategy employs the base-labile Fmoc group for α-amino protection.[4] This group is cleaved by a secondary amine, most commonly piperidine.[] The side-chain protecting groups are acid-labile (typically tert-butyl based) and are removed simultaneously with cleavage from the resin using TFA.[] This represents a truly orthogonal protection scheme, as the temporary and permanent protecting groups are removed by different chemical mechanisms.[4]

Qualitative Comparison for Cysteine-Rich Peptide Synthesis

FeatureBoc StrategyFmoc Strategy
Deprotection Conditions Repetitive treatment with moderate acid (TFA).[5]Repetitive treatment with base (piperidine).[]
Final Cleavage Strong acid (e.g., HF), requires specialized equipment.[5]Moderate acid (TFA).[]
Orthogonality Semi-orthogonal; both protecting groups are acid-labile.[4]Fully orthogonal; base-labile and acid-labile protecting groups.[4]
Aggregation Generally considered better for hydrophobic and aggregation-prone sequences. The protonation of the N-terminus after deprotection can disrupt interchain hydrogen bonding.[]Aggregation can be a significant issue, leading to lower yields and purity for difficult sequences.[7]
Side Reactions Risk of acid-catalyzed side reactions, especially with repeated TFA treatments.[8]Aspartimide formation can be a problem with aspartic acid-containing peptides. Racemization of C-terminal cysteine can occur.[9]
Cysteine Protection Typically uses benzyl-based protecting groups (e.g., Bzl).[]Commonly employs trityl (Trt) or other acid-labile groups. A wider variety of orthogonal protecting groups are available.[]
Automation Less amenable to full automation due to the use of TFA in each cycle.Highly suitable for automated synthesis, with UV monitoring of Fmoc deprotection possible.[9]
Safety Final cleavage with highly toxic and corrosive HF is a major safety concern.[9]TFA is also corrosive, but generally considered safer to handle than HF.

Quantitative Performance Data

Direct, side-by-side quantitative comparisons of the same cysteine-rich peptide synthesized by both methods are not abundant in the literature.[10] However, a representative comparison can be made from data on the synthesis of challenging peptides using each strategy.

Note: The following data is compiled from different studies and is intended to be illustrative of the potential outcomes for each strategy when applied to complex, cysteine-rich peptides. Actual yields and purities are highly dependent on the specific peptide sequence, reagents, and reaction conditions.

PeptideStrategyOverall YieldCrude PuritySource
ω-Conotoxin MVIIA (25 residues, 3 disulfide bonds)Fmoc-SPPS20-30%>95% (after purification)[1]
Cathelicidin-PY (disulfide-bridged)Flow-based Fmoc-SPPS28.6% (after purification)55.6%[11]
Thioester Peptides (for ligation)Modified Boc-SPPS (HF-free)Not specifiedNot specified[12]

Experimental Protocols

Boc Solid-Phase Peptide Synthesis Protocol for a Cysteine-Rich Peptide
  • Resin Selection and Swelling:

    • Choose a suitable resin, such as Merrifield resin, for Boc chemistry.

    • Swell the resin in dichloromethane (DCM) for 1-2 hours.[4]

  • First Amino Acid Coupling:

    • Couple the first Boc-protected amino acid to the resin using standard methods (e.g., cesium salt method).

  • Peptide Chain Elongation (per cycle):

    • Boc Deprotection:

      • Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).[4]

      • Treat again with 50% TFA in DCM for 20-30 minutes.[4]

      • Wash the resin with DCM and isopropanol.

    • Neutralization:

      • Neutralize the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM.

      • Wash the resin with DCM.

    • Amino Acid Coupling:

      • Dissolve the next Boc-protected amino acid (including Boc-Cys(Bzl)-OH) and a coupling agent (e.g., HBTU) in N,N-dimethylformamide (DMF).

      • Add DIEA to activate the amino acid.

      • Add the activated amino acid solution to the resin and react for 1-2 hours.

      • Monitor the reaction with a ninhydrin test.

      • Wash the resin with DMF and DCM.

  • Final Cleavage and Deprotection:

    • HF Cleavage:

      • Caution: This step must be performed by trained personnel in a specialized apparatus.

      • Treat the peptide-resin with anhydrous HF in the presence of scavengers (e.g., anisole, p-cresol) to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Work-up:

      • Precipitate the cleaved peptide in cold diethyl ether.

      • Wash the precipitate with cold ether to remove scavengers.

      • Dissolve the crude peptide in an appropriate aqueous buffer.

  • Disulfide Bond Formation:

    • Perform oxidative folding of the linear peptide in a suitable redox buffer (e.g., glutathione redox pair) at a low peptide concentration to favor intramolecular disulfide bond formation.

Fmoc Solid-Phase Peptide Synthesis Protocol for a Cysteine-Rich Peptide
  • Resin Selection and Swelling:

    • Choose a suitable resin for Fmoc chemistry that yields a C-terminal amide or acid upon cleavage (e.g., Rink Amide or Wang resin).

    • Swell the resin in DMF for 1-2 hours.

  • First Amino Acid Coupling:

    • Couple the first Fmoc-protected amino acid to the resin using standard coupling protocols.

  • Peptide Chain Elongation (per cycle):

    • Fmoc Deprotection:

      • Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes.[]

      • Wash the resin with DMF.

    • Amino Acid Coupling:

      • Dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Cys(Trt)-OH) and a coupling agent (e.g., HBTU, HATU) in DMF.

      • Add DIEA to activate the amino acid.

      • Add the activated amino acid solution to the resin and react for 1-2 hours.

      • Monitor the reaction with a ninhydrin test.

      • Wash the resin with DMF and DCM.

  • Final Cleavage and Deprotection:

    • TFA Cleavage:

      • Treat the peptide-resin with a cleavage cocktail, typically containing TFA and scavengers (e.g., water, triisopropylsilane (TIS), ethanedithiol (EDT)) for 2-4 hours.[] The choice of scavengers is critical to prevent side reactions with sensitive residues like cysteine and tryptophan.

    • Work-up:

      • Precipitate the cleaved peptide in cold diethyl ether.

      • Wash the precipitate with cold ether.

      • Dissolve the crude peptide in an aqueous buffer.

  • Disulfide Bond Formation:

    • For random oxidation, air oxidation in a basic aqueous buffer can be employed.

    • For regioselective disulfide bond formation, an orthogonal protection strategy for the cysteine side chains is necessary. This involves using different classes of protecting groups that can be removed selectively, allowing for stepwise disulfide bond formation.

Visualizing the Workflows and Strategies

Boc_SPPS_Workflow cluster_Resin Solid Support cluster_Cycle Elongation Cycle cluster_Final Final Steps Resin Resin Boc_Deprotection Boc Deprotection (50% TFA/DCM) Resin->Boc_Deprotection Start Neutralization Neutralization (10% DIEA/DCM) Boc_Deprotection->Neutralization Coupling Coupling (Boc-AA, HBTU/DIEA) Neutralization->Coupling Coupling->Boc_Deprotection Repeat for each AA Cleavage Cleavage & Deprotection (Anhydrous HF) Coupling->Cleavage Final Cycle Oxidation Disulfide Bond Formation Cleavage->Oxidation

Boc-SPPS Workflow for Cysteine-Rich Peptides

Fmoc_SPPS_Workflow cluster_Resin Solid Support cluster_Cycle Elongation Cycle cluster_Final Final Steps Resin Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Start Coupling Coupling (Fmoc-AA, HBTU/DIEA) Fmoc_Deprotection->Coupling Coupling->Fmoc_Deprotection Repeat for each AA Cleavage Cleavage & Deprotection (TFA Cocktail) Coupling->Cleavage Final Cycle Oxidation Disulfide Bond Formation Cleavage->Oxidation

Fmoc-SPPS Workflow for Cysteine-Rich Peptides

Orthogonal_Protection cluster_Boc Boc Strategy (Semi-Orthogonal) cluster_Fmoc Fmoc Strategy (Orthogonal) SPPS Solid-Phase Peptide Synthesis Boc_Alpha Nα-Boc (Acid Labile - Moderate) SPPS->Boc_Alpha Bzl_Side Side-Chain-Bzl (Acid Labile - Strong) SPPS->Bzl_Side Fmoc_Alpha Nα-Fmoc (Base Labile) SPPS->Fmoc_Alpha tBu_Side Side-Chain-tBu (Acid Labile) SPPS->tBu_Side

Orthogonal vs. Semi-Orthogonal Protection

Conclusion and Recommendations

The choice between Boc and Fmoc strategies for the synthesis of cysteine-rich peptides is nuanced and depends on the specific characteristics of the target peptide and the available resources.

The Fmoc strategy is now the method of choice for the routine synthesis of most peptides, including many cysteine-rich peptides.[13] Its milder reaction conditions, amenability to automation, and the wide availability of orthogonal cysteine protecting groups for regioselective disulfide bond formation are significant advantages.[][9] However, for particularly long or hydrophobic sequences prone to aggregation, the Fmoc strategy may result in lower yields and purity.[7]

The Boc strategy , while older and involving harsher cleavage conditions, remains a valuable tool for "difficult" sequences.[] Its ability to mitigate aggregation problems can lead to higher purity and yields for hydrophobic cysteine-rich peptides.[] The primary drawbacks are the safety concerns and specialized equipment associated with the use of anhydrous HF.

For researchers embarking on the synthesis of a novel cysteine-rich peptide, the Fmoc strategy is generally the recommended starting point due to its versatility and milder conditions. If aggregation proves to be an insurmountable issue, the Boc strategy provides a robust, albeit more demanding, alternative. The use of microwave-assisted synthesis can also be explored to improve yields and reduce reaction times in both strategies.

References

(Boc-Cys-OH)₂: A Superior Choice for Thiol Protection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of peptide synthesis, the selection of an appropriate protecting group for the thiol functionality of cysteine is a critical decision that significantly impacts the yield, purity, and successful synthesis of the target peptide. While a variety of protected cysteine derivatives are available, N,N'-di-Boc-L-cystine, commonly referred to as (Boc-Cys-OH)₂, has emerged as a superior alternative for researchers, scientists, and drug development professionals. This guide provides an objective comparison of (Boc-Cys-OH)₂ with other commonly used protected cysteines, supported by a review of established chemical principles and experimental observations.

Unveiling the Advantages of (Boc-Cys-OH)₂

(Boc-Cys-OH)₂ is a disulfide dimer of N-Boc-protected cysteine. This unique structure, where the disulfide bond itself acts as the protecting group, offers several distinct advantages in the context of tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS).

Enhanced Stability and Reduced Side Reactions: The disulfide bond in (Boc-Cys-OH)₂ is stable under the repetitive acidic conditions used for the removal of the N-terminal Boc group during SPPS.[1][2] This stability minimizes premature deprotection of the cysteine thiol, thereby preventing a cascade of undesirable side reactions. In contrast, other protecting groups can be partially labile, leading to side-product formation. For instance, the use of more acid-labile groups can result in alkylation of the freed thiol by carbocations generated during Boc deprotection.[1]

Simplified Deprotection: The disulfide bond of (Boc-Cys-OH)₂ is readily cleaved under mild reducing conditions, typically using reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to yield the free cysteine thiol. This deprotection step is orthogonal to the final cleavage of the peptide from the resin, which is typically performed with strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[3] This orthogonality allows for the selective deprotection of the cysteine residues while the peptide is still on the resin, enabling strategies such as on-resin cyclization.

Facilitation of Disulfide Bond Formation: For the synthesis of peptides containing disulfide bridges, the use of (Boc-Cys-OH)₂ can be particularly advantageous. The direct incorporation of the disulfide-linked dimer can simplify the subsequent oxidation step required to form the intramolecular or intermolecular disulfide bond in the final peptide.

Comparative Analysis of Cysteine Protecting Groups in Boc-SPPS

The choice of a cysteine protecting group in Boc-SPPS is a trade-off between stability during synthesis and the conditions required for its removal. The following table provides a comparative overview of (Boc-Cys-OH)₂ and other commonly used S-protecting groups.

Protecting GroupStructureStability to TFADeprotection ConditionsKey AdvantagesKey Disadvantages
Disulfide (Boc-Cys-OH)₂StableMild reduction (e.g., DTT, TCEP)Orthogonal to final cleavage; simplifies disulfide bond formation; reduces side reactions.Requires a separate deprotection step if a free thiol is desired.
Benzyl (Bzl) Boc-Cys(Bzl)-OHStableStrong acids (e.g., HF, TFMSA)[4][5]High stability; cost-effective.[5]Requires harsh and hazardous deprotection conditions; not orthogonal.[4][5]
4-Methoxybenzyl (Mob) Boc-Cys(Mob)-OHPartially LabileStrong acids (e.g., HF, TFMSA)[4]More acid-labile than Bzl.[4]Partial lability can lead to premature deprotection and side reactions.[4]
Acetamidomethyl (Acm) Boc-Cys(Acm)-OHStableIodine, Hg(OAc)₂, AgOTf[4][6]Orthogonal to Boc/Bzl strategy; useful for regioselective disulfide bond formation.[4]Requires specific, potentially toxic deprotection reagents.[4]
tert-Butyl (tBu) Boc-Cys(tBu)-OHStablePhS(O)Ph/CH₃SiCl₃ in TFA[4]Very stable; orthogonal.[4]Requires specific and harsh deprotection conditions.[3]
tert-Butylthio (StBu) Boc-Cys(StBu)-OHStableReducing agents (e.g., thiols, phosphines)[4][7]Orthogonal; useful for on-resin cyclization.[4]Deprotection can sometimes be difficult.[4]

Experimental Protocols

General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for manual Boc-SPPS.

  • Resin Preparation: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM).[2]

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin.

  • Deprotection: Remove the N-terminal Boc group by treating the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM.[2] When cysteine, methionine, or tryptophan are present, a scavenger such as 0.5% dithioethane (DTE) is recommended.[1][2]

  • Neutralization: Neutralize the resulting TFA salt with a solution of a tertiary amine, such as 10% diisopropylethylamine (DIEA) in DMF.

  • Coupling: Couple the next Boc-protected amino acid using a suitable activating agent (e.g., HBTU/HOBt) in DMF.

  • Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: After the final amino acid is coupled and the N-terminal Boc group is removed, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid like HF or TFMSA.[8]

Deprotection of (Boc-Cys-OH)₂ to Yield Free Thiol

This protocol is for the on-resin reduction of the disulfide bond.

  • Resin Washing: After the final coupling step, wash the peptide-resin thoroughly with DMF and then with DCM.

  • Reduction: Treat the resin with a solution of a reducing agent, such as 0.1 M DTT in DMF, with the addition of a base like DIEA to adjust the pH to ~8.

  • Reaction Time: Allow the reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin extensively with DMF and DCM to remove the reducing agent and byproducts.

  • Cleavage: Proceed with the final cleavage of the peptide from the resin as described in the general SPPS protocol.

Visualizing the Workflow

The following diagrams illustrate key workflows in peptide synthesis where the choice of cysteine protection is critical.

SPPS_Workflow Resin Resin Support Coupling Amino Acid Coupling (Boc-AA-OH) Resin->Coupling Deprotection N-Boc Deprotection (TFA/DCM) Coupling->Deprotection Repeat n times Neutralization Neutralization (DIEA/DMF) Deprotection->Neutralization Final_Cleavage Final Cleavage & Side-Chain Deprotection (HF or TFMSA) Deprotection->Final_Cleavage After final cycle Neutralization->Coupling Purification Purification (RP-HPLC) Final_Cleavage->Purification Peptide Pure Peptide Purification->Peptide

General workflow for Boc Solid-Phase Peptide Synthesis (SPPS).

Cysteine_Deprotection_Comparison cluster_BocCysOH2 (Boc-Cys-OH)₂ Strategy cluster_BocCysBzl Boc-Cys(Bzl)-OH Strategy A1 Peptide on Resin with (Boc-Cys)₂ A2 On-Resin Reduction (DTT) A1->A2 A3 Peptide on Resin with Free -SH A2->A3 A4 Final Cleavage (HF or TFMSA) A3->A4 A5 Peptide with Free Cysteine A4->A5 B1 Peptide on Resin with Boc-Cys(Bzl) B2 Final Cleavage & Deprotection (HF or TFMSA) B1->B2 B3 Peptide with Free Cysteine B2->B3

Comparison of deprotection strategies for (Boc-Cys-OH)₂ and Boc-Cys(Bzl)-OH.

OnResin_Cyclization Start Linear Peptide on Resin with two (Boc-Cys)₂ Reduction On-Resin Reduction (e.g., DTT) Start->Reduction Oxidation On-Resin Oxidation (e.g., Air, I₂) Reduction->Oxidation Cyclic_Peptide_Resin Cyclic Peptide on Resin Oxidation->Cyclic_Peptide_Resin Cleavage Final Cleavage Cyclic_Peptide_Resin->Cleavage Purified_Cyclic_Peptide Purified Cyclic Peptide Cleavage->Purified_Cyclic_Peptide

Workflow for on-resin disulfide bond formation using (Boc-Cys-OH)₂.

Conclusion

The selection of a cysteine protecting group is a pivotal decision in the successful synthesis of complex peptides. While various options exist for Boc-SPPS, (Boc-Cys-OH)₂ offers a compelling set of advantages. Its inherent stability minimizes side reactions, and the orthogonality of its deprotection allows for greater flexibility in synthetic design, particularly for the synthesis of cyclic peptides. For researchers aiming for high purity and efficiency in their peptide synthesis endeavors, (Boc-Cys-OH)₂ represents a strategically sound and often superior choice.

References

A Comparative Guide to Analytical Methods for Confirming Disulfide Bond Connectivity

Author: BenchChem Technical Support Team. Date: December 2025

The correct formation of disulfide bonds is a critical quality attribute (CQA) for biotherapeutic proteins, as these linkages are essential for the proper folding, stability, and biological function of molecules like monoclonal antibodies.[1][2] Verifying the precise connectivity of cysteine residues is a crucial step in drug development and manufacturing to ensure product safety and efficacy.[1][2] This guide provides an objective comparison of the primary analytical methods used for disulfide bond mapping, supported by experimental considerations and data.

Comparison of Key Analytical Methods

Several analytical techniques are available for disulfide bond analysis, each with distinct principles, capabilities, and limitations. Mass spectrometry (MS)-based methods have become the primary tool for this purpose due to their high sensitivity and accuracy.[1][3] However, classical biochemical and biophysical methods such as Edman degradation, X-ray crystallography, and Nuclear Magnetic Resonance (NMR) spectroscopy also provide valuable, often orthogonal, information.[1][4]

Table 1: Quantitative and Qualitative Comparison of Disulfide Bond Analysis Methods

FeatureMass Spectrometry (MS)Edman DegradationX-ray CrystallographyNMR Spectroscopy
Principle Analysis of mass-to-charge ratio of intact proteins, subunits, or peptide fragments to identify disulfide-linked peptides.[3][5]Sequential N-terminal amino acid degradation and identification to infer disulfide linkages.[6][7]X-ray diffraction of protein crystals to determine the three-dimensional atomic structure, directly visualizing disulfide bonds.[4][8]Analysis of magnetic properties of atomic nuclei in solution to determine 3D structure and identify proximal cysteine residues.[3][9]
Primary Output Direct identification of disulfide-linked peptide fragments and their connectivity.[7]N-terminal sequence information; disulfide linkage is inferred indirectly.[7]High-resolution 3D structure showing precise atomic coordinates of disulfide bonds.[4]High-resolution 3D structure in solution; disulfide bonds are confirmed via proximity and spectral signatures.[3][9]
Sensitivity Low picomole to femtomole.[7]1-10 picomoles.[7]Requires high sample concentration for crystallization.Milligram quantities of highly pure sample are typically needed.[1]
Sample Amount Sub-nanomole (<0.5 nmol) to micrograms.[5][7]10-50 picomoles.[7]Significant amounts of highly pure sample required for crystallization trials.[1]Requires significant amounts of highly pure sample.[1]
Throughput High; suitable for routine analysis.[10]Low; a slow, sequential process (30-60 minutes per residue).[7]Very low; crystallization and data analysis are time and labor-intensive.[1]Low; data acquisition and analysis are complex and time-consuming.[1]
Key Advantage High sensitivity, speed, and direct mapping of connectivity.[3] Provides robust data for complex proteins like mAbs.[3]Provides orthogonal sequence data, which can be valuable for regulatory filings.[7]Provides definitive, atomic-resolution structural data of the entire protein.[4]Provides structural information in solution, which is closer to the native state.[9][11]
Limitations Potential for disulfide scrambling during sample preparation.[2] Data analysis can be complex for proteins with numerous cysteines.[10]N-terminal blockage prevents sequencing.[7] Disulfide analysis is indirect and can be complex to interpret.[6][7]The protein must be crystallizable. The crystal structure may not fully represent the native solution state.Limited to small or medium-sized proteins.[3] Technically demanding.[3]

Mass Spectrometry (MS) Based Workflows

Mass spectrometry is the most widely used technique for disulfide bond characterization.[1][12] The general approach involves enzymatic digestion of the protein under non-reducing conditions to preserve the native disulfide linkages.[5] The resulting mixture of peptides, including covalently linked disulfide-bonded peptides, is then analyzed by liquid chromatography-mass spectrometry (LC-MS).[1][13]

Several MS-based strategies exist:

  • Bottom-Up MS: This is the most common approach.[1][3] The protein is digested into small peptides, and the resulting disulfide-linked peptides are identified. A common method involves comparing the peptide maps of reduced and non-reduced samples; peptides present in the non-reduced map but absent in the reduced map are candidates for disulfide-linked peptides.[1] Advanced fragmentation techniques like Electron Transfer Dissociation (ETD) are particularly useful as they can cleave the peptide backbone while preserving the fragile disulfide bond.[3][14]

  • Middle-Down MS: This strategy provides a compromise between top-down and bottom-up methods.[3] Limited proteolysis generates larger peptide fragments, which reduces sample complexity while retaining more structural information, minimizing the risk of disulfide scrambling that can occur with extensive digestion.[2][3]

  • Top-Down MS: This technique involves the direct analysis of the intact protein without prior digestion.[3] This preserves all post-translational modifications, including disulfide bonds, in their native context.[3][15] While powerful for observing the complete disulfide bonding pattern, it requires high-resolution mass spectrometers and can be challenging for large, complex proteins.[3][16]

The following diagram illustrates a typical bottom-up workflow for disulfide bond analysis.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Protein Intact Protein Alkylation Optional: Alkylate Free Thiols (e.g., IAM) Protein->Alkylation Digestion Non-Reducing Enzymatic Digestion (e.g., Trypsin, Lys-C) Alkylation->Digestion LC LC Separation (Reversed-Phase) Digestion->LC MS Mass Spectrometry (MS1) (Detect Peptide Masses) LC->MS MSMS Tandem MS (MS/MS) (Fragment Peptides) MS->MSMS Database Database Searching (Specialized Software) MSMS->Database Mapping Disulfide Bond Mapping Database->Mapping Result Confirmed Connectivity Mapping->Result

Caption: General workflow for bottom-up mass spectrometry-based disulfide bond analysis.

Detailed Experimental Protocols

Protocol 1: Bottom-Up MS using Non-Reduced Peptide Mapping

This protocol is the most widely used method for routine disulfide bond analysis of therapeutic proteins like monoclonal antibodies.[1][10]

1. Sample Preparation (Non-Reducing)

  • Objective: To denature the protein and alkylate any free sulfhydryl groups to prevent artificial disulfide bond formation (scrambling).
  • Procedure:
  • Reconstitute ~100 µg of the protein in a denaturation buffer (e.g., 6 M Guanidine-HCl, 100 mM Tris-HCl, pH 7.5).[5]
  • To block free thiols, add a 10-fold molar excess of an alkylating agent like iodoacetamide (IAM) and incubate in the dark at room temperature for 30 minutes.[2]
  • Buffer exchange the sample into a digestion-compatible buffer (e.g., 50 mM Tris-HCl, pH 7.5) using a desalting column to remove the denaturant and excess alkylating agent.

2. Enzymatic Digestion

  • Objective: To cleave the protein into smaller peptides while keeping the disulfide bonds intact.
  • Procedure:
  • Add a protease, such as Trypsin or Lys-C, at an enzyme-to-substrate ratio of 1:20 (w/w).[5][17]
  • Incubate the mixture at 37°C for 4-18 hours.
  • Stop the digestion by adding an acid, such as 1% formic acid, to lower the pH to <3.0.

3. LC-MS/MS Analysis

  • Objective: To separate the peptides and acquire mass spectra for identification.
  • Procedure:
  • Inject the digested sample onto a reversed-phase HPLC column (e.g., C18).[18]
  • Elute the peptides using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).[2]
  • Couple the HPLC eluent directly to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[3]
  • Set the mass spectrometer to acquire data in a data-dependent acquisition (DDA) mode. The instrument will perform a full MS1 scan to detect precursor ions, followed by MS/MS scans on the most abundant ions using a combination of fragmentation methods (e.g., CID and ETD).[1][3]

4. Data Analysis

  • Objective: To identify the peptide fragments and determine which cysteines are linked.
  • Procedure:
  • Process the raw MS/MS data using specialized bioinformatics software (e.g., pLink-SS, BiopharmaLynx).[10][19]
  • The software searches the data against the known protein sequence to identify peptides and specifically searches for pairs of peptides whose combined mass corresponds to a disulfide-linked species (mass of peptide A + mass of peptide B - 2 Da).[1]
  • The fragmentation spectra (MS/MS) are used to confirm the sequence of each peptide in the linked pair, thus confirming the disulfide bond.[5]

Protocol 2: Edman Degradation for Disulfide Bond Analysis

This classical method provides N-terminal sequence information and can be used to infer disulfide connectivity, often by analyzing isolated peptide fragments.[6][7]

1. Protein Fragmentation (Non-Reducing)

  • Objective: To generate smaller, disulfide-containing peptide fragments that are amenable to sequencing.
  • Procedure:
  • Digest the highly purified (>90%) protein under non-reducing conditions using a specific protease (e.g., Trypsin, Chymotrypsin).[7]
  • Separate the resulting peptide mixture using reversed-phase HPLC.

2. Isolation of Disulfide-Linked Peptides

  • Objective: To purify individual disulfide-linked peptides for sequencing.
  • Procedure:
  • Collect the peptide fractions from the HPLC separation.
  • Analyze a small aliquot of each fraction by MS to identify fractions containing masses consistent with disulfide-linked peptides.
  • Pool and further purify the desired fractions if necessary.

3. Automated Edman Sequencing

  • Objective: To determine the N-terminal sequence of the isolated peptide.
  • Procedure:
  • Load the purified peptide onto the sequencer.
  • The instrument performs sequential cycles of derivatization (with phenyl isothiocyanate), cleavage, and conversion to release N-terminal amino acids one at a time as phenylthiohydantoin (PTH) derivatives.[6]
  • Each PTH-amino acid is identified by HPLC.

4. Data Interpretation

  • Objective: To infer the disulfide linkage from the sequencing data.
  • Procedure:
  • If a single peptide fragment contains an intra-chain disulfide bond, a blank cycle (no PTH-amino acid detected) will appear at the positions of both cysteine residues.
  • If two different peptide chains are linked by an inter-chain disulfide bond, the sequencer will yield two different PTH-amino acids at each cycle until the first cysteine is reached. At the cycle corresponding to the disulfide bond, a unique di-PTH-cystine derivative may be detected, or a significant drop in yield for both sequences may occur, indicating the linkage point.[20][21] The connectivity is confirmed by sequencing the individual chains after reduction and alkylation.

References

A Comparative Analysis of On-Resin vs. Solution-Phase Disulfide Bond Formation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable formation of disulfide bonds is a critical step in the synthesis of peptides and proteins. This guide provides an objective comparison of the two primary strategies for disulfide bond formation: on-resin and solution-phase methods. We will delve into the performance of each, supported by experimental data, detailed protocols, and visual workflows to aid in selecting the optimal approach for your specific research needs.

The choice between on-resin and solution-phase disulfide bond formation hinges on a variety of factors including the peptide sequence, the desired purity, scalability, and the overall efficiency of the workflow. While on-resin methods offer the advantage of simplified purification and reduced intermolecular side reactions, solution-phase techniques can sometimes provide higher purity for challenging sequences.

Quantitative Performance Comparison

The following table summarizes key quantitative data for on-resin and solution-phase disulfide bond formation methods. It is important to note that direct head-to-head comparisons for the same peptide under optimized conditions for both methods are not always available in the literature. The data presented here is a consolidation of representative examples to highlight the typical performance of each technique.

ParameterOn-Resin Disulfide Bond FormationSolution-Phase Disulfide Bond FormationKey Considerations
Typical Yield 50-80% (can be higher for optimized systems)30-70% (highly sequence dependent)On-resin yields are often higher due to the pseudo-dilution effect which minimizes intermolecular oligomerization.[1][2]
Purity Generally high, but can be affected by on-resin side reactions.Can achieve very high purity after purification, but crude product may contain more oligomers.[3]Solution-phase methods may require more extensive purification to remove dimers and other oligomers.[1]
Reaction Time Rapid (minutes to a few hours).[3][4][5]Slower (hours to days).[6]On-resin reactions benefit from higher effective concentrations, leading to faster kinetics.
Scalability Readily scalable for manufacturing purposes.[5]Can be challenging to scale up due to the need for high dilution to prevent aggregation and oligomerization.[5]Large volumes of solvents are often required for solution-phase reactions at scale.
Side Reactions Potential for resin-bound side reactions; oxidation of sensitive residues.Intermolecular disulfide formation leading to dimers and oligomers is a major side reaction.Careful selection of oxidizing agents and protecting groups is crucial for both methods to minimize side reactions.
Purification Simplified purification as excess reagents are washed away from the resin-bound peptide.[1]Requires purification of the crude peptide from a solution containing reagents and byproducts.On-resin methods significantly reduce the purification burden.[1]

Experimental Protocols

Below are detailed methodologies for key experiments in both on-resin and solution-phase disulfide bond formation.

On-Resin Disulfide Bond Formation Protocol (Iodine Oxidation)

This protocol describes a common method for on-resin disulfide bond formation using iodine as the oxidizing agent.

Materials:

  • Peptidyl-resin with cysteine residues protected with an acid-labile group (e.g., Trityl).

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Iodine (I₂)

  • Methanol (MeOH)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Swell the peptidyl-resin in DMF for 30 minutes.

  • Wash the resin thoroughly with DMF (3x) and then DCM (3x).

  • Prepare a 0.1 M solution of iodine in DMF.

  • Add the iodine solution to the resin (typically 5-10 equivalents per cysteine pair).

  • Agitate the resin mixture at room temperature for 1-2 hours. Monitor the reaction progress using a qualitative test (e.g., Ellman's test) to check for free thiols.

  • Once the reaction is complete, wash the resin extensively with DMF and DCM to remove excess iodine and byproducts.[7]

  • Dry the resin under vacuum.

  • Cleave the cyclized peptide from the resin using a standard cleavage cocktail for 2-3 hours.

  • Precipitate the peptide in cold diethyl ether, centrifuge, wash the pellet with cold ether, and dry.

  • Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

On-Resin Disulfide Bond Formation Protocol (N-Chlorosuccinimide Oxidation)

N-Chlorosuccinimide (NCS) is an efficient reagent for rapid on-resin disulfide bond formation.[4][8]

Materials:

  • Peptidyl-resin with deprotected cysteine residues.

  • N,N-Dimethylformamide (DMF)

  • N-Chlorosuccinimide (NCS)

  • Dichloromethane (DCM)

  • Cleavage cocktail

Procedure:

  • After the final deprotection step of the linear peptide synthesis, wash the resin thoroughly with DMF.

  • Prepare a fresh solution of NCS (2 equivalents relative to the resin loading) in DMF.

  • Add the NCS solution to the resin and agitate for 15-30 minutes at room temperature.[3][8]

  • Monitor the reaction for the disappearance of free thiols.

  • Wash the resin thoroughly with DMF and DCM.[8]

  • Cleave the cyclized peptide from the resin using a standard cleavage cocktail.

  • Purify the crude peptide by RP-HPLC.

Solution-Phase Disulfide Bond Formation Protocol (Air Oxidation)

This protocol outlines a common method for forming disulfide bonds in solution using air as the oxidant.

Materials:

  • Lyophilized linear peptide with free cysteine thiols.

  • Ammonium bicarbonate buffer (0.1 M, pH 8.0-8.5) or another suitable buffer.

  • Acetic acid or Trifluoroacetic acid (TFA) for quenching.

Procedure:

  • Dissolve the lyophilized linear peptide in the buffer to a final concentration of 0.1-1.0 mg/mL. High dilution is critical to favor intramolecular cyclization over intermolecular oligomerization.[6]

  • Adjust the pH of the solution to 8.0-8.5 with a dilute base if necessary.

  • Stir the solution vigorously in a vessel open to the atmosphere to facilitate oxidation.

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., every few hours) and analyzing them by RP-HPLC and mass spectrometry. The reaction can take several hours to days to complete.[6]

  • Once the reaction is complete, quench the reaction by acidifying the solution to pH 3-4 with acetic acid or TFA.

  • Lyophilize the crude cyclized peptide.

  • Purify the peptide by RP-HPLC to remove any unreacted linear peptide, dimers, and other oligomers.

Visualizing the Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflows for on-resin and solution-phase disulfide bond formation.

On_Resin_Workflow start Start: Linear Peptide on Resin deprotection Selective Deprotection of Cys Protecting Groups start->deprotection oxidation On-Resin Oxidation (e.g., Iodine, NCS) deprotection->oxidation wash Wash Resin oxidation->wash cleavage Cleavage from Resin wash->cleavage purification RP-HPLC Purification cleavage->purification end End: Purified Cyclic Peptide purification->end

Caption: On-Resin Disulfide Bond Formation Workflow.

Solution_Phase_Workflow start Start: Linear Peptide on Resin cleavage Cleavage & Global Deprotection start->cleavage crude_peptide Crude Linear Peptide cleavage->crude_peptide dissolution Dissolution in Buffer (High Dilution) crude_peptide->dissolution oxidation Solution-Phase Oxidation (e.g., Air, DMSO) dissolution->oxidation quench Quench Reaction oxidation->quench purification RP-HPLC Purification quench->purification end End: Purified Cyclic Peptide purification->end

Caption: Solution-Phase Disulfide Bond Formation Workflow.

Conclusion

Both on-resin and solution-phase methods are valuable tools for the synthesis of disulfide-containing peptides. The choice of method should be guided by the specific requirements of the target peptide and the overall synthetic strategy.

On-resin disulfide bond formation is generally the preferred method for its speed, efficiency, and simplified purification workflow, making it particularly well-suited for high-throughput synthesis and large-scale production.[1][3][5] The pseudo-dilution effect inherent to the solid support effectively minimizes the formation of intermolecular byproducts.

Solution-phase disulfide bond formation , while more time-consuming and prone to oligomerization, can be advantageous for peptides that are difficult to cyclize on-resin or when the highest possible purity is the primary objective.[3] Careful optimization of reaction conditions, particularly peptide concentration, is critical for success with this method.

Ultimately, a thorough understanding of the advantages and limitations of each approach, as detailed in this guide, will empower researchers to make informed decisions and achieve their synthetic goals with greater success.

References

A Comparative Guide to Alternative Reagents for Disulfide Bond Formation in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and precise formation of disulfide bonds is a critical step in the synthesis of peptides with therapeutic and research applications. This guide provides an objective comparison of common alternative reagents used for introducing these crucial structural linkages, supported by experimental data and detailed protocols.

The choice of reagent for disulfide bond formation significantly impacts reaction efficiency, peptide purity, and the potential for side reactions. This guide focuses on a comparative analysis of four widely used reagents: Dimethyl Sulfoxide (DMSO), Iodine (I₂), Potassium Ferricyanide (K₃[Fe(CN)₆]), and N-Chlorosuccinimide (NCS). We will delve into their performance, optimal reaction conditions, and provide insights into their mechanisms of action.

Performance Comparison of Disulfide Bond Formation Reagents

The selection of an appropriate reagent is often dictated by the peptide sequence, the desired reaction conditions (solution-phase vs. on-resin), and the presence of sensitive amino acid residues. The following tables summarize the quantitative performance of the selected reagents in the synthesis of two model peptides, Oxytocin and a-Conotoxin SI, which are known for their disulfide-dependent structures.

Table 1: Comparison of Reagents for the Synthesis of Oxytocin

ReagentMethodReaction TimeCrude Purity (%)Overall Yield (%)Key Considerations
N-Chlorosuccinimide (NCS) On-resin15 minutes≥87[1]High (not specified)Rapid and clean reaction. Compatible with many protecting groups.[1][2]
Dimethyl Sulfoxide (DMSO) Solution-phase0.5 - 4 hours[3]Variable32 - 46[4]Mild conditions, but can be slow. Suitable for hydrophobic peptides.[3]
Iodine (I₂) Solution-phaseVariableVariableModerateCan cause side reactions with sensitive residues like Tyr, Trp, and Met.
Potassium Ferricyanide (K₃[Fe(CN)₆]) Solution-phaseVariableVariableModerateA common and cost-effective reagent, but can lead to oligomerization.

Table 2: Comparison of Reagents for the Synthesis of α-Conotoxin SI

ReagentMethodReaction TimeCrude Purity (%)Overall Yield (%)Key Considerations
N-Chlorosuccinimide (NCS) On-resin (regioselective)15 minutes per bond70[5]High (not specified)Effective for peptides with multiple disulfide bonds using orthogonal protection.[5]
Glutathione (oxidized/reduced) Solution-phaseOvernightVariable1 - 10[6]Mimics physiological conditions, but can result in low yields.[6]
Iodine (I₂) Solution-phaseVariableVariable20 - 30 (for various conotoxins)[7]Commonly used for regioselective synthesis with protecting groups.[7]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful peptide synthesis. Below are representative protocols for on-resin and solution-phase disulfide bond formation using NCS and Potassium Ferricyanide, respectively.

Protocol 1: On-Resin Disulfide Bond Formation using N-Chlorosuccinimide (NCS)

This protocol is adapted for the synthesis of Oxytocin on a Rink Amide resin.

Materials:

  • Peptidyl-resin with deprotected cysteine thiol groups

  • N-Chlorosuccinimide (NCS)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)

Procedure:

  • Following solid-phase peptide synthesis and selective deprotection of cysteine protecting groups, thoroughly wash the peptidyl-resin with DMF (3 x 1 min) and then with DCM (3 x 1 min).

  • Prepare a fresh solution of NCS (2 equivalents relative to the resin loading) in DMF.

  • Add the NCS solution to the resin and shake for 15 minutes at room temperature.

  • Wash the resin thoroughly with DMF (3 x 1 min) to remove excess NCS and byproducts.

  • Wash the resin with DCM (3 x 1 min) and dry under vacuum.

  • Cleave the cyclized peptide from the resin using the cleavage cocktail for 1-2 hours.

  • Precipitate the peptide in cold diethyl ether, centrifuge to collect the peptide, and lyophilize.

  • Analyze the crude product by HPLC and mass spectrometry to confirm cyclization and purity.

Protocol 2: Solution-Phase Disulfide Bond Formation using Potassium Ferricyanide (K₃[Fe(CN)₆])

This is a general protocol for the cyclization of a linear peptide in solution.

Materials:

  • Lyophilized linear peptide with free cysteine thiols

  • 0.1 M Ammonium acetate buffer (pH 8.0)

  • Potassium Ferricyanide (K₃[Fe(CN)₆]) solution (e.g., 0.01 M in water)

  • Acetic acid

  • Solid-phase extraction (SPE) cartridge for desalting

Procedure:

  • Dissolve the linear peptide in the ammonium acetate buffer to a final concentration of 0.1-1 mg/mL. A low concentration is crucial to favor intramolecular cyclization over intermolecular dimerization.

  • While stirring, slowly add the Potassium Ferricyanide solution dropwise to the peptide solution until a faint yellow color persists.

  • Monitor the reaction progress by HPLC. The reaction is typically complete within 1-4 hours.

  • Once the reaction is complete, quench any excess oxidant by adding a small amount of a reducing agent like β-mercaptoethanol, if necessary (monitor by HPLC).

  • Acidify the reaction mixture to pH 3-4 with acetic acid to stop the reaction.

  • Desalt the peptide solution using an appropriate SPE cartridge.

  • Lyophilize the purified peptide solution to obtain the cyclized peptide.

  • Analyze the final product by HPLC and mass spectrometry.

Visualizing the Chemistry: Mechanisms and Workflows

Understanding the underlying chemical mechanisms and experimental workflows is key to troubleshooting and optimizing disulfide bond formation. The following diagrams, generated using Graphviz, illustrate these concepts.

G General Workflow for Peptide Disulfide Bond Formation cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Solution Solution-Phase Synthesis SPPS_start Start with Resin SPPS_elongation Amino Acid Coupling Cycles SPPS_start->SPPS_elongation SPPS_deprotection Selective Cys Deprotection SPPS_elongation->SPPS_deprotection SPPS_oxidation On-Resin Oxidation SPPS_deprotection->SPPS_oxidation SPPS_cleavage Cleavage from Resin SPPS_oxidation->SPPS_cleavage Final_Product Final_Product SPPS_cleavage->Final_Product Final Cyclized Peptide Sol_start Synthesize Linear Peptide Sol_cleavage Global Deprotection & Cleavage Sol_start->Sol_cleavage Sol_purification1 Purify Linear Peptide Sol_cleavage->Sol_purification1 Sol_oxidation Solution-Phase Oxidation Sol_purification1->Sol_oxidation Sol_purification2 Purify Cyclized Peptide Sol_oxidation->Sol_purification2 Sol_purification2->Final_Product Final Cyclized Peptide

Caption: Workflow comparison of on-resin vs. solution-phase disulfide bond formation.

G Decision Tree for Reagent Selection Start Start: Need to form a disulfide bond Method On-resin or Solution-phase? Start->Method OnResin On-Resin Method->OnResin On-Resin Solution Solution-Phase Method->Solution Solution NCS Use NCS (Fast, high purity) OnResin->NCS SensitiveResidues Sensitive residues (Trp, Met)? Solution->SensitiveResidues YesSensitive Yes SensitiveResidues->YesSensitive Yes NoSensitive No SensitiveResidues->NoSensitive No DMSO Use DMSO (Mild conditions) YesSensitive->DMSO Iodine_K3FeCN6 Consider Iodine or K3[Fe(CN)6] (Cost-effective, established methods) NoSensitive->Iodine_K3FeCN6

Caption: A simplified decision tree to guide the selection of a disulfide bond forming reagent.

G Proposed Mechanism of Iodine-Mediated Disulfide Formation RSH1 Peptide-SH RSI Peptide-S-I (Sulfenyl Iodide) RSH1->RSI + I₂ RSH2 Peptide-SH I2 I₂ RSSR Peptide-S-S-Peptide (Disulfide Bond) RSI->RSSR + Peptide-SH HI 2HI

Caption: The reaction of two thiol groups with iodine to form a disulfide bond and hydrogen iodide.

Conclusion

The formation of disulfide bonds is a nuanced yet critical aspect of peptide chemistry. While traditional methods like air oxidation are still employed, the use of alternative reagents such as DMSO, Iodine, Potassium Ferricyanide, and NCS offers researchers greater control over the reaction, leading to improved yields and purities. This guide provides a starting point for selecting the most appropriate reagent and protocol for your specific research needs. Careful consideration of the peptide's properties and the advantages and disadvantages of each reagent will ultimately lead to the successful synthesis of structurally well-defined and biologically active peptides.

References

A Researcher's Guide to Evaluating the Purity of Synthetic Peptides: A Comparative Analysis of HPLC, Mass Spectrometry, and Capillary Electrophoresis for (Boc-Cys-OH)2

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide research and drug development, the purity of synthetic peptides is a critical parameter that directly influences experimental outcomes, therapeutic efficacy, and safety.[1][2][3] Impurities, which can arise during chemical synthesis, may include truncated sequences, deletion sequences, or products of incomplete deprotection.[3] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Capillary Electrophoresis (CE) for evaluating the purity of synthetic peptides, with a specific focus on (Boc-Cys-OH)2.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing peptide purity, primarily by separating components of a mixture based on their physicochemical properties.[4] Reversed-Phase HPLC (RP-HPLC) is the most common modality used for peptide analysis, separating molecules based on their hydrophobicity.[4][5]

Experimental Protocol: Purity Analysis of this compound by RP-HPLC

This protocol outlines a standard procedure for determining the purity of this compound using RP-HPLC.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of lyophilized this compound powder.

  • Dissolve the peptide in a suitable solvent, such as 0.1% trifluoroacetic acid (TFA) in water, to a final concentration of 1 mg/mL.[6]

  • Filter the sample through a 0.22 µm syringe filter prior to injection to remove any particulate matter.[7]

2. Chromatographic Conditions:

  • HPLC System: A standard analytical HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[6]

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.[6]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[6]

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV absorbance at 214 nm, where the peptide bond absorbs.[6][8]

3. Data Analysis:

  • The purity of the this compound sample is calculated by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram and expressing the result as a percentage.[4]

Data Presentation: HPLC Purity Assessment of this compound
ParameterResult
Main Peak Area 98,765,432
Total Peak Area 100,254,321
Calculated Purity (%) 98.52%
Major Impurity 1 (%) 0.85%
Major Impurity 2 (%) 0.43%
Other Impurities (%) 0.20%

Note: The data presented in this table is illustrative and representative of a typical high-purity synthetic peptide.

Alternative Methods for Peptide Purity Evaluation

While HPLC is a robust method for quantifying purity, it may not always provide a complete picture.[9] Mass Spectrometry (MS) and Capillary Electrophoresis (CE) offer complementary information, enhancing the overall assessment of peptide quality.

Mass Spectrometry (MS): Confirming Identity and Unveiling Modifications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[10] In the context of peptide analysis, MS is indispensable for confirming the molecular weight of the target peptide and identifying impurities that may co-elute with the main peak in an HPLC chromatogram.[1][11]

Experimental Protocol: LC-MS Analysis of this compound

1. Sample Preparation:

  • The sample is prepared as described for HPLC analysis.

2. LC-MS System and Conditions:

  • LC System: An LC system coupled to a mass spectrometer.

  • Column: A C18 column suitable for LC-MS applications.

  • Mobile Phase A: 0.1% formic acid in water.[12]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A gradient similar to that used for RP-HPLC analysis.

  • Mass Spectrometry: The mass spectrometer is operated in a mode that allows for the determination of the molecular weights of the eluting compounds.

Capillary Electrophoresis (CE): High-Resolution Separation

Capillary electrophoresis separates molecules based on their electrophoretic mobility in an electric field, which is influenced by their size, charge, and shape.[13] CE can offer superior resolution and sensitivity compared to HPLC, making it particularly effective for complex peptide samples.[13][14]

Experimental Protocol: CE Analysis of this compound

1. Sample Preparation:

  • Dissolve the peptide sample in the CE running buffer to a concentration of approximately 0.5 mg/mL.

2. CE System and Conditions:

  • CE System: A capillary electrophoresis system with a UV detector.

  • Capillary: A fused-silica capillary.

  • Running Buffer: A buffer with a pH that ensures the peptide and impurities are charged.

  • Voltage: A high voltage is applied across the capillary to effect separation.

  • Detection: UV detection at 200 nm or 214 nm.[15]

Comparative Performance of Analytical Techniques

The choice of analytical method depends on the specific requirements of the analysis. The following table provides a comparison of HPLC, MS, and CE for peptide purity evaluation.

FeatureHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)Capillary Electrophoresis (CE)
Primary Application Purity assessment and quantification of impurities.[6]Absolute quantification and impurity identification.[6]High-resolution separation of complex mixtures.[13]
Principle of Separation Hydrophobicity.[6]Mass-to-charge ratio (m/z).[6]Electrophoretic mobility (size, charge, shape).[13]
Information Provided Retention time, peak area (% purity).[6]Molecular weight, amino acid sequence (via fragmentation).[6]Migration time, high-resolution purity profile.[2]
Advantages Robust, reproducible, excellent for quantification.[5]High specificity and sensitivity, confirms identity.[1]High efficiency and resolution, low sample consumption.[15][16]
Limitations May not separate all impurities, does not confirm mass.[9]Quantification can be challenging without an internal standard.Lower loading capacity, can be less robust than HPLC.

Visualizing the Workflow and Decision-Making Process

To aid in understanding the experimental process and selecting the appropriate analytical technique, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis prep1 Weigh Peptide prep2 Dissolve in Solvent prep1->prep2 prep3 Filter Sample prep2->prep3 hplc HPLC Analysis prep3->hplc Inject Sample ms MS Analysis prep3->ms Inject Sample ce CE Analysis prep3->ce Inject Sample data_hplc Calculate % Purity hplc->data_hplc data_ms Confirm Molecular Weight ms->data_ms data_ce Assess High-Resolution Purity ce->data_ce report Final Purity Report data_hplc->report data_ms->report data_ce->report

Caption: Experimental workflow for peptide purity analysis.

G start Start: Peptide Purity Analysis q1 Need to Quantify Purity? start->q1 q2 Need to Confirm Identity? q1->q2 Yes end End q1->end No q3 Complex Mixture or Isomers? q2->q3 Yes hplc Use HPLC q2->hplc No hplc_ms Use HPLC and MS q3->hplc_ms No all_three Use HPLC, MS, and CE q3->all_three Yes hplc->end ms Use MS ms->end ce Use CE ce->end hplc_ms->end hplc_ce Use HPLC and CE hplc_ce->end all_three->end

Caption: Decision tree for selecting a purity analysis method.

References

Benchmarking (Boc-Cys-OH)2 performance in automated peptide synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of cysteine protection strategy is a critical determinant of peptide purity, yield, and the successful formation of disulfide bonds. This guide provides a detailed comparison of N,N'-di-Boc-L-cystine, denoted as (Boc-Cys-OH)₂, with other commonly used cysteine derivatives in automated peptide synthesizers. While direct head-to-head quantitative data in automated systems is scarce in publicly available literature, this comparison synthesizes known principles of Boc and Fmoc chemistries to provide a comprehensive overview for informed decision-making.

Performance Comparison of Cysteine Protection Strategies

The selection between Boc and Fmoc strategies for incorporating cysteine hinges on a trade-off between the risk of side reactions during synthesis and the harshness of the final cleavage conditions. The Boc strategy, utilizing (Boc-Cys-OH)₂, generally offers advantages in minimizing racemization during coupling, a known issue with Fmoc-protected cysteine derivatives.

Feature(Boc-Cys-OH)₂Fmoc-Cys(Trt)-OHFmoc-Cys(Acm)-OH
Synthesis Strategy Boc Solid-Phase Peptide Synthesis (SPPS)Fmoc Solid-Phase Peptide Synthesis (SPPS)Fmoc Solid-Phase Peptide Synthesis (SPPS)
Nα-Deprotection Strong Acid (e.g., neat TFA)Base (e.g., 20% piperidine in DMF)Base (e.g., 20% piperidine in DMF)
Side-Chain Protection Disulfide bond is cleaved reductively after synthesisAcid-labile Trityl (Trt) groupAcid-stable Acetamidomethyl (Acm) group
Final Cleavage Strong Acid (e.g., HF or TFMSA)Mild Acid (e.g., TFA cocktail)Mild Acid (e.g., TFA cocktail); Acm group requires separate removal step
Racemization Risk Low during coupling cyclesHigh, especially with phosphonium/aminium-based coupling reagents[1][2]Lower than Fmoc-Cys(Trt)-OH[2]
Key Advantages - Reduced risk of racemization during coupling- Cost-effective for routine synthesis- Milder final cleavage conditions- Orthogonal to many other protecting groups- Allows for selective, stepwise disulfide bond formation- Stable to final TFA cleavage
Key Disadvantages - Requires harsh and hazardous final cleavage reagents (HF)- Not suitable for acid-sensitive peptides- High propensity for racemization[1][3]- Potential for side reactions from the stable trityl cation- Requires an additional deprotection step for the Acm group- Deprotection often involves toxic heavy metal reagents

Experimental Protocols

Detailed methodologies are crucial for reproducible and high-quality peptide synthesis. Below are representative protocols for the utilization of (Boc-Cys-OH)₂ and the commonly used alternative, Fmoc-Cys(Trt)-OH, in an automated peptide synthesizer.

Protocol 1: Automated Boc-SPPS using (Boc-Cys-OH)₂

This protocol outlines a typical cycle for incorporating a cysteine residue using (Boc-Cys-OH)₂ on an automated Boc synthesizer.

  • Resin Preparation: Start with a suitable resin for Boc chemistry, such as PAM or MBHA resin. Swell the resin in dichloromethane (DCM).

  • Boc Deprotection: Treat the resin with 100% trifluoroacetic acid (TFA) for rapid Boc group removal.

  • Washing: Perform a short flow wash with N,N-dimethylformamide (DMF).

  • Coupling (In Situ Neutralization):

    • Pre-activate (Boc-Cys-OH)₂ with a coupling agent such as HBTU/HOBt in DMF.

    • Add the activated amino acid solution and a hindered base (e.g., N,N-diisopropylethylamine - DIEA) simultaneously to the resin.

    • Allow the coupling reaction to proceed for the optimized time. This in situ neutralization protocol has been shown to improve the efficiency of chain assembly, especially for "difficult" sequences.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Cycle Repetition: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After synthesis completion, treat the dried peptide-resin with anhydrous hydrogen fluoride (HF)[4].

    • Use appropriate scavengers, such as anisole or p-cresol, to trap carbocations generated during cleavage[5]. For cysteine-containing peptides, dithiothreitol (DTT) or 1,2-ethanedithiol (EDT) can be added to the cleavage cocktail to maintain a reducing environment.

Protocol 2: Automated Fmoc-SPPS using Fmoc-Cys(Trt)-OH

This protocol describes a standard cycle for incorporating Fmoc-Cys(Trt)-OH on an automated Fmoc synthesizer.

  • Resin Preparation: Use a resin suitable for Fmoc chemistry, such as Rink Amide or Wang resin. Swell the resin in DMF.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group.

  • Washing: Thoroughly wash the resin with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling:

    • Activate Fmoc-Cys(Trt)-OH with a coupling reagent (e.g., HCTU or DIC/Oxyma) and a base (e.g., DIEA or collidine) in DMF. To minimize racemization, it is recommended to avoid pre-activation and use a weaker base like 2,4,6-collidine[1][2].

    • Add the activated amino acid solution to the resin and allow the reaction to proceed.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Cycle Repetition: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids.

  • Final Cleavage and Deprotection:

    • Treat the peptide-resin with a cleavage cocktail, typically containing TFA, a scavenger such as triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 TFA/TIS/Water). The Trt group is labile to this TFA treatment and will be removed simultaneously with the peptide cleavage from the resin.

Visualizing the Workflow and Decision-Making Process

The following diagrams illustrate the experimental workflows for both Boc and Fmoc strategies for incorporating cysteine, as well as a decision-making flowchart to aid in selecting the appropriate protection strategy.

Boc_Workflow Resin Resin Swelling Deprotection Boc Deprotection (100% TFA) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling In Situ Neutralization & Coupling of (Boc-Cys-OH)₂ Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Next Amino Acid Cleavage HF Cleavage Wash2->Cleavage Final Amino Acid Repeat->Deprotection

Boc-SPPS Workflow for (Boc-Cys-OH)₂ Incorporation.

Fmoc_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling of Fmoc-Cys(Trt)-OH Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Next Amino Acid Cleavage TFA Cleavage Wash2->Cleavage Final Amino Acid Repeat->Deprotection

Fmoc-SPPS Workflow for Fmoc-Cys(Trt)-OH Incorporation.

Decision_Tree Start Start: Choose Cysteine Strategy Question1 Is minimizing racemization a primary concern? Start->Question1 Question2 Is the peptide sensitive to strong acids (HF)? Question1->Question2 No Boc_Strategy Use (Boc-Cys-OH)₂ Question1->Boc_Strategy Yes Question2->Boc_Strategy No Fmoc_Trt_Strategy Use Fmoc-Cys(Trt)-OH (with optimized coupling) Question2->Fmoc_Trt_Strategy Yes Question3 Is stepwise disulfide bond formation required? Fmoc_Acm_Strategy Use Fmoc-Cys(Acm)-OH Question3->Fmoc_Acm_Strategy Yes Fmoc_Trt_Strategy->Question3

Decision workflow for selecting a cysteine protection strategy.

References

Safety Operating Guide

Proper Disposal of (Boc-Cys-OH)2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of N,N'-di-Boc-L-cystine, commonly known as (Boc-Cys-OH)2. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. This compound is a combustible solid and may emit corrosive fumes.[1][2] Always wear personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a dust respirator, particularly when handling the solid form to avoid inhalation of dust particles.[1] Work in a well-ventilated area, preferably within a chemical fume hood.

In the event of a spill, immediately alert personnel in the area.[1] For dry spills, use dry cleanup methods to avoid generating dust.[1] Carefully sweep or vacuum the material and place it into a clean, dry, sealable, and properly labeled container for disposal.[1] For wet spills, absorb the material with an inert substance and place it in a labeled container.[1] After cleanup, wash the affected area with copious amounts of water, ensuring that the runoff does not enter drains or waterways.[1]

Quantitative Data Summary

PropertyValueReference
Purity ≥98% (CE)[2]
Storage Class 11 - Combustible Solids[2]
Incompatible Materials Strong oxidizing agents[4]
Storage Conditions Tightly closed, dry, under inert gas[5]

Step-by-Step Disposal Protocol

The proper disposal of this compound should be carried out in accordance with local, state, and federal regulations. The following protocol provides a general framework for its disposal:

  • Waste Identification and Segregation:

    • Treat all this compound waste, including empty containers, as hazardous chemical waste.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization and Labeling:

    • Collect waste this compound in a designated, leak-proof, and sealable container.

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "N,N'-di-Boc-L-cystine" or "this compound". Include the CAS number (10389-65-8) for clear identification.

  • Disposal Method Selection:

    • The recommended method of disposal is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[3]

    • Do not discharge this compound or its containers into sewer systems or waterways.[3]

    • Consult your institution's EHS office or a certified waste disposal contractor to determine the approved disposal pathway.

  • Packaging for Pickup:

    • Ensure the waste container is tightly sealed to prevent any leakage or release of dust.

    • Store the sealed container in a designated and secure waste accumulation area, away from incompatible materials, particularly strong oxidizing agents.[4]

  • Documentation and Record Keeping:

    • Maintain accurate records of the amount of this compound waste generated and its disposal date.

    • Complete any required hazardous waste manifests or tracking forms as provided by your EHS office or waste disposal vendor.

Experimental Workflow for Disposal Decision

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.

A Start: this compound for Disposal B Is the material contaminated? A->B C Segregate as Hazardous Waste B->C Yes D Is the original container empty? B->D No H Collect in a labeled, sealed hazardous waste container C->H E Triple rinse with a suitable solvent (collect rinsate as hazardous waste) D->E Yes D->H No F Puncture or deface the container to prevent reuse E->F G Dispose of container as non-hazardous waste (if local regulations permit) F->G K End G->K I Consult Institutional EHS for approved disposal vendor H->I J Arrange for pickup and disposal via incineration or chemical destruction I->J J->K

Caption: Disposal decision workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling (Boc-Cys-OH)2

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and operational guidance for the handling and disposal of N,N'-di-Boc-L-cystine, ensuring the protection of laboratory personnel and the integrity of research.

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount. This guide provides detailed procedures for the safe use of (Boc-Cys-OH)2, also known as N,N'-di-Boc-L-cystine, a common reagent in peptide synthesis. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye/Face Protection Safety glasses with side shields or goggles.Protects against splashes and airborne particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile).[1] Lab coat.Prevents skin contact.[1]
Respiratory Protection NIOSH/MSHA-approved respirator (e.g., N95) if dust is generated.[2]Protects against inhalation of airborne particles.

Note: Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[1]

Health and Safety Hazards

While some safety data sheets (SDS) do not classify this compound as a hazardous substance, others indicate potential hazards.[1] It is prudent to handle this compound with care, assuming the following risks:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Irritation: Causes serious eye irritation.

  • Respiratory Tract Irritation: May cause respiratory irritation.

Currently, there is no data available on specific target organ toxicity, germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential for safety and experimental success. The following workflow outlines the key stages from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_ppe Don Appropriate PPE prep_sds Review Safety Data Sheet prep_ppe->prep_sds prep_workspace Prepare Well-Ventilated Workspace prep_sds->prep_workspace handling_weigh Weigh this compound (Avoid Dust Generation) prep_workspace->handling_weigh Proceed to Handling handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer post_decon Decontaminate Workspace handling_transfer->post_decon Proceed to Post-Handling post_ppe Properly Remove and Dispose of PPE post_decon->post_ppe post_waste Dispose of Chemical Waste in Sealed, Labeled Containers post_ppe->post_waste post_wash Wash Hands Thoroughly post_waste->post_wash

Safe handling workflow for this compound.
Pre-Operational Checks

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Ensure Proper Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[3]

  • Assemble PPE: Put on all required personal protective equipment as outlined in the table above.

Handling the Compound
  • Avoid Dust Formation: Handle this compound carefully to prevent the generation of dust.[1]

  • Weighing: If weighing the solid, do so in a manner that minimizes airborne particles.

  • Transfer: When transferring the compound, use appropriate tools (e.g., spatula) to prevent spills.

Post-Handling Procedures
  • Decontamination: Clean the work area and any equipment used with appropriate solvents.

  • Waste Disposal: Dispose of excess this compound and any contaminated materials in a properly labeled, sealed waste container.[1] Follow all institutional and local regulations for chemical waste disposal.

  • PPE Removal: Remove personal protective equipment in the correct order to avoid contaminating yourself. Dispose of single-use items, such as gloves, appropriately.[1]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, follow these procedures:

Situation Action
Spill Sweep up the spilled solid, avoiding dust generation, and place it in a suitable, closed container for disposal.[1]
Skin Contact Wash the affected area with plenty of soap and water.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Inhalation Remove the individual to fresh air and keep them at rest in a position comfortable for breathing.
Ingestion Rinse mouth with water.[1] Do not induce vomiting. Seek medical attention.

In all cases of significant exposure or if symptoms persist, seek immediate medical attention.

Storage and Stability

  • Storage Conditions: Store in a tightly closed container in a dry and well-ventilated place.[3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[1]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products can include carbon oxides, nitrogen oxides (NOx), and sulphur oxides.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Boc-Cys-OH)2
Reactant of Route 2
(Boc-Cys-OH)2

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.